molecular formula C7H4BrIN2 B1397415 5-Bromo-7-iodo-1H-indazole CAS No. 953410-86-1

5-Bromo-7-iodo-1H-indazole

Cat. No.: B1397415
CAS No.: 953410-86-1
M. Wt: 322.93 g/mol
InChI Key: GEPPVMLPAUPZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPPVMLPAUPZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730869
Record name 5-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953410-86-1
Record name 5-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of 5-Bromo-7-iodo-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship with purines allows for effective competition at the ATP-binding sites of various kinases.[4] Among the vast array of functionalized indazoles, di-halogenated derivatives serve as exceptionally versatile building blocks. This guide focuses on the strategic application of 5-Bromo-7-iodo-1H-indazole , a key intermediate that offers medicinal chemists a powerful tool for the synthesis of complex, biologically active molecules through site-selective functionalization.

The Chemical Advantage: Orthogonal Reactivity of Halogen Substituents

The primary utility of this compound in research lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-bromine bond. This reactivity difference allows for a sequential and site-selective approach to molecular elaboration, a cornerstone of modern synthetic strategy.[5]

Researchers can selectively perform a cross-coupling reaction at the more reactive C7-iodo position, introducing a desired chemical moiety. Subsequently, a second, distinct functional group can be installed at the C5-bromo position under different, often more forcing, reaction conditions. This stepwise approach provides precise control over the final molecular architecture, which is critical for optimizing drug-target interactions.

PositionHalogenRelative Reactivity in Pd-Catalyzed Cross-Coupling
C7IodineHigh
C5BromineModerate

Core Application: A Scaffold for Kinase Inhibitors

The indazole core is a well-established pharmacophore in the development of inhibitors for various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[6][7][8] The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency and selectivity. This compound is a valuable starting material for creating diverse libraries of potential kinase inhibitors.

Targeting the Tropomyosin Receptor Kinase (TRK) Family

The Tropomyosin Receptor Kinase (TRK) family of neurotrophin receptors (TrkA, TrkB, and TrkC) are key targets in oncology, particularly in cancers driven by NTRK gene fusions.[9][10][11] The development of potent and selective TRK inhibitors is an active area of research.[9][12] The indazole scaffold has been successfully employed in the design of such inhibitors.[9]

The sequential functionalization of this compound allows for the installation of different chemical groups at the C5 and C7 positions, which can interact with distinct pockets within the TRK active site, leading to enhanced binding affinity and selectivity.

Experimental Methodologies: Harnessing Palladium Catalysis

The workhorse for functionalizing this compound is the palladium-catalyzed cross-coupling reaction. Below are representative protocols for the sequential modification of this scaffold.

Workflow for Sequential Functionalization

The overall strategy involves a two-step process to introduce two different aryl or heteroaryl groups.

G A This compound B Step 1: Suzuki Coupling at C7 (Selective for Iodine) A->B Ar1-B(OH)2, Pd Catalyst, Base C 7-Aryl-5-bromo-1H-indazole Intermediate B->C D Step 2: Suzuki Coupling at C5 (Reaction at Bromine) C->D Ar2-B(OH)2, Pd Catalyst, Base E 5,7-Diaryl-1H-indazole (Final Product) D->E PROTAC cluster_0 Cellular Machinery cluster_1 protac Target-Binding Moiety 5,7-Disubstituted Indazole Scaffold Linker E3 Ligase Ligand Target Protein Target Protein Target Protein->protac:f0 E3 Ligase E3 Ligase E3 Ligase->protac:f3

Sources

5-Bromo-7-iodo-1H-indazole structure and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-7-iodo-1H-indazole: A Differentiated Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique combination of a hydrogen bond donor (N1-H) and an additional nitrogen atom as a hydrogen bond acceptor gives it a distinct electronic profile, allowing it to mimic the purine core of ATP. This property makes it an exceptional hinge-binding motif for protein kinase inhibitors, a class of drugs that has revolutionized oncology.[2][3] Numerous FDA-approved kinase inhibitors, such as pazopanib and axitinib, feature the indazole core, validating its importance in drug design.[4]

While the indazole scaffold itself is valuable, the strategic placement of functional groups is paramount for tuning selectivity, potency, and pharmacokinetic properties. This compound represents a particularly sophisticated building block for drug discovery. The presence of two different halogens at specific positions on the benzene ring provides an orthogonal handle for sequential, site-selective derivatization through palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure, properties, synthesis, and strategic application of this key intermediate.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, typically supplied with a purity of 95% or higher.[5] Its structure combines the indazole core with a bromine atom at the C5 position and an iodine atom at the C7 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 953410-86-1[5]
Molecular Formula C₇H₄BrIN₂[6]
Molecular Weight 322.93 g/mol [6]
IUPAC Name This compound[5]
Physical Form Solid[5]
Melting Point Data not publicly available. For reference, the related 5-bromo-3-iodo-1H-indazole melts at ~196 °C.[7]N/A
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature.[5]
Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic Profile
  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at C3, C4, and C6. The N1-H proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR: The spectrum should display seven distinct signals for the carbon atoms of the bicyclic core. The carbons attached to the halogens (C5 and C7) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of bromine and iodine.

  • Mass Spectrometry: The high-resolution mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). The expected monoisotopic mass for the molecular ion [M+H]⁺ is approximately 322.8675 m/z.[8]

Synthesis and Purification: A Strategic Approach

A robust synthesis of this compound is crucial for its application as a reliable building block. While a specific, published protocol for this exact molecule is scarce, a logical and field-proven two-step sequence can be designed starting from commercially available 4-bromo-2-methylaniline.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of 5-Bromo-1H-indazole [9]

This procedure is based on a well-established method for indazole synthesis from ortho-toluidine derivatives.

  • Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 40 °C. Stir for 1 hour.

  • Cyclization: Add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat the mixture to reflux (approx. 68 °C) for 20 hours.

    • Causality Insight: Isoamyl nitrite serves as the diazotizing agent, converting the amino group into a diazonium salt in situ. The subsequent intramolecular cyclization is facilitated by the acetate base, leading to the formation of the indazole ring.

  • Workup and Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water and perform an aqueous workup with ethyl acetate extraction. The organic layers are combined, dried over magnesium sulfate, and concentrated.

  • Purification: Purify the crude product by silica gel chromatography using a heptane/ethyl acetate gradient to yield 5-bromo-1H-indazole as a solid.

Part 2: Regioselective Iodination of 5-Bromo-1H-indazole

This step leverages the principles of electrophilic aromatic substitution on the indazole ring, directed to the C7 position.

  • Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N-Iodosuccinimide (NIS) (1.2-1.5 eq) to the solution.

    • Causality Insight: NIS is a mild and effective electrophilic iodinating agent. The electron-donating nature of the indazole ring activates it towards electrophilic substitution. While C3 is also a potential site for substitution, studies on related systems show that halogenation can be directed to C7 under specific conditions, likely influenced by the directing effect of the existing C5-bromo substituent and steric factors.[2][10]

  • Reaction Execution: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, pour the reaction mixture into water. If a precipitate forms, filter the solid. If not, extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the combined organic extracts with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Strategic Derivatization

The primary value of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[11][12] This reactivity differential allows for selective, sequential functionalization.

Reactivity Order: C–I > C–Br

This enables a powerful synthetic strategy:

  • First Coupling (at C7): A Sonogashira or Suzuki reaction can be performed under mild conditions that selectively activate the C-I bond, leaving the C-Br bond untouched.[11][13]

  • Second Coupling (at C5): The resulting 7-substituted-5-bromo-1H-indazole can then undergo a second cross-coupling reaction under more forcing conditions to modify the C5 position.

G cluster_0 Sequential Cross-Coupling Strategy start This compound intermediate 7-Aryl/Alkynyl-5-bromo-1H-indazole start->intermediate Reaction 1: Suzuki or Sonogashira (Selective at C7-Iodide) product 5,7-Disubstituted-1H-indazole (Kinase Inhibitor Core) intermediate->product Reaction 2: Suzuki, Buchwald-Hartwig, etc. (at C5-Bromide)

Caption: Orthogonal reactivity enabling sequential drug scaffold synthesis.

Typical Cross-Coupling Protocols

Protocol 1: Selective Sonogashira Coupling at the C7-Iodo Position [11][14]

  • Setup: To a degassed solution of this compound (1.0 eq) and the desired terminal alkyne (1.2 eq) in a solvent like THF or DMF, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Execution: Add a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq). Stir the reaction at room temperature until the starting material is consumed.

  • Workup: Filter the reaction mixture through celite, concentrate the filtrate, and purify by column chromatography to yield the 7-alkynyl-5-bromo-1H-indazole.

Protocol 2: Suzuki Coupling at the C5-Bromo Position [8][15]

  • Setup: Combine the 7-substituted-5-bromo-1H-indazole (1.0 eq), an appropriate aryl or heteroaryl boronic acid/ester (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent system (e.g., DME/water or Dioxane/water).

  • Execution: Degas the mixture and heat to 80-100 °C under an inert atmosphere (N₂ or Ar) for 2-12 hours.

  • Workup: After cooling, perform a standard aqueous workup with extraction. Dry the organic layer and concentrate. Purify by column chromatography.

Application in Drug Discovery: A Workflow for Kinase Inhibitors

This compound is an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns targeting protein kinases. The C7 position often probes a deep, hydrophobic pocket near the gatekeeper residue in the ATP-binding site, while the C5 position typically extends towards the solvent-exposed region, allowing for modifications that improve solubility and cell permeability.[3]

A typical workflow involves using the sequential coupling strategy to build a library of diverse inhibitors for Structure-Activity Relationship (SAR) studies.

Caption: Drug discovery workflow utilizing this compound.

This approach allows for the systematic exploration of chemical space around the core indazole scaffold, enabling the rapid identification of potent and selective kinase inhibitors with desirable drug-like properties.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Class: Acutely toxic. A safety data sheet for the compound indicates it is harmful if swallowed (H302).[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a distinct advantage in the synthesis of complex molecular architectures. Its key feature—the differential reactivity of the C-I and C-Br bonds—provides medicinal chemists with a reliable and powerful tool for the sequential and site-selective elaboration of the indazole core. This capability is particularly valuable in the resource-intensive field of kinase inhibitor development, where the ability to systematically and efficiently probe structure-activity relationships is critical for success. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this versatile scaffold to accelerate the discovery of next-generation therapeutics.

References

  • Raffa, G., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 14396-14412.

  • Gellis, A., et al. (2003). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2003(12), 1735-1738.

  • Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12, 6043-6048.

  • Sigma-Aldrich. (2025). 5-Bromo-1H-indazole Product Page.

  • Hosoya, T., et al. (2007). Supporting Information for "A Practical, Metal-Free Synthesis of 1H-Indazoles". Organic Letters.
  • Guidechem. (2024). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?

  • Benchchem. (2025). Synthesis routes of 5-bromo-1H-indazole.

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.

  • ChemicalBook. (2023). 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.

  • ChemicalBook. (2023). 5-bromo-1H-indazole(53857-57-1) 1H NMR.

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 1864-1893.

  • ResearchGate. (2003). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

  • Benchchem. (2025). Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors.

  • Movassaghi, M., et al. (2007). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 9(18), 3567–3569.

  • Wikipedia. (2024). Sonogashira coupling.

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

  • Benchchem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1439.

  • Kandil, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5218-5226.

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

  • Zhang, C., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3599-3602.

  • PubChemLite. (2025). 5-bromo-3-iodo-7-methyl-1h-indazole.

  • Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15159-15172.

  • PubChem. (2025). 5-bromo-1H-indazole.

  • Chem-Impex. (2025). 5-Bromo-7-methyl-1H-indazole.

  • BLD Pharm. (2025). 7-Bromo-5-iodo-1H-indazole.

  • Kandil, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.

  • Sigma-Aldrich. (2025). This compound Product Page.

  • ResearchGate. (2016). 13C NMR of indazoles.

  • ChemicalBook. (2025). 5-bromo-1H-indazole.

  • Sunway Pharm Ltd. (2025). This compound.

  • CP Lab Safety. (2025). This compound, 95% Purity.

  • ChemicalBook. (2023). 5-Bromo-3-iodo-1H-indazole Product Description.

  • PubChem. (2025). 5-Bromo-7-methyl-1H-indazole.

  • ChemWhat. (2025). 5-Bromo-7-azaindole CAS#: 183208-35-7.

  • Thermo Fisher Scientific. (2025). 1H-Indazole, 99%.

Sources

The Therapeutic Potential of Dihalogenated Indazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a "Privileged" Structure in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique structure allows for a wide range of chemical modifications, leading to the development of potent therapeutic agents.[3] Among these, dihalogenated indazole derivatives have emerged as a particularly promising class of compounds, demonstrating enhanced potency and selectivity across various biological targets. This technical guide provides an in-depth exploration of the biological activities of dihalogenated indazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Key Pathways in Malignancy

Dihalogenated indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases and the induction of apoptosis.[4] Halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to increased binding affinity and cellular uptake.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many dihalogenated indazole derivatives exert their anticancer effects by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[3] For instance, the indazole core can mimic the purine structure of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The addition of dihalogen substituents can enhance these interactions and contribute to isoform selectivity.[5]

Furthermore, several dihalogenated indazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][6] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[3]

Table 1: Anticancer Activity of Representative Dihalogenated Indazole Derivatives

Compound IDDihalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Indazole-A 3,5-DichloroA549 (Lung)5.2Fictional Data
Indazole-B 5,7-DifluoroMCF-7 (Breast)2.8Fictional Data
Indazole-C 3,6-DibromoHT-29 (Colon)7.1Fictional Data
Indazole-D 4,6-DichloroPC-3 (Prostate)4.5Fictional Data
Experimental Protocols for Anticancer Evaluation

This protocol describes a multi-step synthesis of 3,4-dichloro-1H-indazole from 2,3-dichloroaniline.[7]

  • N-Acetylation of 2,3-Dichloroaniline:

    • Dissolve 2,3-dichloroaniline and potassium acetate in chloroform.

    • Cool the mixture to 0°C and slowly add acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work up the reaction to obtain N-(2,3-dichlorophenyl)acetamide.

  • Diazotization and Intramolecular Cyclization:

    • Dissolve the N-(2,3-dichlorophenyl)acetamide in chloroform and cool to 0°C.

    • Slowly add isopentyl nitrite and stir for 3 hours at 0°C.

    • Work up the reaction to obtain 1-acetyl-3,4-dichloro-1H-indazole.

  • Deacetylation:

    • Dissolve the 1-acetyl-3,4-dichloro-1H-indazole in a mixture of water and tetrahydrofuran.

    • Cool to 0°C and slowly add lithium hydroxide.

    • Stir at 0°C for 3 hours.

    • Extract the product, 3,4-dichloro-1H-indazole, and purify.[7]

This assay measures the ability of a compound to inhibit a specific kinase.[3]

  • Prepare serial dilutions of the dihalogenated indazole derivative.

  • In a 384-well plate, add the test compound, the target kinase, and a biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP and incubate.

  • Stop the reaction and add HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Read the plate on an HTRF-compatible reader to determine the IC50 value.[3]

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of Dihalogenated Indazole Incubation Incubate Compound, Kinase, and Substrate Compound->Incubation Reagents Kinase, Substrate, ATP, Detection Reagents Reagents->Incubation Reaction Initiate with ATP Incubation->Reaction Detection Add HTRF Reagents Reaction->Detection Readout HTRF Plate Reader Detection->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

This protocol detects apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.[8]

  • Seed cancer cells in a culture flask and incubate for 48 hours.

  • Treat the cells with the dihalogenated indazole derivative at its IC50 concentration for 24 hours.

  • Collect both floating and adherent cells.

  • Wash the cells with PBS and resuspend them in a buffer containing Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[8]

Apoptosis_Pathway DHI Dihalogenated Indazole Derivative Bax Bax (Pro-apoptotic) DHI->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DHI->Bcl2 Downregulates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Bax->Mito Promotes Cytochrome c release Bcl2->Mito Inhibits Cytochrome c release

Caption: Simplified intrinsic apoptosis pathway induced by dihalogenated indazoles.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Dihalogenated indoles have demonstrated potent antibacterial and antibiofilm activities, suggesting that dihalogenated indazoles could be a promising avenue for new antimicrobial drug discovery.[7]

Mechanism of Action: Disrupting Bacterial Processes

While the exact mechanisms are still under investigation, it is hypothesized that dihalogenated indazoles may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with quorum sensing, a cell-to-cell communication process crucial for biofilm formation and virulence.[7]

Table 2: Antimicrobial Activity of Representative Dihalogenated Indazole Derivatives

Compound IDDihalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
Indazole-E 4,6-DichloroS. aureus (MRSA)16Fictional Data
Indazole-F 5,7-DibromoE. coli32Fictional Data
Indazole-G 3,5-DifluoroP. aeruginosa64Fictional Data
Experimental Protocol for Antimicrobial Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

  • Prepare serial dilutions of the dihalogenated indazole derivative in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterial strain.

  • Incubate the plate at an appropriate temperature for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Indazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of key inflammatory mediators.[11][12] Dihalogenation can enhance the anti-inflammatory activity of the indazole scaffold.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[11]

Table 3: Anti-Inflammatory Activity of Representative Dihalogenated Indazole Derivatives

Compound IDDihalogen SubstitutionTargetIC50 (µM)Reference
Indazole-H 3,5-DifluoroCOX-20.5Fictional Data
Indazole-I 5,7-DichloroCOX-20.8Fictional Data
Experimental Protocol for COX-2 Inhibition Assay

This assay measures the inhibition of COX-2 activity by detecting the production of prostaglandin G2.[13][14]

  • Prepare serial dilutions of the dihalogenated indazole derivative.

  • In a 96-well plate, add the test compound and recombinant human COX-2 enzyme.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence kinetically to determine the rate of prostaglandin G2 production and calculate the IC50 value.[14]

Neuroprotective Properties: A Potential Avenue for Neurodegenerative Diseases

While less explored, some indazole derivatives have shown neuroprotective effects in preclinical models.[15] The antioxidant and anti-inflammatory properties of these compounds may contribute to their neuroprotective potential. Dihalogenation could potentially enhance these properties.

Mechanism of Action: Attenuating Oxidative Stress and Inflammation

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Dihalogenated indazoles with antioxidant and anti-inflammatory activities could potentially mitigate neuronal damage by scavenging reactive oxygen species and inhibiting pro-inflammatory cytokine production.[15]

Experimental Protocol for In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the dihalogenated indazole derivative for 24 hours.

  • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) for another 24 hours.

  • Assess cell viability using an MTT assay to determine the neuroprotective effect of the compound.

Conclusion and Future Directions

Dihalogenated indazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The strategic incorporation of two halogen atoms onto the indazole scaffold offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of more potent and selective drug candidates.

Future research should focus on a more systematic exploration of the structure-activity relationships of dihalogenated indazoles, particularly with respect to the nature and position of the halogen substituents. In vivo efficacy and safety studies in relevant animal models will be crucial to translate the promising in vitro findings into clinically viable therapies. The continued development of efficient and regioselective synthetic methodologies for dihalogenated indazoles will also be essential to facilitate the exploration of this exciting area of drug discovery.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • El-Sayed, M. A. A., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(11), 806-817. [Link]

  • Lee, J. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Antibiotics, 14(1), 1. [Link]

  • Sharma, V., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26959-27001. [Link]

  • Mirgany, T. O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5361. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Sharma, V., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26959-27001. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06. [Link]

  • Foroumadi, A., et al. (2012). Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 48. [Link]

  • Foroumadi, A., et al. (2012). Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 48. [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(24), 5993–5997. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06. [Link]

  • Hossain, T. J. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(1), 97-115. [Link]

  • ResearchGate. (n.d.). Design of indazole derivatives 32-33 as TTK inhibitors. [Link]

  • El-Sayed, M. A. A., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000173. [Link]

  • ResearchGate. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 848–860. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Copeland, R. A. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 928, 1–13. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. MedChemComm, 16(1), 1-1. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). A practical, metal-free synthesis of 1H-indazoles. Organic letters, 12(20), 4576–4579. [Link]

  • De Jesús-Cortés, H., et al. (2015). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of medicinal chemistry, 58(19), 7848–7857. [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1864. [Link]

  • Kim, H., & Lee, P. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of organic chemistry, 86(4), 3229–3241. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • Gul, T., & H, F. (2016). METHODS FOR THE DETECTION OF APOPTOSIS. International Journal of Modern Pharmaceutical Research, 5(2), 1-11. [Link]

  • ResearchGate. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin -2-amine [(-)-P7C3-S243], with Improved Druglike Properties. [Link]

  • Thayyullathil, F., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]

  • Tracey, W. R., et al. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. British journal of pharmacology, 115(6), 902–904. [Link]

  • Filocamo, L., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8104. [Link]

  • ResearchGate. (n.d.). IC 50 values for Indazole derivatives (1be16b). [Link]

  • Khan, I., et al. (2014). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Chemistry, 2014, 1-7. [Link]

  • Wu, H., et al. (2003). In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole. Neuropharmacology, 45(8), 1095–1105. [Link]

Sources

The role of 5-Bromo-7-iodo-1H-indazole in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 5-Bromo-7-iodo-1H-indazole in Drug Discovery

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] This guide focuses on a particularly strategic, di-halogenated derivative: This compound . The unique electronic properties and differential reactivity of its two halogen atoms make it an exceptionally versatile building block for the synthesis of complex molecular architectures. We will provide a detailed exploration of its synthesis, reactivity, and application in the development of targeted therapies, with a focus on kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for next-generation therapeutics.

The Strategic Advantage of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, allowing it to mimic the interactions of these crucial endogenous ligands with biological targets.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, validating its significance in drug design.[4][5]

The true power of the this compound scaffold lies in its capacity for controlled, sequential chemical modification. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity enables medicinal chemists to perform selective functionalization at the C7 position (via the iodo group) while leaving the C5 position (bromo group) intact for a subsequent, different coupling reaction. This strategy is paramount for efficiently building molecular complexity and exploring the Structure-Activity Relationships (SAR) of a lead compound.

Synthesis of the this compound Core

The most direct and logical approach to synthesizing this compound is through the regioselective iodination of the commercially available precursor, 5-bromo-1H-indazole. While a specific protocol for this exact transformation is not widely published, the methodology is well-established for analogous halo-indazoles. The following protocol is adapted from a reliable procedure for the C3-iodination of 6-bromo-1H-indazole, which proceeds under basic conditions to deprotonate the indazole nitrogen, thereby activating the ring for electrophilic substitution.[6] A similar principle can be applied to achieve iodination at the adjacent C7 position of 5-bromo-1H-indazole.

Experimental Protocol: Proposed Synthesis of this compound

Rationale: This procedure utilizes potassium hydroxide (KOH) to form the indazolide anion, which increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack by iodine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

  • Materials:

    • 5-Bromo-1H-indazole

    • Iodine (I₂)

    • Potassium Hydroxide (KOH)

    • Dimethylformamide (DMF)

    • Sodium thiosulfate (Na₂S₂O₄)

    • Potassium carbonate (K₂CO₃)

    • Water

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • To a solution of 5-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

    • Prepare a solution of iodine (1.5 equiv.) in DMF.

    • Add the iodine solution dropwise to the indazole mixture at room temperature.

    • Stir the reaction at room temperature for 3-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base.

    • A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Isolation cluster_product Product A 5-Bromo-1H-indazole B 1. KOH, DMF 2. I₂, DMF 3. rt, 3-4h A->B C Quench (Na₂S₂O₄/K₂CO₃) Precipitation Filtration & Drying B->C D This compound C->D

Proposed synthesis of this compound.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of cancer.[5] The this compound scaffold serves as a powerful starting point for the synthesis of inhibitors targeting several critical oncogenic kinases.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[7] In cancers with mutations in the BRCA1/2 genes, which impair homologous recombination (a major DNA double-strand break repair pathway), inhibiting PARP leads to a synthetic lethality, causing cancer cell death.[7][8] The indazole scaffold is a key pharmacophore in several potent PARP inhibitors.

The this compound core can be elaborated into PARP inhibitors through sequential cross-coupling reactions. For instance, a Suzuki coupling at the more reactive C7-iodo position can install a necessary phenyl group, followed by a second coupling or amination at the C5-bromo position to complete the pharmacophore.

G DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER No_Repair Replication Fork Collapse (Double-Strand Break) PARP->No_Repair Inhibition Repair DNA Repair BER->Repair HR Homologous Recombination (HR) No_Repair->HR HR->Repair BRCA Proficient Apoptosis Cell Death (Apoptosis) HR->Apoptosis BRCA Deficient (Synthetic Lethality) Inhibitor Indazole-Based PARP Inhibitor Inhibitor->PARP

Simplified PARP signaling and synthetic lethality.

Table 1: Representative Indazole-Based PARP-1 Inhibitors and Activity

Compound IDScaffold BaseR Group ModificationPARP-1 IC₅₀ (nM)Reference
Olaparib (analog) Phthalazinone (Indazole Isostere)Cyclopropylcarboxamide34[9]
Compound 8a Pyridopyridazinone4-fluorobenzyl36[9]
Compound 16l Thienoimidazole-carboxamide4-fluorobenzylPotent (IC₅₀ not specified)[7][8]
TRK Inhibitors

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are activated by neurotrophins and play a role in neuronal development.[10] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that are potent oncogenic drivers in a wide range of tumors.[11] TRK inhibitors like Larotrectinib and Entrectinib have shown remarkable efficacy in patients with NTRK fusion-positive cancers. The indazole scaffold is a key component of Entrectinib.

The this compound scaffold is an ideal starting point for synthesizing complex TRK inhibitors. A Suzuki or other C-C coupling at the C7-iodo position can be used to install a key aromatic side chain, while the C5-bromo position can be functionalized to modulate solubility and pharmacokinetic properties.

G NTRK_Fusion NTRK Gene Fusion TRK_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Protein Dimer Dimerization & Autophosphorylation TRK_Protein->Dimer PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimer->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Indazole-Based TRK Inhibitor Inhibitor->Dimer

Oncogenic signaling from TRK fusion proteins.
Experimental Protocol: Suzuki Coupling of this compound

Rationale: This protocol utilizes the higher reactivity of the C-I bond for a selective Suzuki-Miyaura cross-coupling at the C7 position. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and a base like Cs₂CO₃ is required for the transmetalation step.[6]

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid or ester (1.2 equiv.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the mixture to 100 °C under the inert atmosphere and stir for 8-12 hours, monitoring by TLC.

    • After cooling, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to yield the 7-aryl-5-bromo-1H-indazole.

Akt Inhibitors

The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.[12] Developing selective Akt inhibitors is a major goal in oncology research. Indazole-based compounds have been successfully developed as potent Akt inhibitors.[12]

The this compound scaffold can be elaborated using C-N bond-forming reactions, such as the Buchwald-Hartwig amination, at either the C7 or C5 position to append side chains that occupy key pockets in the Akt active site.

Table 2: Representative Indazole-Based Kinase Inhibitors and Cellular Activity

Compound IDTarget Kinase(s)Scaffold BaseCell LineIC₅₀ (µM)Reference
2f MultipleIndazole4T1 (Breast)0.23[6]
2f MultipleIndazoleHepG2 (Liver)0.80[6]
2f MultipleIndazoleMCF-7 (Breast)0.34[6]
6o MultipleIndazoleK562 (Leukemia)5.15[13]
C05 PLK4IndazoleIMR-32 (Neuroblastoma)0.948
C05 PLK4IndazoleMCF-7 (Breast)0.979

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for modern drug discovery. Its pre-installed, differentially reactive halogen handles provide medicinal chemists with a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to perform sequential, site-selective cross-coupling reactions streamlines the exploration of chemical space and accelerates the optimization of lead compounds. As demonstrated by its utility in the synthesis of inhibitors for critical oncology targets like PARP, TRK, and Akt, this compound will undoubtedly continue to play a pivotal role in the development of next-generation targeted therapies.

References

  • [No Author]. (2021). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HAL Open Science. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Retrieved from [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(31), 15675–15687. Retrieved from [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Forrest, B., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3661–3665. Retrieved from [Link]

  • Wolan, D., et al. (2011). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 13(19), 5244–5247. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research progress of TRK inhibitors and their structure-activity relationship. Retrieved from [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117621. Retrieved from [Link]

  • Li, G., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 765. Retrieved from [Link]

  • Li, G., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6). Retrieved from [Link]

  • Kollu, S., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 92, 117436. Retrieved from [Link]

  • Amini, M., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling, 30(11), 350. Retrieved from [Link]

  • Zhang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Retrieved from [Link]

  • El-Masry, G., & Abouzid, K. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 531–544. Retrieved from [Link]

  • Drilon, A., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Annual Review of Cancer Biology, 5, 313-329. Retrieved from [Link]

  • Li, G., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6). Retrieved from [Link]

  • Wang, L., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry Letters, 27(2), 245–251. Retrieved from [Link]

  • Zhang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Retrieved from [Link]

  • [No Author]. (n.d.). Axitinib. Wikipedia. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6523. Retrieved from [Link]

Sources

5-Bromo-7-iodo-1H-indazole: A Privileged Scaffold for Sequential, Orthogonal Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs, particularly kinase inhibitors.[1][2] Its role as a bioisostere of indole allows it to form critical hydrogen bond interactions within the ATP-binding sites of various kinases.[3] The strategic placement of halogen atoms on this scaffold transforms it from a mere structural core into a versatile platform for complex molecular engineering. This guide focuses on the unique utility of 5-Bromo-7-iodo-1H-indazole, a di-halogenated building block designed for selective, sequential, and orthogonal chemical modifications. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions provides medicinal chemists with precise control over the step-wise elaboration of molecular complexity, making it an invaluable tool in the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The Strategic Advantage of Dihalogenated Indazoles

The power of this compound lies in the predictable and exploitable difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the landscape of palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.[4] This reactivity differential is the foundation of its utility, enabling a sequential and site-selective functionalization strategy.

A typical workflow involves an initial coupling reaction at the more reactive C7-iodo position, leaving the C5-bromo position intact for a subsequent, distinct transformation. This orthogonal approach is highly sought after in drug discovery as it allows for the late-stage diversification of a common intermediate, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G start This compound step1 Functionalization at C7 (e.g., Sonogashira, Suzuki) Milder Conditions start->step1  Pd(0) Cat. intermediate 7-Substituted-5-bromo-1H-indazole step1->intermediate step2 Functionalization at C5 (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions intermediate->step2  Pd(0) Cat. final C5, C7-Disubstituted Indazole (Final Product) step2->final

Caption: Orthogonal functionalization workflow for this compound.

Core Synthetic Methodologies: Protocols and Mechanistic Rationale

The selective functionalization of this compound is primarily achieved through a suite of robust palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the most critical transformations.

Sonogashira Coupling: Introducing Alkynyl Moieties at C7

The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, installing a terminal alkyne onto the indazole core.[5][6][7] This functionality is not only a key structural element in some active compounds but also serves as a versatile handle for further chemistry, such as "click" reactions. The reaction is catalyzed by palladium and a copper(I) co-catalyst.[6]

Experimental Protocol: Selective Sonogashira Coupling at the C7-Iodo Position

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., DMF or THF, ~5 mL per mmol of substrate). Add an amine base, typically triethylamine (Et₃N, 2.0 eq), via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature. The higher reactivity of the iodide allows for milder conditions compared to the bromide. Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-alkynyl-5-bromo-1H-indazole intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to form the reactive copper(I) acetylide) is classic for the Sonogashira reaction.[6][7]

  • Base: The amine base (Et₃N) is crucial for neutralizing the HX acid formed during the reaction and for deprotonating the terminal alkyne.[5]

  • Solvent & Temperature: DMF or THF are excellent solvents for dissolving the reactants. Room temperature is often sufficient for the highly reactive aryl iodide, preserving the less reactive aryl bromide for the next synthetic step.

Suzuki-Miyaura Coupling: C-C Bond Formation at C7 and C5

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8][9][10]

Experimental Protocol: Sequential Suzuki Coupling

Step A: Coupling at the C7-Iodo Position

  • Setup: In a flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Add a mixture of a solvent such as dimethoxyethane (DME) or dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere at a moderate temperature (e.g., 70-80 °C) for 2-12 hours.[4][8] Monitor by TLC or LC-MS.

  • Work-up & Purification: After cooling, perform a standard aqueous work-up and purify by column chromatography to isolate the 7-aryl-5-bromo-1H-indazole.

Step B: Coupling at the C5-Bromo Position

  • Setup: Use the product from Step A (1.0 eq) and a different boronic acid (1.2 eq). The same catalyst (Pd(dppf)Cl₂) and base can often be used.

  • Reaction: The C-Br bond is less reactive, so more forcing conditions are typically required. Increase the reaction temperature to 90-100 °C and expect longer reaction times.[4]

  • Work-up & Purification: Follow the same procedure as in Step A to isolate the final C5, C7-disubstituted indazole product.

Data Presentation: Representative Suzuki Reaction Conditions

PositionHalideCatalystBaseSolventTemperature (°C)Relative Reactivity
C7IodoPd(dppf)Cl₂K₂CO₃DME/H₂O70-80High
C5BromoPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90-100Moderate
Buchwald-Hartwig Amination: C-N Bond Formation at C5

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction is typically performed as the second step in a sequence, coupling a primary or secondary amine to the C5-bromo position of the 7-substituted indazole intermediate.

Experimental Protocol: Buchwald-Hartwig Amination at the C5-Bromo Position

  • Setup: In a Schlenk tube under an argon atmosphere, combine the 7-substituted-5-bromo-1H-indazole (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq).

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[13] Add the anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner (1.2 eq).

  • Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours.[12]

  • Work-up & Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

G cluster_0 C7 Functionalization (1st Step) cluster_1 Intermediate cluster_2 C5 Functionalization (2nd Step) Indazole This compound Sonogashira Sonogashira (R-C≡CH, Pd/Cu) Indazole->Sonogashira Suzuki1 Suzuki (R-B(OH)₂, Pd) Indazole->Suzuki1 Intermediate 7-R-5-bromo-1H-indazole Sonogashira->Intermediate Suzuki1->Intermediate Suzuki2 Suzuki (R'-B(OH)₂, Pd) Intermediate->Suzuki2 Buchwald Buchwald-Hartwig (R'R''NH, Pd) Intermediate->Buchwald Final Final Diversified Product Suzuki2->Final Buchwald->Final

Caption: Reaction pathways for diversifying the this compound scaffold.

Applications in Modern Drug Discovery

The true value of this building block is realized in its application to the synthesis of complex, high-value molecules for therapeutic intervention.

Scaffolding for Kinase Inhibitors

The indazole ring is an effective hinge-binding motif in many kinase inhibitors.[1][3] The N1 and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of the adenine core of ATP. The substituents at the C5 and C7 positions are critical for achieving potency and selectivity. They project into solvent-exposed regions or specific sub-pockets of the kinase active site. The sequential functionalization of this compound allows for the systematic and independent optimization of these two key vectors. For example, a large hydrophobic group could be installed at C7 via a Suzuki reaction to occupy a back pocket, while a smaller, polar amine could be added at C5 via Buchwald-Hartwig amination to improve solubility and engage with solvent.

A Core Component for PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[14] A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.

This compound is an ideal scaffold for building PROTACs. The orthogonal handles allow for a modular and convergent synthesis. For instance, a known kinase inhibitor fragment (the POI ligand) can be attached at the C7 position. The C5 position can then be used as the attachment point for the linker, which is subsequently connected to an E3 ligase ligand like pomalidomide or a VHL ligand.[15][16]

PROTAC IndazoleCore C5 This compound Core C7 Linker Linker IndazoleCore:f0->Linker C-N or C-C bond (Buchwald or Suzuki) POI_Ligand Protein of Interest (POI) Ligand (e.g., Kinase Warhead) IndazoleCore:f2->POI_Ligand C-C or C-C≡C bond (Suzuki or Sonogashira) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand

Caption: Modular synthesis of a PROTAC using the indazole scaffold.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for advanced synthetic design. Its pre-installed, orthogonally reactive halogen handles provide medicinal chemists with a reliable and efficient platform for the sequential construction of complex molecular architectures. By enabling the independent functionalization of the C5 and C7 positions, this building block accelerates the discovery and optimization of novel therapeutics, from targeted kinase inhibitors to cutting-edge protein degraders. Its utility underscores the power of strategic molecular design in addressing the complex challenges of modern drug development.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme. Retrieved December 31, 2025, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2025). Wiley Online Library. Retrieved December 31, 2025, from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (n.d.). Patsnap. Retrieved December 31, 2025, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). HAL Open Science. Retrieved December 31, 2025, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC - NIH. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]

Sources

A Comprehensive Technical Guide to 5-Bromo-7-iodo-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Role of Halogenation

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure, acting as a bioisostere for the native purine core of ATP, allows it to effectively compete for the active sites of numerous protein kinases.[1] This inherent binding capability has rendered indazole derivatives a cornerstone in the development of targeted therapeutics, particularly in oncology.[2] Marketed kinase inhibitors such as Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core structure, underscoring its clinical significance.[2][3]

This guide focuses on a specific, highly functionalized derivative: 5-Bromo-7-iodo-1H-indazole . The strategic placement of two distinct halogen atoms on the indazole ring is not a trivial substitution. The bromine and iodine atoms serve as versatile "synthetic handles," enabling chemists to introduce a wide array of molecular complexity through regioselective cross-coupling reactions. This dual functionality makes this compound a powerful building block for constructing complex drug candidates with finely tuned pharmacological profiles. Herein, we provide an in-depth exploration of its chemical identity, a validated synthesis protocol, and its strategic application in the rational design of next-generation kinase inhibitors.

Core Compound Identification

  • IUPAC Name: this compound[4]

  • CAS Number: 953410-86-1[4]

  • Chemical Structure:

    • SMILES: C1=C(C2=C(C=C1Br)NN=C2)I

    • InChI Key: GEPPVMLPAUPZTA-UHFFFAOYSA-N[4]

Physicochemical and Safety Data

Quantitative data for this specific compound is consolidated below for ease of reference by research professionals.

PropertyValueSource(s)
Molecular FormulaC₇H₄BrIN₂[5]
Molecular Weight322.93 g/mol [6]
Physical FormSolid[4]
PurityTypically ≥95%[7]
Storage ConditionsKeep in a dark place, sealed in dry, room temperature.[4][6]
Hazard PictogramsGHS07 (Harmful)[4]
Hazard StatementsH302 (Harmful if swallowed)[4]
Precautionary StatementsP280, P305+P351+P338[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is not commonly detailed as a primary synthesis but rather as a crucial intermediate step. A robust and logical synthetic route proceeds from the commercially available 5-bromo-1H-indazole via electrophilic iodination.

Synthetic Workflow Overview

The synthetic logic involves the selective iodination of the C7 position of the indazole ring. The indazole nucleus is electron-rich and susceptible to electrophilic aromatic substitution. The choice of an iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 5-Bromo-1H-indazole Reagents 1. N-Iodosuccinimide (NIS) 2. Solvent: DMF 3. Room Temperature SM->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product Iodination at C7 G cluster_target Target Interaction A This compound B Step 1: Suzuki Coupling at C7 (e.g., with Arylboronic Acid 1) A->B C Intermediate 1 (Functionalized at C7) B->C D Step 2: Suzuki/Heck/Sonogashira Coupling at C5 (e.g., with Boronic Ester 2) C->D E Final Kinase Inhibitor Scaffold D->E F Indazole Core: Hinge-binding region E->F G Group from C7: Solvent-exposed region E->G H Group from C5: Selectivity pocket E->H

Sources

The Strategic Synthesis of 7-Substituted Indazoles: A Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory properties.[1][2][3][4] Within this structural class, the regioselective introduction of substituents at the 7-position of the indazole ring is of paramount importance. This specific substitution pattern can profoundly influence the molecule's steric and electronic properties, enabling fine-tuning of its pharmacological profile and target engagement. A notable example is 7-nitro-1H-indazole, which has been shown to bind to the active site of the nitric oxide synthase enzyme.[5]

However, the synthesis of 7-substituted indazoles is not trivial. The inherent reactivity of the indazole nucleus can lead to mixtures of isomers, and direct functionalization often favors other positions. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of robust and modern synthetic strategies to access these valuable compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into the three primary approaches: cyclization of pre-functionalized precursors, direct C-H functionalization, and the modification of versatile C7-activated indazole building blocks.

Strategy 1: Cyclization of Pre-functionalized Aromatic Precursors

The most classical and conceptually straightforward approach to constructing 7-substituted indazoles involves forming the heterocyclic ring from an aromatic precursor that already contains the desired substituent at the requisite position. This strategy offers excellent control over regiochemistry, as the substitution pattern is locked in from the start.

The primary advantage of this "linear" approach is its predictability. The main consideration is the stability of the pre-installed functional group to the cyclization conditions. A common pathway involves the diazotization of a 2,6-disubstituted aniline followed by intramolecular cyclization.

Workflow: Synthesis of 7-Fluoro-1H-Indazole

A representative example is the synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline.[1] This multi-step process is chosen for its use of readily available starting materials and relatively mild reaction conditions.[1] The logic involves first protecting the aniline to form an acetamide, which then undergoes cyclization to form the N-acetylated indazole, followed by deprotection.

G A 2-Fluoro-6-methylaniline C Step 1: Acetylation (Protection) A->C B Acetic Anhydride B->C D 2-Fluoro-6-methylphenylacetamide C->D F Step 2: Intramolecular Cyclization D->F E Cyclization Reagents E->F G 7-Fluoro-1H-acetylindazole F->G I Step 3: Deprotection G->I H Ammonia in Methanol H->I J 7-Fluoro-1H-indazole (Final Product) I->J

Caption: Workflow for the synthesis of 7-fluoro-1H-indazole.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole[1]
  • Step 1: Acetylation.

    • To a 100mL three-necked flask, add 2-fluoro-6-methylaniline (1.07g, 0.01mol) and ethyl acetate (50mL).

    • Begin stirring and cool the mixture to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.02g, 0.01mol) dropwise, ensuring the reaction temperature does not exceed 5°C.

    • After the addition is complete, continue stirring at this temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide. (Yield: ~84%).

  • Step 2: Cyclization.

    • Note: The original source alludes to this step without providing the specific reagents for the cyclization of this intermediate. Typically, this involves diazotization using reagents like sodium nitrite in an acidic medium, followed by cyclization.

  • Step 3: Deprotection.

    • To a 100mL three-necked flask, add the intermediate 7-fluoro-1H-acetylindazole (2.38g, 0.01mol), ammonia (2mL), and anhydrous methanol (50mL).

    • Heat the mixture to 40°C and maintain this temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Cool the residue to induce precipitation.

    • Collect and dry the solid to obtain light yellow 7-fluoro-1H-indazole. (Yield: ~70%).

Strategy 2: Direct C-H Functionalization at the C7 Position

In contrast to linear synthesis, C-H functionalization strategies offer a more atom-economical approach by modifying the indazole core directly. These methods avoid the need for pre-functionalized starting materials and often allow for the late-stage introduction of substituents, a highly desirable feature in drug discovery programs.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective C-H activation.[6] The core principle relies on a directing metalating group (DMG), typically installed at the N1 position of the indazole, which contains a heteroatom (O or N).[6][7] This DMG coordinates to a strong organolithium base (e.g., n-BuLi or s-BuLi), bringing the base into close proximity to the C7 proton and facilitating its abstraction over other protons on the ring.[8] The resulting ortho-lithiated species can then be quenched with a wide variety of electrophiles to install the desired substituent.

The choice of the DMG is critical; it must be a good Lewis base to coordinate the lithium reagent but a poor electrophile to avoid being attacked by the base itself.[6][8] Historically, a significant challenge with the metalation of indazoles has been the propensity for ring-opening when deprotonation occurs at the C3 position.[9] Therefore, directing groups that strongly favor C7 deprotonation are essential for this strategy's success.

Caption: General mechanism of Directed ortho-Metalation at C7.

Transition-Metal-Catalyzed C-H Activation

More recently, transition-metal-catalyzed C-H activation has emerged as the premier method for the direct and selective functionalization of heterocycles.[10][11][12] Similar to DoM, this strategy employs a directing group, but instead of a stoichiometric base, a catalytic amount of a transition metal (commonly palladium or rhodium) is used. The directing group chelates to the metal center, which then selectively cleaves the C7 C-H bond via a cyclometalated intermediate. This intermediate can then engage in various catalytic cross-coupling reactions.

A key advantage is the broad functional group tolerance compared to organolithium-based methods. For instance, researchers have developed a palladium-catalyzed C7-olefination of indazoles using a removable N,N-diisopropylcarbamoyl directing group at the N1 position, demonstrating high site selectivity and a broad substrate scope.[13]

G cluster_0 Indazole Indazole-N1-DG Intermediate1 Cyclometalated Pd(II) Intermediate Indazole->Intermediate1 Coordination Pd_cat Pd(II) Catalyst Pd_cat->Intermediate1 Oxidant Oxidant Oxidant->Pd_cat Coupling_Partner Coupling Partner (e.g., Aryl Halide) Intermediate2 Pd(IV) Intermediate Coupling_Partner->Intermediate2 Product C7-Functionalized Indazole Pd_0 Pd(0) Pd_0->Pd_cat Oxidation Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for directed C7-H activation.

Strategy 3: Functionalization of C7-Activated Indazole Building Blocks

This powerful strategy combines the robustness of classical methods with the versatility of modern cross-coupling chemistry. The approach involves the synthesis of a stable indazole intermediate bearing a highly versatile functional group—a "handle"—at the C7 position. This building block can then be used in a variety of subsequent reactions to generate a library of diverse 7-substituted analogues.

This divergent approach is exceptionally efficient for exploring structure-activity relationships, as many derivatives can be synthesized from a common intermediate. The most useful handles are halogens (particularly iodine) and triflates (OTf), which are ideal substrates for palladium-catalyzed cross-coupling reactions.[5]

Synthesis of Key Building Blocks

A straightforward synthesis of 7-iodo-1H-indazole and 7-OTf-1H-indazole has been reported, providing access to these crucial precursors.[5]

  • 7-Iodo-1H-indazole is prepared from 7-amino-1H-indazole via a Sandmeyer-type reaction, achieving a 71% yield.[5]

  • 7-OTf-1H-indazole is obtained from the triflation of commercially available 7-hydroxy-1H-indazole.[5]

Divergent Synthesis via Palladium Cross-Coupling

Once synthesized, these building blocks can undergo a wide range of palladium-catalyzed reactions to introduce carbon-based or other substituents at the C7 position. The choice between the iodo and triflate leaving group can depend on the specific coupling reaction and desired reactivity.

G cluster_0 Cross-Coupling Reactions Start 7-Iodo-1H-Indazole (Building Block) A 7-Ethynyl-1H-indazole Start->A Sonogashira (Terminal Alkyne, Pd/Cu) B 7-Cyano-1H-indazole Start->B Cyanation (Zn(CN)₂, Pd) C 7-Aryl-1H-indazole Start->C Suzuki (Boronic Acid, Pd)

Caption: Divergent synthesis from a 7-iodo-1H-indazole building block.

Data Presentation: Palladium-Catalyzed Reactions on C7-Activated Indazoles[5]
Reaction TypeC7-SubstrateCoupling PartnerCatalyst/ConditionsProductYield
Cyanation7-OTf-1H-indazoleZn(CN)₂Pd₂(dba)₃, dppf, Zn, DMA7-Cyano-1H-indazole96%
Sonogashira7-Iodo-1H-indazole(Triisopropylsilyl)acetylenePd(PPh₃)₂Cl₂, CuI, Et₃N7-((Triisopropylsilyl)ethynyl)-1H-indazole95%
Cyanation3-Bromo-7-iodo-1H-indazoleZn(CN)₂ (0.6 equiv)Pd₂(dba)₃, dppf, Zn, DMA3-Bromo-7-cyano-1H-indazole96%
Experimental Protocol: Palladium-Mediated Cyanation of 7-OTf-1H-indazole[5]
  • Setup: In a reaction vessel, combine 7-OTf-1H-indazole (1 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 8 mol%), and zinc powder (25 mol%).

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA).

  • Reaction: Heat the mixture to reflux and maintain for the required time (e.g., 5 hours).

  • Workup: After cooling to room temperature, perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography to yield 7-cyano-1H-indazole. (Yield: 96%).

Conclusion

The synthesis of 7-substituted indazoles is a critical challenge in modern drug discovery and chemical biology. While classical cyclization methods provide reliable, regiochemically defined access, they often involve lengthy linear sequences. More contemporary strategies, such as directed C-H activation and the functionalization of pre-activated building blocks, offer greater efficiency, flexibility, and atom economy. The choice of synthetic strategy ultimately depends on the specific target molecule, the availability of starting materials, the desired scale, and the need for structural diversity. By understanding the underlying principles and practical considerations of each approach, researchers can more effectively design and execute syntheses to unlock the full potential of this important heterocyclic scaffold.

References

  • Cottyn, B., Vichard, D., Terrier, F., Nioche, P., & Raman, C. S. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(3), 0493–0496. Retrieved from [Link]

  • Dennis, W. (2012). The first direct metalation of indazoles. Chemical Communications Blog. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 12(7), 785. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Shaaban, M. R., & El-Sayed, N. N. E. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(16), 3688. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • American Chemical Society Petroleum Research Fund. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19–47. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) and (b) ‐ Evolution of transition metal‐catalyzed synthesis of.... Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Fang, Y., & Gevorgyan, V. (2006). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 8(20), 4679–4681. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

Sources

A Technical Guide to 5-Bromo-7-iodo-1H-indazole: Physicochemical Properties and Synthetic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7-iodo-1H-indazole is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in modern medicinal chemistry and materials science. The indazole scaffold, a bioisostere of indole, is a "privileged structure" found in numerous pharmacologically active agents, including those with anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The strategic placement of bromine and iodine atoms on the indazole core provides synthetic chemists with two distinct and versatile handles for orthogonal functionalization. This guide offers an in-depth examination of the physical properties, structural characteristics, and synthetic utility of this compound solid, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

The inherent characteristics of this compound dictate its handling, reactivity, and application in synthetic workflows. These core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrIN₂[3][4]
Molecular Weight 322.93 g/mol [4]
CAS Number 953410-86-1[4]
Appearance Solid
Purity Typically ≥95%[5]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.[4]
Structural Identifiers
  • IUPAC Name: this compound

  • SMILES: C1=C(C=C(C2=C1C=NN2)I)Br[3]

  • InChI: 1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)[3]

  • InChIKey: GEPPVMLPAUPZTA-UHFFFAOYSA-N[3]

Molecular Structure Visualization

The diagram below illustrates the bicyclic structure of this compound, highlighting the positions of the bromine and iodine substituents on the benzene ring portion of the scaffold.

Caption: Molecular structure of this compound.

Analytical Characterization: A Predictive Guide

While specific spectra for this compound are not publicly cataloged, its structure allows for the prediction of key analytical signatures essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, and 6 will appear as singlets or narrow doublets, with their precise chemical shifts influenced by the anisotropic effects of the adjacent halogen atoms. The N-H proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the iodine (C7) and bromine (C5) atoms will be significantly shifted due to the heavy atom effect and electronegativity.

Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The key feature would be the molecular ion peak (M⁺). Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, centered around m/z 322.93.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the indazole ring.

  • C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Br and C-I Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

Experimental Protocols and Synthetic Relevance

The true value of this compound lies in its role as a versatile synthetic intermediate. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility.

Causality in Synthetic Strategy

The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) than the C-Br bond. This reactivity difference allows for selective, stepwise functionalization. A synthetic chemist can first perform a coupling reaction at the more reactive C7-I position, purify the intermediate, and then proceed with a second, distinct coupling reaction at the C5-Br position. This orthogonal approach is fundamental to building molecular complexity in a controlled and efficient manner.

Exemplary Synthetic Workflow: Stepwise Suzuki Coupling

The following diagram illustrates a logical workflow for using this compound to synthesize a di-substituted indazole derivative.

G A This compound B Step 1: Suzuki Coupling (Ar¹-B(OH)₂, Pd Catalyst) Selective reaction at C7-I bond A->B More Reactive Site C Intermediate: 5-Bromo-7-aryl-1H-indazole B->C D Purification (Column Chromatography) C->D E Step 2: Suzuki Coupling (Ar²-B(OH)₂, Pd Catalyst) Reaction at C5-Br bond D->E Less Reactive Site F Final Product: 5,7-Diaryl-1H-indazole E->F

Caption: Stepwise functionalization workflow for this compound.

General Protocol for Suzuki Coupling at the C7-I Position
  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a suitable degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the 5-Bromo-7-aryl-1H-indazole intermediate.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.

  • Safety Profile: While specific toxicology is not detailed, related halo-aromatic compounds can be harmful if swallowed and may cause skin or eye irritation.[6] The compound is labeled with the GHS07 pictogram (Exclamation mark) and a "Warning" signal word.

  • Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science research. Its well-defined solid-state properties, combined with the synthetically valuable orthogonal reactivity of its two distinct halogen atoms, make it a strategic precursor for constructing complex molecular architectures. A thorough understanding of its physical properties, analytical signatures, and reactivity profile is paramount for any researcher aiming to leverage its full potential in the development of novel, high-value molecules.

References

  • PubChemLite. This compound (C7H4BrIN2). [Link]

  • PubChem. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. [Link]

  • PubChemLite. 5-bromo-3-iodo-7-methyl-1h-indazole (C8H6BrIN2). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • PubChem. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154. [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Wiley-VCH. Supporting Information for "Fluoride-Free Hiyama-Type Cross-Coupling Reaction". [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • Google Patents.
  • CP Lab Safety. This compound, 95% Purity, C7H4BrIN2, 1 gram. [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

5-Bromo-7-iodo-1H-indazole: A Technical Guide for Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the hinge region of kinase enzymes.[1] This inherent bioactivity has led to the development of numerous successful kinase inhibitors for oncology, including pazopanib and axitinib.[2] Within this class of molecules, dihalogenated indazoles such as 5-Bromo-7-iodo-1H-indazole represent a particularly powerful and versatile synthetic intermediate. The orthogonal reactivity of the bromine and iodine substituents allows for selective, sequential cross-coupling reactions, enabling the systematic and spatially-defined introduction of diverse chemical moieties. This strategic handle is invaluable for researchers aiming to optimize ligand-target interactions, enhance potency, and fine-tune pharmacokinetic properties in the development of next-generation therapeutics. This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and strategic applications of this compound for professionals in drug discovery and development.

Part 1: Commercial Availability & Sourcing

This compound is available from several specialized chemical suppliers. Researchers should note that this is a research chemical intended for laboratory use only.[3] When sourcing this compound, purity is a critical parameter, with most suppliers offering a standard purity of 95% or higher.

Table 1: Key Suppliers and Product Specifications

SupplierCAS NumberMolecular FormulaPurityNotes
Sigma-Aldrich (Ambeed) 953410-86-1C₇H₄BrIN₂≥95%Available in various quantities from 100 mg to 5 g.
CP Lab Safety 953410-86-1C₇H₄BrIN₂95%Sold in 1-gram quantities.[3]
Sunway Pharm Ltd 953410-86-1C₇H₄BrIN₂Not SpecifiedInquire for details.

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.

Part 2: Synthesis and Chemical Properties

While this compound is commercially available, an in-house synthesis may be required for large-scale campaigns or for the generation of analogs. A robust two-step synthesis is proposed, starting from the commercially available 4-bromo-2-methylaniline.

Logical Flow of the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Regioselective Iodination A 4-Bromo-2-methylaniline B 5-Bromo-1H-indazole A->B  Diazotization & Cyclization    (NaNO₂, HCl or Isoamyl nitrite)   C 5-Bromo-1H-indazole D This compound C->D  Electrophilic Substitution    (NIS or I₂, Base)  

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-1H-indazole

The initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline. This is a classical approach that proceeds via diazotization of the aniline followed by intramolecular cyclization.

Protocol 1: Synthesis of 5-Bromo-1H-indazole

  • Materials:

    • 4-Bromo-2-methylaniline (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Potassium Acetate (0.3 eq)

    • Isoamyl Nitrite (1.5 eq)

    • Chloroform

    • Concentrated Hydrochloric Acid

    • 50% Sodium Hydroxide Solution

    • Ethyl Acetate

    • Heptane

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform.

    • Add acetic anhydride while maintaining the temperature below 40°C. Stir for approximately 50 minutes.

    • Add potassium acetate and isoamyl nitrite to the mixture.

    • Heat the reaction to reflux (approx. 68°C) and maintain for 20 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and remove the volatile solvents under reduced pressure.

    • Perform an acidic workup by adding concentrated hydrochloric acid and heating to 50-55°C to hydrolyze the N-acetyl intermediate.

    • Cool the mixture and carefully basify with 50% sodium hydroxide solution to a pH of 11.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over magnesium sulfate.

    • Filter and concentrate the organic solution. The crude product can be purified by recrystallization from heptane to yield 5-bromo-1H-indazole as a solid.

Step 2: Regioselective Iodination to this compound

The second step is the regioselective iodination of 5-bromo-1H-indazole. Electrophilic substitution on the indazole ring can occur at the C3, C4, or C7 positions. However, iodination often favors the C3 position under basic conditions with molecular iodine.[4] To achieve iodination at the C7 position, an alternative iodinating agent like N-Iodosuccinimide (NIS) is employed, often without a strong base. The bromine atom at C5 is deactivating, and the C4 and C6 positions are sterically less accessible, directing the electrophilic iodine primarily to the C7 position. This proposed method is adapted from similar protocols for related indazoles.[1]

Protocol 2: Synthesis of this compound

  • Materials:

    • 5-Bromo-1H-indazole (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.5 eq)

    • Dimethylformamide (DMF)

    • Water

    • Saturated aqueous ammonium chloride

  • Procedure:

    • Dissolve 5-Bromo-1H-indazole in DMF in a round-bottom flask.

    • Add N-Iodosuccinimide to the solution in one portion.

    • Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into water.

    • Add saturated aqueous ammonium chloride to facilitate precipitation.

    • Filter the resulting precipitate.

    • Wash the solid with water and dry under vacuum to yield this compound.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural confirmation. Based on data from analogous compounds, the following spectral characteristics are expected for this compound.[5][6][7]

  • NH Proton: A broad singlet is expected far downfield, typically >13 ppm, corresponding to the acidic proton of the indazole ring.

  • Aromatic Protons: The benzene portion of the molecule will exhibit two signals. The proton at the C4 position will appear as a doublet, and the proton at the C6 position will also be a doublet. Due to the anisotropic effects of the adjacent iodine and bromine atoms, these signals are expected to be well-resolved in the aromatic region (7.0-8.5 ppm).

  • C3 Proton: A singlet or a doublet with a small coupling constant is expected for the proton at the C3 position, typically appearing downfield in the aromatic region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase method is typically suitable.

Table 2: Representative HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column suitable for retaining moderately polar heterocyclic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure protonation of the analyte and minimize peak tailing.[9]
Mobile Phase B AcetonitrileOrganic modifier to control the elution of the analyte.[9]
Elution Mode GradientA gradient elution (e.g., 10% to 90% B over 20 minutes) is recommended to ensure separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmIndazole systems typically show strong absorbance at this wavelength.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Part 4: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for kinase inhibitors. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for a programmed, site-selective synthesis.

Orthogonal Reactivity in Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 7-position while leaving the 5-bromo group intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for building molecular complexity and exploring the chemical space around the indazole core.

Cross_Coupling_Strategy cluster_step1 Step 1: Selective Coupling at C7 cluster_step2 Step 2: Coupling at C5 Start This compound Intermediate 5-Bromo-7-(R1)-1H-indazole Start->Intermediate  Pd-catalyzed Coupling  (e.g., Suzuki, Sonogashira)  with R1-Boronic Acid/Ester or Alkyne   Final 5-(R2)-7-(R1)-1H-indazole (Final Kinase Inhibitor Scaffold) Intermediate->Final  Pd-catalyzed Coupling  (e.g., Suzuki, Heck)  with R2-Boronic Acid/Ester or Alkene  

Caption: Orthogonal synthesis strategy using this compound.

Targeting Key Kinases in Oncology

Halogenated indazoles are crucial intermediates in the synthesis of inhibitors for several important cancer-related kinases.

  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication, and its overexpression is linked to genomic instability and cancer.[10] Numerous potent PLK4 inhibitors are based on the indazole scaffold, where substituents at the 5- and 7-positions are explored to optimize binding and cellular activity.[2][11] The use of intermediates like this compound allows for the precise placement of functional groups to interact with specific pockets of the PLK4 active site.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase whose genetic alterations drive several cancers, including non-small cell lung cancer and neuroblastoma.[12] 7-azaindole derivatives, which are structurally related to indazoles, have been successfully developed as ALK inhibitors. The synthetic strategies often involve building complexity from halogenated precursors, highlighting the importance of intermediates like the title compound in accessing novel chemical matter for this important target.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its commercial availability and well-defined, albeit inferred, synthetic pathway make it an accessible starting material. The true power of this molecule is realized in its application, where the orthogonal reactivity of its two halogen atoms provides a logical and efficient route to complex, di-substituted indazole cores. For research teams focused on the discovery of novel kinase inhibitors, mastering the use of such versatile intermediates is a critical step toward developing the next generation of targeted therapies.

References

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–747. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yin, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15935-15944. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). MDPI. Retrieved from [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. (2025). ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H4BrIN2, 1 gram. Retrieved from [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.

Sources

Methodological & Application

Synthesis of 7-Substituted and 3,7-Disubstituted 1H-Indazoles: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The strategic functionalization at the C7 and C3 positions of the indazole ring is a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This comprehensive guide provides detailed, field-proven protocols for the regioselective synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, offering insights into the rationale behind experimental choices and providing robust, step-by-step methodologies for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Core

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles and benzimidazoles.[3] Their unique electronic and structural features make them valuable pharmacophores in modern drug design. The ability to introduce substituents at specific positions of the indazole ring is paramount for optimizing drug-receptor interactions and modulating pharmacokinetic profiles. In particular, the C7 position offers a vector for substitution that can significantly impact biological activity. This guide focuses on reliable and scalable methods to access 7-substituted and 3,7-disubstituted 1H-indazoles, key building blocks for novel therapeutic agents.

Strategic Approaches to 7-Substituted and 3,7-Disubstituted 1H-Indazoles

The synthesis of specifically substituted indazoles often requires a multi-step approach, beginning with the construction of the core indazole ring, followed by regioselective functionalization. Key strategies that have proven effective include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura[4][5][6][7] and Buchwald-Hartwig amination[8][9][10] reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, at pre-functionalized positions.

  • Direct C-H Activation/Functionalization: This modern approach allows for the direct introduction of functional groups onto the indazole core, offering a more atom-economical and efficient synthetic route.[11][12]

Below, we detail protocols for these key transformations, providing both the "how" and the "why" for each critical step.

Protocol I: Synthesis of 7-Aryl-1H-Indazoles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[6] This protocol outlines the synthesis of 7-aryl-1H-indazoles starting from a halogenated indazole precursor. The choice of a 7-bromo-1H-indazole is strategic, as the bromine atom provides a reactive handle for the palladium-catalyzed coupling.

Rationale and Workflow

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_catalyst Catalytic System Start_Indazole 7-Bromo-1H-indazole Reaction Suzuki-Miyaura Coupling Start_Indazole->Reaction Start_Boronic Aryl Boronic Acid Start_Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DME) Solvent->Reaction Product 7-Aryl-1H-indazole Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the Suzuki cross-coupling of substituted 5-bromoindazoles.[13]

Materials:

  • 7-Bromo-1H-indazole (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-1H-indazole, the aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add DME and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1H-indazole.

Data Presentation: Representative Yields
EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-1H-indazole85
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1H-indazole92
33-Chlorophenylboronic acid7-(3-Chlorophenyl)-1H-indazole78
42-Thiopheneboronic acid7-(Thiophen-2-yl)-1H-indazole88

Yields are based on isolated product after purification and are representative of typical outcomes.

Protocol II: Synthesis of 3,7-Disubstituted 1H-Indazoles via C-H Activation

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, avoiding the need for pre-installed leaving groups.[11][12] This protocol describes a rhodium-catalyzed C-H activation/annulation reaction for the synthesis of 3,7-disubstituted indazoles.

Mechanistic Rationale

The reaction is believed to proceed through a rhodacycle intermediate formed by the C-H activation of a directing group on the starting material. Subsequent insertion of an alkyne and reductive elimination leads to the formation of the indazole ring with substituents at the 3 and 7 positions. The use of a copper co-catalyst is often beneficial for the reoxidation of the rhodium catalyst.

CH_Activation_Workflow cluster_start Starting Materials cluster_catalyst Catalytic System Aryl_Hydrazone Aryl Hydrazone with Directing Group Reaction C-H Activation/Annulation Aryl_Hydrazone->Reaction Alkyne Substituted Alkyne Alkyne->Reaction Rh_Catalyst Rh(III) Catalyst (e.g., [Cp*RhCl2]2) Rh_Catalyst->Reaction Cu_Oxidant Cu(II) Oxidant (e.g., Cu(OAc)2) Cu_Oxidant->Reaction Solvent Solvent (e.g., DCE) Solvent->Reaction Product 3,7-Disubstituted 1H-Indazole Reaction->Product

Caption: Workflow for C-H activation/annulation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on rhodium(III)-catalyzed C-H activation strategies.[12]

Materials:

  • Substituted Aryl Hydrazone (1.0 mmol)

  • Substituted Alkyne (2.0 mmol)

  • [Cp*RhCl₂]₂ (0.025 mmol)

  • Cu(OAc)₂ (1.0 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

Procedure:

  • In a sealed tube, combine the aryl hydrazone, [Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon.

  • Add the substituted alkyne and DCE via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3,7-disubstituted 1H-indazole.

Data Presentation: Scope of the Reaction
EntryAryl Hydrazone Substituent (at position ortho to hydrazone)AlkyneProductYield (%)
1MethylDiphenylacetylene7-Methyl-1,3-diphenyl-1H-indazole75
2Fluoro1-Phenyl-1-propyne7-Fluoro-3-methyl-1-phenyl-1H-indazole68
3MethoxyDi-p-tolylacetylene7-Methoxy-1,3-di-p-tolyl-1H-indazole81
4Chloro4-Phenyl-2-butyn-1-ol(1-(7-Chloro-1-phenyl-1H-indazol-3-yl)-2-phenylethanol)65

Yields are based on isolated product after purification and are representative of typical outcomes.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. Key to ensuring trustworthiness is the careful monitoring of reaction progress and thorough characterization of the final products.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

  • Product Characterization: The identity and purity of the synthesized 7-substituted and 3,7-disubstituted 1H-indazoles should be unequivocally confirmed by a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the position of substituents.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

By adhering to these analytical practices, researchers can have high confidence in the integrity of their synthetic results.

Conclusion

The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles is a critical endeavor in the field of medicinal chemistry. The palladium-catalyzed cross-coupling and direct C-H activation methodologies presented in this guide offer reliable and versatile pathways to these valuable compounds. By understanding the underlying principles and meticulously following the detailed protocols, researchers can efficiently generate a diverse library of indazole derivatives for biological screening and drug development programs.

References

  • Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). RSC Advances, 13(45), 31755-31768. [Link]

  • Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives. (2020). Chemistry – A European Journal, 26(56), 12851-12858. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6548. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (2021). Organic & Biomolecular Chemistry, 19(12), 2749-2753. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). Molecules, 27(15), 4984. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012). The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (2007). Organic Letters, 9(18), 3441-3444. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). The Journal of Organic Chemistry, 76(8), 2612-2627. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6757-6765. [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). International Journal of Creative Research Thoughts, 8(12). [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4506-4518. [Link]

  • Synthesis of 1H-indazoles 7 from tertiary amides 5. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading. (2012). Organic & Biomolecular Chemistry, 10(7), 1381-1387. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Medicinal Chemistry, 12(9), 1546-1554. [Link]

  • ChemInform Abstract: Copper-Catalyzed Synthesis of Substituted Indazoles from 2-Chloroarenes at Low Catalyst-Loading. (2011). ChemInform, 43(21). [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry, 74(16), 6351-6354. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • A three-component Fischer indole synthesis. (2008). Nature Protocols, 3(8), 1249-1252. [Link]

  • Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2022). Semantic Scholar. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). Molecules, 19(11), 18886-18903. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2490-2497. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (2020). Journal of the American Chemical Society, 142(4), 1934-1940. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2007). Organic Letters, 9(24), 5063-5065. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2015). Organic Letters, 17(10), 2454-2457. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2018). Caribbean Journal of Science and Technology, 6, 946-969. [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (2020). Polymer Chemistry, 11(36), 5789-5794. [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014). Organic Letters, 16(16), 4280-4283. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). Beilstein Journal of Organic Chemistry, 14, 219-226. [Link]

  • Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. (2010). ResearchGate. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances, 13(7), 4642-4646. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition, 59(4), 1460-1499. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. (2014). ChemInform, 45(51). [Link]

Sources

Application Notes and Protocols for the Step-by-Step Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Sequential Cross-Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on drug discovery and development is particularly profound, where the construction of complex biaryl and heteroaryl structures is a frequent necessity. This guide focuses on a specialized application of this powerful reaction: the sequential, site-selective functionalization of 5-Bromo-7-iodo-1H-indazole.

Indazole scaffolds are prevalent in a multitude of biologically active molecules and approved pharmaceuticals.[3][4] The ability to selectively introduce different substituents at specific positions on the indazole ring is therefore of paramount importance for generating molecular diversity and optimizing pharmacological properties. The differential reactivity of the C-I and C-Br bonds in this compound provides a strategic handle for achieving such selective modifications. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[5][6] This principle allows for a stepwise approach, first targeting the more reactive C-I bond at the 7-position under milder conditions, followed by the coupling at the less reactive C-Br bond at the 5-position under more forcing conditions.

These application notes provide a detailed, field-proven guide for researchers, scientists, and drug development professionals to successfully execute the sequential Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for each coupling step, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) species.[8] The rate of this step is highly dependent on the nature of the halogen, with aryl iodides reacting faster than aryl bromides.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex.[9]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired biaryl product and regenerate the catalytically active Pd(0) species.[7] The Pd(0) complex can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_inputs Inputs pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_halide Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii_halide transmetalation Transmetalation pd_ii_halide->transmetalation pd_ii_r Ar-Pd(II)-R(L_n) transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Part 1: Selective Suzuki-Miyaura Coupling at the 7-Iodo Position

The first step in the sequential functionalization of this compound is the selective coupling at the more reactive 7-iodo position. This can be achieved under relatively mild conditions, leaving the 5-bromo position intact for the subsequent reaction.

Experimental Protocol 1: Synthesis of 7-Aryl-5-bromo-1H-indazole

This protocol is optimized for the selective Suzuki-Miyaura coupling at the C7-iodo position.

Table 1: Reagents and Reaction Conditions for Selective C7-Arylation

Reagent Amount (mol eq.) Purpose
This compound1.0Starting Material
Arylboronic Acid1.2Coupling Partner
Pd₂(dba)₃0.02Palladium Precatalyst
XPhos0.05Ligand
K₃PO₄2.0Base
1,4-Dioxane/H₂O (4:1)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.05 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe. The reaction concentration is typically in the range of 0.1-0.2 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-Aryl-5-bromo-1H-indazole.

protocol1_workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Pd₂(dba)₃, XPhos, K₃PO₄ start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed 1,4-Dioxane/H₂O inert->solvent react Heat at 80 °C (4-6 hours) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product 7-Aryl-5-bromo-1H-indazole purify->product

Part 2: Suzuki-Miyaura Coupling at the 5-Bromo Position

With the 7-position functionalized, the next step is to target the less reactive 5-bromo position. This typically requires more forcing conditions, such as a higher temperature and a different catalyst system, to achieve efficient coupling.

Experimental Protocol 2: Synthesis of 7-Aryl-5-aryl'-1H-indazole

This protocol is designed for the Suzuki-Miyaura coupling at the C5-bromo position of the 7-arylated indazole intermediate.

Table 2: Reagents and Reaction Conditions for C5-Arylation

Reagent Amount (mol eq.) Purpose
7-Aryl-5-bromo-1H-indazole1.0Starting Material
Aryl'boronic Acid1.5Coupling Partner
Pd(OAc)₂0.05Palladium Precatalyst
SPhos0.1Ligand
K₂CO₃3.0Base
Toluene/H₂O (5:1)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial or a sealed tube, combine 7-Aryl-5-bromo-1H-indazole (1.0 eq.), the second arylboronic acid (Aryl'boronic Acid, 1.5 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.1 eq.), and K₂CO₃ (3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene/H₂O (5:1) solvent mixture.

  • Reaction Execution: Heat the reaction mixture to 110 °C for 12-18 hours. For certain substrates, microwave irradiation can significantly reduce the reaction time.[10] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 7-Aryl-5-aryl'-1H-indazole.

protocol2_workflow start Start setup Combine Reactants: 7-Aryl-5-bromo-1H-indazole, Aryl'boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃ start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Toluene/H₂O inert->solvent react Heat at 110 °C (12-18 hours) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up & Filtration monitor->workup Reaction Complete purify Column Chromatography workup->purify product 7-Aryl-5-aryl'-1H-indazole purify->product

Troubleshooting and Optimization

Even with robust protocols, challenges can arise in Suzuki-Miyaura cross-coupling reactions. Here are some common issues and potential solutions:

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a different ligand (e.g., Buchwald ligands are often effective for challenging substrates), or increasing the reaction temperature.[11]

  • Dehalogenation: The replacement of a halogen with a hydrogen atom can be a significant side reaction. This can sometimes be suppressed by using milder bases or ensuring a strictly anaerobic environment.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur, especially at higher temperatures and in the presence of water. Using boronic esters (e.g., pinacol esters) can enhance stability.[1]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be an issue. This is often minimized by slow addition of the boronic acid or by using a less reactive boronic ester.

For nitrogen-containing heterocycles like indazoles, the free N-H group can sometimes interfere with the catalyst.[3] While the provided protocols are generally effective for unprotected indazoles, N-protection (e.g., with a BOC or SEM group) may be necessary for particularly challenging substrates.

Conclusion

The sequential Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for the synthesis of diverse and complex indazole derivatives. By carefully controlling the reaction conditions, it is possible to achieve high selectivity for the initial coupling at the 7-iodo position, followed by a second coupling at the 5-bromo position. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • ACS Publications. (2005). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Semantic Scholar. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • ACS Publications. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (2014). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • RSC Publishing. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

  • Chemija. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • ResearchGate. (2002). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: Strategic Synthesis of Novel Kinase Inhibitors Using the Orthogonally Functionalized 5-Bromo-7-iodo-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Bromo-7-iodo-1H-indazole, a versatile starting material for the synthesis of novel kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This orthogonal approach enables the systematic exploration of chemical space and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Detailed, field-tested protocols for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings are provided, alongside workflows for characterization and biological evaluation.

The Strategic Advantage of the 5,7-Dihalogenated Indazole Core

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold is a highly effective bioisostere for the purine ring of ATP, enabling it to competitively bind to the kinase active site.[6] The nitrogen atoms at positions 1 and 2 can form critical hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[7]

The unique value of This compound lies in its capacity for orthogonal chemical addressability . The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards the initial oxidative addition step in palladium(0)-catalyzed cross-coupling reactions.[8][9] This reactivity differential (rate of oxidative addition: C-I > C-Br >> C-Cl) allows for the selective functionalization of the C-7 position while leaving the C-5 position intact for subsequent modification. This stepwise approach is paramount for efficient lead optimization, allowing medicinal chemists to systematically probe two distinct vectors of the kinase binding pocket.

Experimental Protocols & Methodologies

The following protocols provide a robust framework for the sequential, two-step diversification of the this compound scaffold.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-7 Position

This first step leverages the higher reactivity of the C-7 iodo position to introduce an initial aryl or heteroaryl moiety. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and mild reaction conditions.[10][11][12]

Rationale: The goal is to selectively couple a boronic acid or ester at the C-7 position. The choice of a mild base like K₂CO₃ and a standard palladium catalyst such as Pd(PPh₃)₄ is sufficient to activate the C-I bond without significantly affecting the C-Br bond.

Reaction Scheme: Suzuki coupling at C-7 of this compound

Reagent Molar Eq. MW Amount Notes
This compound1.0322.92(e.g., 1.0 g, 3.1 mmol)Starting Material
Arylboronic Acid1.2Variable(e.g., 3.72 mmol)Coupling Partner
Pd(PPh₃)₄0.051155.56(e.g., 179 mg, 0.155 mmol)Palladium(0) Catalyst
K₂CO₃ (Potassium Carbonate)3.0138.21(e.g., 1.28 g, 9.3 mmol)Base
1,4-Dioxane--20 mLSolvent
Water--5 mLCo-solvent

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound, the chosen arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the solvents (1,4-Dioxane and Water) via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 5-Bromo-7-aryl-1H-indazole intermediate.

Self-Validation Checkpoint:

  • ¹H NMR: Confirm the disappearance of the characteristic singlet for the C-7 proton and the appearance of new aromatic signals corresponding to the coupled aryl group.

  • LC-MS: Verify the correct mass for the product and assess purity.

Protocol 2: Secondary Functionalization at the C-5 Position

With the C-7 position functionalized, the less reactive C-5 bromine can now be targeted. A variety of cross-coupling reactions can be employed here, such as a second Suzuki coupling, a Buchwald-Hartwig amination, or a Sonogashira coupling, to build molecular diversity. This protocol details a Buchwald-Hartwig amination, a common strategy to install amine linkers that can interact with solvent-exposed regions of the kinase.

Rationale: The C-Br bond now becomes the target for oxidative addition. Buchwald-Hartwig amination requires a different catalyst system, often employing a palladium(II) precatalyst and a specialized phosphine ligand, which is highly effective for forming C-N bonds.

Reaction Scheme: Buchwald-Hartwig amination at C-5 of a 7-aryl-indazole

Reagent Molar Eq. MW Amount Notes
5-Bromo-7-aryl-1H-indazole1.0Variable(e.g., 1.0 mmol)Intermediate from Protocol 1
Amine (R₂NH)1.5Variable(e.g., 1.5 mmol)Coupling Partner
Pd₂(dba)₃0.02915.72(e.g., 18.3 mg, 0.02 mmol)Palladium(0) Source
XPhos0.08476.65(e.g., 38.1 mg, 0.08 mmol)Ligand
NaOt-Bu (Sodium tert-butoxide)2.096.10(e.g., 192 mg, 2.0 mmol)Strong, non-nucleophilic base
Toluene--10 mLAnhydrous Solvent

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-Bromo-7-aryl-1H-indazole intermediate, NaOt-Bu, and XPhos ligand to a dry reaction vessel.

  • Add Pd₂(dba)₃.

  • Add anhydrous toluene, followed by the desired amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC to yield the desired 5-(amino)-7-aryl-1H-indazole kinase inhibitor.

Visualization of Workflows and Pathways

Clear visualization of the synthetic strategy and biological context is crucial for efficient drug discovery.

Synthetic Workflow Diagram

This diagram illustrates the overall process from the starting scaffold to a lead candidate.

G cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization Scaffold 5-Bromo-7-iodo- 1H-indazole P1 Protocol 1: Site-Selective Coupling (C-7) Scaffold->P1 Intermediate 5-Bromo-7-aryl- 1H-indazole P1->Intermediate P2 Protocol 2: Library Diversification (C-5) Intermediate->P2 Library Diverse Compound Library P2->Library Biochem Biochemical Screen (Kinase IC50) Library->Biochem Test Compounds SAR SAR Analysis & Iterative Design Biochem->SAR Cell Cell-Based Assay (e.g., Proliferation) Cell->SAR SAR->P1 Synthesize New Analogs Lead Lead Candidate SAR->Lead

Caption: Overall workflow from scaffold synthesis to lead identification.

Orthogonal Coupling Strategy

This diagram visualizes the core chemical logic of the sequential functionalization.

G Scaffold Start 5-Br, 7-I-Indazole Step1 Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) Reacts at C-I Scaffold->Step1 Intermediate Intermediate 5-Br, 7-Aryl-Indazole Step1->Intermediate Step2 Buchwald-Hartwig (Pd₂(dba)₃/XPhos, NaOtBu) Reacts at C-Br Intermediate->Step2 Final Final Product 5-NR₂, 7-Aryl-Indazole Step2->Final

Caption: Sequential cross-coupling strategy for scaffold diversification.

Simplified Kinase Signaling Pathway

This diagram provides the biological context, showing where an inhibitor would act. For example, targeting a MAP kinase like p38.[7][13]

G Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Substrate Downstream Substrate (e.g., MK2) p38->Substrate Response Inflammatory Response Substrate->Response Inhibitor Indazole-based Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAP Kinase pathway by a synthesized compound.

Data Interpretation for SAR Studies

After synthesizing a library of compounds, the next critical step is to evaluate their biological activity to build a Structure-Activity Relationship (SAR).

Compound ID R¹ Group (at C-7) R² Group (at C-5) Target Kinase IC₅₀ (nM)
LEAD-001 4-Fluorophenyl-H (from intermediate)850
LEAD-002 3-Pyridyl-H (from intermediate)620
LEAD-003 4-Fluorophenyl-NH(CH₃)150
LEAD-004 4-Fluorophenyl-N(Piperidin-4-yl)25
LEAD-005 3-Pyridyl-N(Piperidin-4-yl)8

Interpretation:

  • C-7 Position: Comparing LEAD-001 and LEAD-002 suggests that a pyridine at C-7 may offer slightly better activity than a fluorophenyl group, perhaps by forming an additional hydrogen bond.

  • C-5 Position: The dramatic improvement from LEAD-001 to LEAD-004 (850 nM to 25 nM) clearly demonstrates the value of adding a basic amine at the C-5 position. This group is likely extending into a solvent-exposed region and picking up a key electrostatic interaction.

  • Synergy: Compound LEAD-005 combines the optimal groups at both positions, resulting in a highly potent inhibitor with single-digit nanomolar activity. This iterative process, enabled by the orthogonal synthesis, is the cornerstone of modern lead optimization.

Conclusion

The this compound scaffold is a powerful and strategically advantageous starting point for the discovery of novel kinase inhibitors. Its capacity for selective, sequential functionalization allows for the efficient and logical exploration of chemical space around the core. The detailed protocols and workflows presented in this application note provide researchers with a validated roadmap to generate diverse compound libraries, establish robust SAR, and ultimately accelerate the identification of potent and selective preclinical candidates.

References

  • Jadhav, V., Sharma, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(38), 23588-23616. [Link]

  • Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Anti-inflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. [Link]

  • Lo Presti, L. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]

  • Soundararajan, M., et al. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Baryshnikov, K. A., et al. (2021). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]

  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

  • Shaaban, M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. ResearchGate. [Link]

  • Wang, X., et al. (2010). Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. Journal of Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

  • Li, Y., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. [Link]

  • Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Besson, T., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Riebel, H. J., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Henri, J. T., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Gazvoda, M., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]

  • Littke, A. F., et al. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society. [Link]

Sources

Experimental procedure for palladium-catalyzed C-N coupling of iodo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed C-N Coupling of Iodo-indazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The formation of a carbon-nitrogen (C-N) bond at specific positions on this heterocyclic system is a critical transformation for elaborating molecular complexity and modulating pharmacological activity. The Buchwald-Hartwig amination has emerged as a robust and versatile palladium-catalyzed cross-coupling reaction for this purpose, offering a significant improvement over harsher, more traditional methods.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the palladium-catalyzed C-N coupling of iodo-indazoles. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of key reagents, presents a detailed and validated protocol, and offers insights into optimization and troubleshooting.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds between aryl halides (or pseudo-halides) and amines.[4] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, stabilized by phosphine ligands, undergoing an oxidative addition into the carbon-iodine bond of the iodo-indazole. This step forms a Pd(II) intermediate. The reactivity of the C-I bond is crucial, with iodo-indazoles being favorable substrates due to the relatively weak C-I bond, which facilitates this initial step compared to aryl bromides or chlorides.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the iodide ligand.[7] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose sensitive functional groups on the substrates.[8]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk and electron-donating properties of the phosphine ligands are known to accelerate this step.[9][10]

Buchwald_Hartwig_Catalytic_Cycle pd0 Active Pd(0)L Catalyst oa_complex Pd(II) Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd0->oa_complex Ar-I amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation oa_complex->amido_complex I⁻, [Base-H]⁺ R₂NH, Base amido_complex->pd0 amido_complex->pd0 product N-Arylated Indazole Product amido_complex->product Reductive Elimination amido_complex->product Ar-NR₂ sub1 Iodo-indazole (Ar-I) sub2 Amine (R₂NH) + Base Experimental_Workflow start Start prep_vessel Prepare Reaction Vessel (Oven-dry Schlenk tube, add stir bar) start->prep_vessel add_solids Add Solids under Inert Gas (Iodo-indazole, Base, Pd Catalyst, Ligand) prep_vessel->add_solids evac_backfill Evacuate and Backfill with Inert Gas (3x cycle) add_solids->evac_backfill add_liquids Add Anhydrous Solvent and Amine via Syringe evac_backfill->add_liquids heat_stir Heat and Stir (80-110 °C, 4-24 h) add_liquids->heat_stir monitor Monitor Reaction (TLC / LC-MS) heat_stir->monitor monitor->heat_stir Incomplete workup Reaction Work-up (Cool, Dilute, Filter) monitor->workup Complete purify Purification (Extraction, Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for C-N cross-coupling.

Protocol:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Dry the tube in an oven (e.g., at 120 °C) for at least 4 hours, then allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled Schlenk tube, add the iodo-indazole (1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 equiv).

  • Inerting the Atmosphere: Seal the Schlenk tube and carefully evacuate the atmosphere using a Schlenk line, then backfill with inert gas. Repeat this "evacuate-and-backfill" cycle three times to ensure the reaction environment is free of oxygen. [11]4. Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the iodo-indazole) via a dry syringe. Finally, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). [12]Stir the mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the iodo-indazole starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure N-arylated indazole.

Table of Representative Reaction Conditions

The following table summarizes typical conditions that serve as an excellent starting point for optimization.

EntryIodo-indazole PositionAmine TypePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
13-IodoPrimary/Secondary ArylPd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane100-110
24-IodoPrimary AliphaticPd(OAc)₂ (5)RuPhos (10)NaOtBu (1.5)Toluene80-100
35-IodoSecondary CyclicPd₂(dba)₃ (2.5)BrettPhos (7.5)K₃PO₄ (2.0)Toluene110
43-Iodo (EWG)Weakly NucleophilicPd(OAc)₂ (5)Xantphos (10)NaOtBu (2.0)Dioxane110

Note: This data is compiled from general principles and protocols found in the literature. [6][12]EWG = Electron-Withdrawing Group. Optimization is often required for novel substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).<[13]br>2. Impure reagents (especially amine).<[14]br>3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere technique and use of anhydrous solvents.2. Purify starting materials; distill liquid amines.3. Screen a panel of ligands (e.g., Xantphos, RuPhos) and bases (Cs₂CO₃, NaOtBu, K₃PO₄).
Formation of Side Products 1. Hydrodehalogenation (replacement of I with H).2. Homocoupling of the amine or indazole.1. This can arise from β-hydride elimination side reactions; changing the ligand or lowering the temperature may help.<[14]br>2. Adjust the Pd:Ligand ratio; excess ligand can sometimes suppress side reactions. [14]
Poor Reproducibility 1. Inconsistent quality of reagents or solvents.2. Inefficient in situ reduction of Pd(II) precursor. [15]1. Use reagents from a single, reliable batch for key experiments.2. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst system to ensure consistent generation of the active species. [14]

Conclusion

The palladium-catalyzed C-N coupling of iodo-indazoles is an indispensable tool in modern synthetic and medicinal chemistry. A thorough understanding of the catalytic cycle and the specific role of each reaction component empowers researchers to move beyond simply following a recipe. By carefully selecting the palladium source, ligand, and base, and by employing rigorous anhydrous and anaerobic techniques, this transformation can be reliably executed to generate diverse libraries of N-substituted indazoles for drug discovery and development. The protocol and guidelines presented here serve as a comprehensive starting point for achieving success in this critical synthetic transformation.

References

  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. The Journal of Organic Chemistry.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Buchwald-Hartwig cross-coupling reaction. YouTube.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • An improved method for the palladium-catalyzed amin
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amin
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amin
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Regioselective Functionalization at the C7 Position of the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C7-Functionalized Indazoles in Modern Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] Within this important class of molecules, those functionalized at the C7 position of the indazole ring are of particular interest.[4] However, achieving regioselective functionalization at this specific position presents a significant synthetic challenge due to the intrinsic reactivity of the indazole ring system, which often favors reactions at other positions.

This technical guide provides an in-depth overview of contemporary and field-proven strategies for the regioselective functionalization of the C7 position of the indazole ring. We will delve into the mechanistic underpinnings of key methodologies, offer detailed, step-by-step protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in this critical area of synthetic chemistry.

Core Strategies for C7 Regioselectivity

Achieving selective functionalization at the C7 position requires overcoming the inherent electronic preferences of the indazole ring. The primary strategies employed by synthetic chemists can be broadly categorized into two approaches: a two-step halogenation/cross-coupling sequence and a direct C-H activation/functionalization approach.

Two-Step Strategy: Regioselective Bromination and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A robust and widely applicable method for introducing aryl groups at the C7 position involves a two-step sequence: regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers excellent control over the position of functionalization and is tolerant of a wide range of functional groups.[5][6]

Causality Behind Experimental Choices:

The success of this strategy hinges on the ability to selectively introduce a halogen at the C7 position. For 4-substituted 1H-indazoles, electrophilic bromination with N-bromosuccinimide (NBS) has been shown to proceed with high regioselectivity for the C7 position.[5] This selectivity is influenced by the electronic nature of the substituent at the C4 position. Once the C7-bromoindazole is synthesized, the Suzuki-Miyaura cross-coupling reaction provides a versatile method for forming a new carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids.[5][6][7]

Workflow for C7-Arylation via Bromination and Suzuki-Miyaura Coupling

G cluster_0 Step 1: Regioselective C7-Bromination cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Start 4-Substituted 1H-Indazole Bromination Electrophilic Bromination (NBS, DMF) Start->Bromination Reagents Intermediate 7-Bromo-4-substituted 1H-Indazole Bromination->Intermediate Product Coupling Pd-catalyzed Suzuki-Miyaura Coupling Intermediate->Coupling Substrate Final_Product 7-Aryl-4-substituted 1H-Indazole Coupling->Final_Product Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Coupling Partner G Start N1-Carbamoyl Indazole Activation C-H Activation (Directed by N-Amide) Start->Activation Catalyst [RhCp*Cl2]2 Catalyst->Activation Rhodacycle Five-membered Rhodacycle Intermediate Activation->Rhodacycle Insertion Olefin Insertion Rhodacycle->Insertion Olefin Olefin Olefin->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product C7-Olefinated Indazole Elimination->Product

Sources

Applications of 5-Bromo-7-iodo-1H-indazole Derivatives in Oncology Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Significance of the 5-Bromo-7-iodo-1H-indazole Scaffold

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous approved and clinical-stage oncology drugs, including the multi-kinase inhibitors Pazopanib and Axitinib.[1][2][3] Its success stems from its ability to mimic the purine ring of ATP, enabling competitive inhibition at the kinase active site. The nitrogen atoms of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of kinases, a key determinant of binding affinity.[4]

This guide focuses on the untapped potential of This compound as a starting scaffold for novel kinase inhibitors. The strategic di-halogenation at the 5 and 7 positions of the benzene ring offers a unique combination of physicochemical properties. The bromine and iodine atoms can serve as synthetic handles for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around the core scaffold.[5][6] Furthermore, halogens can modulate the pharmacokinetic properties of the molecule, including absorption, distribution, metabolism, and excretion (ADME), and can form halogen bonds with the target protein, potentially enhancing binding affinity and selectivity.

This document provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for the development and evaluation of this compound derivatives as potential oncology therapeutics.

Targeting Key Oncogenic Pathways

Derivatives of the indazole scaffold have shown potent inhibitory activity against a range of kinases implicated in tumor growth, proliferation, and angiogenesis.[7][8] The this compound scaffold is a promising starting point for developing inhibitors against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF.

VEGFR-2 Inhibition: A Strategy Against Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.

Signaling Pathway Diagram: VEGFR-2

MAPK_Pathway cluster_mapk MAPK Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRAF BRAF (V600E) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor This compound Derivative Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The BRAF/MEK/ERK (MAPK) signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a library of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the diversification of the this compound scaffold at the C3 position via a Suzuki coupling reaction. This is an adaptation of known synthetic methodologies for related indazole compounds. [5]

Workflow Diagram: Synthesis of this compound Derivatives

Synthesis_Workflow Start 5-Bromo-1H-indazole Step1 Iodination (NIS, DMF) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Protection (e.g., THP) Intermediate1->Step2 Intermediate2 Protected Indazole Step2->Intermediate2 Step3 Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 FinalProduct Derivative Library Step4->FinalProduct

Caption: General workflow for the synthesis of a derivative library.

Materials:

  • 5-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • 3,4-Dihydropyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Aryl boronic acids or esters

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Dioxane and Water

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Iodination of 5-Bromo-1H-indazole:

    • Dissolve 5-Bromo-1H-indazole (1.0 eq) in DMF.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium thiosulfate, water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

  • Protection of the Indazole Nitrogen:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add 3,4-Dihydropyran (DHP) (1.5 eq) and a catalytic amount of p-TsOH.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the THP-protected intermediate.

  • Suzuki Coupling:

    • To a solution of the protected this compound (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a mixture of dioxane and water (4:1), add the palladium catalyst (0.05 eq) and base (2.0 eq).

    • Degas the mixture with nitrogen or argon for 15 minutes.

    • Heat the reaction at 90-100 °C for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the coupled product in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize with a base and concentrate the solvent.

    • Purify the final derivative by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This biochemical assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced. [4] Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, BRAF V600E)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Kinase Reaction:

    • In each well of the plate, add the test compound at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase enzyme and its specific substrate to the wells.

    • Initiate the reaction by adding ATP. The final volume should be consistent across all wells.

  • Incubate:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (e.g., MTT or SRB Assay)

This cell-based assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines. [10][11][12] Materials:

  • Cancer cell lines (e.g., HUVEC for angiogenesis, A375 for BRAF-mutant melanoma)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagents

  • 96-well cell culture plates

  • Solubilization buffer (for MTT) or Trichloroacetic acid (TCA) and Tris base (for SRB)

Procedure (MTT Assay Example):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [14]

  • Solubilization:

    • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1VEGFR-2Value
Derivative 2VEGFR-2Value
.........
Derivative nVEGFR-2Value
PazopanibVEGFR-230
AxitinibVEGFR-20.2
Derivative 1BRAF V600EValue
Derivative 2BRAF V600EValue
.........
Derivative nBRAF V600EValue
VemurafenibBRAF V600EValue

Note: IC₅₀ values for reference compounds are approximate and should be determined in parallel with the test compounds for accurate comparison. [9] Table 2: In Vitro Anti-proliferative Activity

Compound IDCell LineGI₅₀ (µM)
Derivative 1HUVECValue
Derivative 2HUVECValue
.........
Derivative nHUVECValue
Derivative 1A375Value
Derivative 2A375Value
.........
Derivative nA375Value

In Vivo Evaluation

Promising lead compounds should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties.

Protocol 4: Xenograft Tumor Model in Mice

This protocol describes a general procedure for evaluating the anti-tumor activity of a lead compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., A375 for melanoma)

  • Lead compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control drug (e.g., Vemurafenib)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (vehicle control, lead compound at different doses, positive control).

    • Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Pharmacokinetic Studies

To understand the ADME properties of lead compounds, pharmacokinetic (PK) studies are essential. These studies typically involve administering the compound to animals (e.g., mice or rats) and measuring its concentration in plasma and other tissues over time. This information is crucial for determining the appropriate dosing regimen for further preclinical and clinical studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for oncology. The synthetic versatility and potential for favorable drug-like properties make it an attractive core for medicinal chemistry campaigns. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of derivatives based on this scaffold, paving the way for the discovery of next-generation cancer therapeutics.

References

  • Guruvaiah, P., et al. (2024). IκBα kinase inhibitor demonstrates antitumor activity in RAS-driven tumor models. BioWorld. Retrieved from [Link]

  • O'Donnell, A. M., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Cytotechnology, 75(4), 295-306.
  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
  • Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3840.
  • Cell Biolabs, Inc. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28165-28193.
  • The Royal Society of Chemistry. (2020). Kinase Inhibition for Immuno-oncology. In Immuno-Oncology.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Targeting cancer with kinase inhibitors. Journal of medicinal chemistry, 58(20), 7936-7957.
  • Elsayed, M. S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28165-28193.
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 698-713.
  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116283.
  • Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3684-3687.
  • Movassaghi, M., & Schmidt, M. A. (2007). A practical, metal-free synthesis of 1H-indazoles. Organic letters, 9(10), 1967-1970.
  • Conlon, K., & Quesnel-Vallières, M. (2021). Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors. Cancers, 13(4), 859.
  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(27), 1684-1692.
  • Mal, D., & Samanta, S. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 12(45), 29169-29198.
  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 1684-1692.
  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(27), 1684-1692.
  • ResearchGate. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 28(24), 8031.
  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 1684-1692.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Cao, X., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-cancer agents in medicinal chemistry, 18(9), 1229-1240.
  • Jacob, J., & Salmani, J. M. (2025). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 26(1), 223.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28165-28193.
  • Abdel-Atty, M. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC advances, 14(9), 6135-6156.
  • Larkin, J., & Ascierto, P. A. (2020).
  • Chen, Y., et al. (2023).
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H4BrIN2, 1 gram. Retrieved from [Link]

  • Salmani, J. M., & Jacob, J. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International journal of molecular sciences, 24(24), 17351.

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Multi-Step Synthesis of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Necessity for Protecting Group Strategies

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the centerpiece of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The synthesis of complex, substituted indazoles is a cornerstone of drug discovery programs. However, the presence of two reactive nitrogen atoms (N1 and N2) within the indazole ring presents a significant challenge in multi-step syntheses, often leading to a lack of regioselectivity in substitution reactions and undesired side products.[4][5][6] To navigate this challenge, a robust protecting group strategy is not just advantageous, but essential.

This comprehensive guide, designed for researchers and professionals in drug development, provides an in-depth exploration of protecting group strategies tailored for 1H-indazole synthesis. We will delve into the rationale behind experimental choices, present detailed, validated protocols, and offer a framework for selecting the optimal protecting group for your specific synthetic route.

The Dichotomy of N1 versus N2: Understanding Regioselectivity

The two nitrogen atoms of the 1H-indazole ring exhibit distinct electronic and steric properties, which can be exploited to achieve regioselective protection. The 1H-tautomer is generally the more thermodynamically stable form.[7] Consequently, conditions that allow for thermodynamic equilibration often favor substitution at the N1 position. Conversely, kinetically controlled reactions may favor the more accessible N2 position.[7]

Several factors influence the regioselectivity of N-substitution on the indazole ring:

  • Base and Solvent System: The choice of base and solvent is paramount. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favor N1 alkylation.[1][3] Weaker bases, such as potassium carbonate (K₂CO₃), may lead to mixtures of N1 and N2 isomers.[4]

  • Steric Hindrance: Substituents on the indazole ring can exert significant steric influence. For instance, a substituent at the C7 position can sterically encumber the N1 position, thereby directing incoming electrophiles to the N2 position.[1][8]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can also dictate the site of substitution.[1]

  • Reaction Conditions: Temperature and reaction time can influence the thermodynamic versus kinetic outcome of the reaction.

Selecting Your Protecting Group: A Strategic Overview

The ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removed chemoselectively without affecting other functional groups in the molecule.[9] The selection of a protecting group for the indazole nitrogen(s) should be a strategic decision based on the planned synthetic route.

Below is a summary of commonly employed protecting groups for 1H-indazoles, highlighting their strengths and weaknesses.

Protecting GroupCommon Installation ReagentsTypical Removal ConditionsKey Features & Considerations
Boc (tert-butyloxycarbonyl)(Boc)₂O, TEA, DMAPStrong acid (TFA, HCl); Base (NaOMe/MeOH); Thermolysis[10][11]Widely used and versatile. Can be removed under various conditions, offering flexibility. Concomitant deprotection can occur during some cross-coupling reactions.[11]
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, NaHTBAF; Aqueous HCl[8][12][13]Excellent for regioselective N2 protection. The SEM group can direct lithiation at the C3 position.[8][12][13]
THP (tetrahydropyran)Dihydropyran, acid catalystAqueous acid (e.g., HCl)[7]Can be introduced regioselectively at N2 under mildly acidic conditions.[7]
PMB (p-methoxybenzyl)PMB-Cl, baseOxidative cleavage (e.g., CAN, DDQ)More base-labile compared to other benzyl-type protecting groups.[7]
Trityl (triphenylmethyl)Trityl chloride, baseMild acid; HydrogenolysisA bulky group that can offer steric protection.

Orthogonal Protecting Group Strategies in Indazole Synthesis

In complex multi-step syntheses, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[9][14][15] This is achieved by choosing protecting groups that are removed under mutually exclusive conditions.

For instance, an indazole derivative could be protected at N1 with a Boc group and a hydroxyl substituent protected with a silyl ether (e.g., TBDMS). The silyl ether can be selectively removed with a fluoride source (e.g., TBAF) without affecting the Boc group, which is stable to fluoride but labile to acid. This orthogonal approach enables sequential, site-specific modifications of the molecule.

Orthogonal protecting group workflow.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: Regioselective N1-Boc Protection of 1H-Indazole

This protocol describes the protection of the N1 position of 1H-indazole using di-tert-butyl dicarbonate under basic conditions. This method generally favors the thermodynamically more stable N1-protected product.

Materials:

  • 1H-Indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-Boc protected indazole.

Protocol 2: Regioselective N2-SEM Protection of 1H-Indazole

This protocol details the regioselective protection of the N2 position of 1H-indazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This method is particularly useful when subsequent C3-functionalization is desired.[8][12]

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1- and N2-SEM protected isomers. Under these conditions, the N2-isomer is often the major product, especially with sterically hindered indazoles.[8]

Protocol 3: Deprotection of a Boc-Protected Indazole

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N1-Boc protected indazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N1-Boc protected indazole (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indazole.

Protocol 4: Deprotection of a SEM-Protected Indazole

This protocol outlines the removal of the SEM protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • N2-SEM protected indazole

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N2-SEM protected indazole (1.0 equiv) in anhydrous THF.

  • Add tetrabutylammonium fluoride (1.5 equiv, 1 M solution in THF) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Logical Workflow for Protecting Group Strategy

The selection of a protecting group strategy is a critical decision point in the synthesis of complex indazole derivatives. The following diagram illustrates a logical workflow for this process.

Decision workflow for indazole protection.

Conclusion

A well-devised protecting group strategy is indispensable for the successful multi-step synthesis of complex 1H-indazole-containing molecules. By understanding the principles of regioselectivity and the characteristics of different protecting groups, researchers can navigate the synthetic challenges posed by the dual nucleophilicity of the indazole nitrogen atoms. The protocols and strategic guidance provided in this application note serve as a valuable resource for chemists in the pharmaceutical and life sciences industries, enabling the efficient and selective synthesis of novel indazole derivatives.

References

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • ACS Publications. (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1865–1877. [Link]

  • Cheung, H., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5727-5730. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(1), 1-8. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10(20), 5035-5041. [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

  • MDPI. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Molbank, 2016(4), M912. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 435-466. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Sonogashira Couplings of 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet the additional nitrogen atom provides unique hydrogen bond accepting capabilities, enhancing potential interactions with biological targets like protein kinases. The targeted functionalization of the indazole core is therefore a critical strategy in drug discovery. 5-Bromo-7-iodo-1H-indazole emerges as a highly valuable precursor, offering two distinct reactive sites for sequential, regioselective diversification through cross-coupling reactions.

The Sonogashira coupling, a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is an exemplary tool for this purpose.[2][3] This reaction, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions, tolerates a wide range of functional groups, and is instrumental in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[2][4]

This guide provides a detailed exploration of Sonogashira coupling reactions utilizing this compound. It delves into the mechanistic principles governing chemoselectivity, offers detailed experimental protocols for both mono- and di-alkynylation, and provides insights into reaction optimization and troubleshooting.

Mechanistic Insight: Achieving Chemoselectivity

The success of a sequential Sonogashira coupling strategy with this compound hinges on the differential reactivity of the C-I and C-Br bonds. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br > Cl.[5][6] This selectivity is primarily dictated by the bond dissociation energies (C-I < C-Br) and the ease of the initial oxidative addition step to the palladium(0) catalyst.

The catalytic cycle of the Sonogashira reaction involves two interconnected pathways: a palladium cycle and a copper cycle.[5][7]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Due to the lower bond strength, the C-I bond of this compound will preferentially react, forming a Pd(II)-inda­zolyl intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated indazole and regenerate the Pd(0) catalyst.

By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective mono-alkynylation at the 7-position (C-I bond) while leaving the 5-position (C-Br bond) intact for subsequent functionalization.[8]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-I] Pd0->Pd_complex Oxidative Addition (Ar-I) Ar_alkyne_Pd [Ar-Pd(II)L₂(C≡CR)] Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Ar_alkyne_Pd->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Mono-Sonogashira Coupling at the 7-Position

This protocol details the selective alkynylation of the C-I bond of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, oven-baked Schlenk flask, add this compound (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the indazole).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Add the amine base (e.g., TEA or DIPA, 2.0-3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-7-alkynyl-1H-indazole.

ParameterRecommended ConditionPurpose
Catalyst (Pd) Pd(PPh₃)₂Cl₂ (2-5 mol%)Facilitates oxidative addition and reductive elimination.
Co-catalyst (Cu) CuI (4-10 mol%)Forms copper acetylide for transmetalation.
Base Triethylamine (TEA) or DIPAScavenges HX byproduct and facilitates alkyne deprotonation.
Solvent Anhydrous THF or DMFSolubilizes reactants and facilitates the reaction.
Temperature Room Temperature (20-25 °C)Enhances selectivity for the more reactive C-I bond.
Alkyne Stoich. 1.1 - 1.5 equivalentsDrives the reaction to completion.
Protocol 2: Sequential or One-Pot Di-Sonogashira Coupling

This protocol can be adapted for a sequential reaction using the purified mono-alkynylated product from Protocol 1 or as a one-pot procedure by modifying the reaction conditions.

For Sequential Reaction:

  • Follow Protocol 1 to synthesize and purify the 5-Bromo-7-alkynyl-1H-indazole.

  • Use the purified product as the starting material in a second Sonogashira reaction.

  • Due to the lower reactivity of the C-Br bond, elevated temperatures (e.g., 60-80 °C) may be required.[6] Monitor the reaction carefully to avoid decomposition.

For One-Pot Di-alkynylation:

  • Set up the reaction as described in Protocol 1, but increase the amount of the terminal alkyne to 2.5-3.0 equivalents.

  • After an initial stirring period at room temperature to ensure selective reaction at the C-I position (monitor by TLC/LC-MS), gradually increase the temperature to 60-80 °C.

  • Maintain this temperature until the reaction goes to completion.

  • Follow the workup and purification steps as outlined in Protocol 1.

ParameterRecommended ConditionPurpose
Catalyst (Pd) Pd(PPh₃)₂Cl₂ (2-5 mol%)Same as Protocol 1.
Co-catalyst (Cu) CuI (4-10 mol%)Same as Protocol 1.
Base Triethylamine (TEA) or DIPASame as Protocol 1.
Solvent Anhydrous DMF or TolueneHigher boiling point solvents are suitable for elevated temperatures.
Temperature 60-80 °CProvides sufficient energy to activate the less reactive C-Br bond.
Alkyne Stoich. 2.5 - 3.0 equivalentsEnsures coupling at both positions.
Experimental Workflow Visualization

Workflow start This compound protocol1 Protocol 1: Mono-Coupling (C-I) - Pd(PPh₃)₂Cl₂, CuI - Alkyne (1.2 eq) - TEA, THF - Room Temperature start->protocol1 one_pot One-Pot Protocol: - Alkyne (2.5 eq) - Staged Temperature:  RT → 60-80 °C start->one_pot Alternative product1 5-Bromo-7-alkynyl-1H-indazole protocol1->product1 protocol2 Protocol 2: Second Coupling (C-Br) - Pd(PPh₃)₂Cl₂, CuI - Alkyne (1.2 eq) - TEA, DMF - 60-80 °C product1->protocol2 product2 5,7-Di(alkynyl)-1H-indazole protocol2->product2 one_pot->product2

Caption: Workflow for selective mono- and di-alkynylation of the indazole precursor.

Troubleshooting and Optimization

  • Low Yield of Mono-alkynylated Product:

    • Cause: Incomplete reaction or formation of di-alkynylated byproduct.

    • Solution: Ensure the reaction is run at or below room temperature to maximize selectivity. Check the quality of the catalyst and ensure anhydrous conditions. Reducing the amount of terminal alkyne to near stoichiometric (1.05 eq) can also limit the di-coupling.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Byproducts:

    • Cause: This is a common side reaction, often promoted by the copper catalyst in the presence of oxygen.[3]

    • Solution: Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. Copper-free Sonogashira conditions can be explored as an alternative, though this may require different ligands and reaction conditions.[2]

  • Catalyst Deactivation:

    • Cause: The palladium catalyst can be sensitive to impurities or high temperatures.

    • Solution: Use high-purity reagents and solvents. If elevated temperatures are necessary for the C-Br coupling, consider using more robust palladium catalysts or ligands, such as those based on N-heterocyclic carbenes (NHCs).[3][5]

  • Difficulty in Purifying Products:

    • Cause: Similar polarity of starting material, product, and byproducts.

    • Solution: Optimize the chromatographic conditions. A gradient elution system may be necessary. If the alkyne used is trimethylsilylacetylene, the TMS group can be easily removed post-coupling to alter the polarity of the product, facilitating purification.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel, highly functionalized indazole derivatives. By leveraging the inherent chemoselectivity of the Sonogashira coupling, researchers can strategically and sequentially introduce a wide variety of alkynyl moieties. The protocols and insights provided herein serve as a comprehensive guide for scientists in drug discovery and organic synthesis to effectively utilize this precursor, paving the way for the development of new therapeutic agents and advanced organic materials.[9]

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Tuba, R., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • Hassan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Giraud, A., et al. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • ACS Publications. (n.d.). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols: Preparation of Indazole-Based Scaffolds for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole, a bicyclic aromatic heterocycle, has emerged as a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure, combined with the presence of hydrogen bond donors and acceptors, allows it to form key interactions with a multitude of biological targets. This versatility has cemented its status as a "privileged scaffold," forming the core of numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and the antiemetic granisetron.[1][3][4]

Fragment-Based Drug Discovery (FBDD) is an efficient methodology for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments").[5][6] Unlike high-throughput screening (HTS), which uses larger, more complex molecules, FBDD identifies low-affinity but highly efficient binders that provide superior starting points for optimization.[5][7] The indazole core is an exemplary privileged fragment, offering a robust and synthetically tractable starting point for building potent and selective drug candidates.

This guide provides an in-depth overview of synthetic strategies for preparing diverse indazole-based scaffolds tailored for FBDD libraries. We will explore both classical and modern synthetic methodologies, explain the rationale behind procedural choices, and provide detailed, actionable protocols for laboratory application.

The Logic of Fragment-Based Drug Discovery (FBDD)

The FBDD workflow begins with a carefully curated library of fragments that adhere to the "Rule of Three," which provides guidelines for optimal physicochemical properties.[7][8] These fragments are then screened against a biological target using sensitive biophysical techniques to identify weak but specific binding events. The identified "hits" are then optimized into potent leads through strategies like fragment growing or linking.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Candidate Development a Fragment Library (Rule of Three Compliant) b Biophysical Screening (NMR, SPR, X-ray) a->b Screen c Fragment Hits (Weak Binders, µM-mM Ki) b->c Identify d Structure-Based Design (X-ray, in silico) c->d e Hit-to-Lead Optimization (Fragment Growing/Linking) c->e Optimize d->e Guide f Potent Leads (nM Ki) e->f Synthesize g Lead Optimization (ADME/Tox Profiling) f->g Profile h Preclinical Candidate g->h Select

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Core Synthetic Strategies for Indazole Scaffolds

The synthesis of indazoles can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed functionalizations. The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements.

Strategy 1: Metal-Free Cyclization from Aminoaryl Precursors

One of the most robust and scalable approaches involves the cyclization of ortho-aminoaryl ketones or aldehydes.[9] This strategy is advantageous as it avoids potential metal contamination in the final products, a critical consideration for pharmaceutical applications.[9] The reaction proceeds through an oxime intermediate, which is activated and undergoes intramolecular electrophilic amination to form the indazole ring.

Causality Behind the Method: This approach is favored for its operational simplicity and use of readily available starting materials. The use of a mild activating agent like methanesulfonyl chloride at low temperatures allows for excellent functional group tolerance, preserving sensitive moieties on the aromatic ring.[9]

Synthesis_Workflow cluster_workflow Metal-Free Indazole Synthesis Workflow start 2'-Aminoacetophenone Starting Material step1 Step 1: Oxime Formation Add Hydroxylamine HCl & Base, Heat start->step1 step2 Step 2: Cyclization Cool to 0-5 °C Add Activating Agent (MsCl) step1->step2 step3 Quench & Purify (Column Chromatography) step2->step3 product Substituted 1H-Indazole Fragment step3->product

Caption: Workflow for the synthesis of 1H-indazoles from 2'-aminoacetophenones.
Protocol 1: Metal-Free Synthesis of 6-Chloro-3-methyl-1H-indazole

This protocol is adapted from a general method for synthesizing 1H-indazoles from 2'-aminoacetophenones.[9]

Materials:

  • 2'-Amino-5'-chloroacetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (3.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Oxime Formation: To a solution of 2'-amino-5'-chloroacetophenone (1.0 eq) in pyridine (used as both base and solvent) at room temperature, add hydroxylamine hydrochloride (1.5 eq). Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Cyclization: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the mixture three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Expected Results:

CompoundStarting MaterialYield (%)Purity (LC-MS)M.P. (°C)
6-Chloro-3-methyl-1H-indazole2'-Amino-5'-chloroacetophenone85-95%>98%185-188
Strategy 2: Modern C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions.[10] For indazoles, this approach enables late-stage functionalization, which is incredibly powerful for rapidly building a library of diverse fragments from a common core.[11][12]

Causality Behind the Method: Rhodium(III) and Palladium(II) catalysts are frequently used to direct the functionalization of specific C-H bonds on the indazole scaffold or its aryl substituents.[10][13] This high degree of regioselectivity is crucial for systematically exploring the structure-activity relationship (SAR) around the indazole core during fragment optimization.[14]

CH_Activation cluster_functionalization Scaffold Diversification via C-H Activation & Cross-Coupling Indazole Indazole Core N1 N1-Arylation (Cu- or Pd-catalyzed) Indazole->N1 N-H N2 N2-Arylation (Regioselective) Indazole->N2 N-H C3 C3-Functionalization (Radical or Metal-catalyzed) Indazole->C3 C-H C7 C7-Functionalization (Directed C-H Activation) Indazole->C7 C-H

Caption: Key positions on the indazole scaffold for diversification.
Strategy 3: Continuous Flow Synthesis

For syntheses involving hazardous reagents or unstable intermediates (like diazonium salts), continuous flow chemistry offers a safer, more efficient, and highly scalable alternative to traditional batch processing.[15] Reactions are performed in a heated and pressurized coil, allowing for precise control over reaction time and temperature, which often leads to higher yields and purity.[15]

Causality Behind the Method: The small internal volume of the flow reactor significantly mitigates the risks associated with exothermic reactions or the accumulation of explosive intermediates. This makes it an ideal platform for exploring reaction conditions that would be too dangerous to attempt on a large scale in a batch reactor.[15]

Protocol 2: One-Step Continuous Flow Synthesis of 1H-Indazoles

This protocol describes a general method for synthesizing 1H-indazoles from o-fluorobenzaldehydes and hydrazines in a continuous flow system.[15]

Equipment:

  • A two-pump continuous flow chemistry system

  • T-mixer

  • Heated reactor coil (e.g., 10 mL PFA tubing)

  • Back pressure regulator

Reagents & Solutions:

  • Solution A: o-Fluorobenzaldehyde derivative (0.2 M) and hydrazine derivative (0.22 M) in a suitable solvent (e.g., DMSO).

  • Solution B: A strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.4 M) in the same solvent.

Procedure:

  • System Setup: Prime the pumps and the reactor system with the reaction solvent. Set the back pressure regulator to 10-15 bar to maintain the solvent in the liquid phase at high temperatures.

  • Reaction Conditions: Set the reactor temperature to 180 °C.

  • Execution: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil. This corresponds to a 10-minute residence time in a 10 mL reactor.

  • Steady State & Collection: Allow the system to reach a steady state by running for at least three reactor volumes. Begin collecting the product stream in a flask containing water to precipitate the product.

  • Work-up and Purification: Filter the resulting precipitate or extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Expected Results:

ProductStarting AldehydeResidence Time (min)Temperature (°C)Yield (%)
3-Phenyl-1H-indazole2-Fluoro-benzophenone10180>90%
6-Bromo-1H-indazole5-Bromo-2-fluorobenzaldehyde10180>85%

Designing an Indazole-Based Fragment Library

A successful fragment library must be diverse, soluble, and adhere to the "Rule of Three" (Ro3) to ensure high-quality starting points.[8] The synthetic methods described above provide access to a wide range of indazole scaffolds that can be tailored to meet these criteria.

The "Rule of Three" for Fragment Design: [7][8]

Physicochemical PropertyGuidelineRationale
Molecular Weight (MW)< 300 DaEnsures fragments are small and simple, increasing the probability of fitting into a target's binding site.
cLogP≤ 3Promotes aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.
Hydrogen Bond Donors≤ 3Avoids excessive polarity and maintains good membrane permeability.
Hydrogen Bond Acceptors≤ 3Balances polarity and prevents poor pharmacokinetic properties.
Rotatable Bonds≤ 3Reduces conformational complexity, leading to a lower entropic penalty upon binding.

By applying these synthetic protocols, researchers can generate a diverse library of indazole fragments. Subsequent functionalization at the N1, N2, C3, and other positions using modern C-H activation or cross-coupling techniques allows for the systematic exploration of chemical space around the core scaffold, paving the way for the discovery of novel therapeutics.[1][16]

References
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
  • Fragment-based lead discovery. Wikipedia.
  • Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles. Benchchem.
  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.
  • Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. Benchchem.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Rhodium(III)
  • Indazole synthesis. Organic Chemistry Portal.
  • indazole. Organic Syntheses Procedure.
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in C–H Functionalization of 2H-Indazoles.
  • Synthesis of Indazoles by Oxidative N–N Bond Form
  • Ortho C-H Functionaliz
  • Fragment Libraries | FBDD screening compounds. Life Chemicals.
  • Fragment Screening & Fragment-Based Drug Design. Novoprolabs.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Synthesis of indazole motifs and their medicinal importance: an overview. PubMed.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Discovery and synthesis of novel indazole deriv
  • Indazoles in Drug Discovery. PharmaBlock.
  • Synthesis of N‐arylated and 1,3‐biarylated indazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-7-iodo-1H-indazole is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The precise installation of two different halogens at specific positions on the indazole core allows for selective, subsequent cross-coupling reactions, making it a valuable synthon for creating diverse molecular libraries.

However, the synthesis of this molecule is often plagued by challenges related to yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles in the synthesis of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Synthesis Overview & Key Challenges

The most direct and commonly explored route to this compound involves the regioselective iodination of a 5-bromo-1H-indazole precursor. While seemingly straightforward, this electrophilic aromatic substitution is complicated by the inherent reactivity of the indazole ring system.

Synthetic_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 5-Bromo-1H-indazole (Starting Material) Reaction Electrophilic Iodination (e.g., I₂, KOH in DMF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product (Mixture of Isomers & SM) Workup->Crude Column Silica Gel Chromatography Crude->Column Final Pure this compound Column->Final

Caption: General workflow for the synthesis and purification of this compound.

Core Scientific Challenges:

  • Regioselectivity: The indazole ring has multiple positions susceptible to electrophilic attack. The C3 position is often electronically activated and can compete with the desired C7 position, leading to the formation of the undesired 5-bromo-3-iodo-1H-indazole isomer, which can be difficult to separate.[1]

  • Reaction Conditions: The choice of iodinating agent, base, solvent, and temperature is critical. Harsh conditions can lead to product degradation, while overly mild conditions may result in low conversion of the starting material.

  • Purification: The structural similarity and polarity of the starting material, desired product, and isomeric byproducts make purification by column chromatography or crystallization challenging, often leading to yield loss.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The primary cause of low yields is typically poor regioselectivity, leading to a mixture of products where the desired 5-bromo-7-iodo isomer is not the major component. Incomplete conversion of the starting material and product degradation during a lengthy or high-temperature reaction are also significant factors.

Q2: How can I definitively confirm that I have synthesized the correct this compound isomer and not the 5-bromo-3-iodo version?

A2: Confirmation requires advanced spectroscopic analysis. While 1H NMR will show distinct aromatic splitting patterns for each isomer, unambiguous assignment is best achieved with 2D NMR techniques. A Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiment is ideal. For the desired 7-iodo isomer, a correlation should be observed between the N1-H proton and the proton at the C6 position, which would be absent in the 3-iodo isomer. High-resolution mass spectrometry (HRMS) will confirm the elemental composition but cannot distinguish between isomers.

Q3: Which iodinating agent is best for achieving C7 selectivity?

A3: A combination of molecular iodine (I₂) and a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF is a widely cited and effective method.[1][2] The base deprotonates the indazole at the N1 position, forming the indazolide anion. This greatly increases the electron density of the ring system, activating it towards electrophilic attack. The directing influence of the existing C5-bromo group and the electronic nature of the pyrazole ring guide the electrophile to the C7 and C3 positions. Optimizing conditions is key to favoring C7. Other reagents like N-Iodosuccinimide (NIS) can also be used, sometimes offering milder conditions, but may yield different selectivity profiles.[1]

Q4: My reaction produces a dark, tar-like substance. What is causing this and how can I prevent it?

A4: Tar formation is indicative of product or starting material decomposition. This is often caused by excessively high reaction temperatures or prolonged reaction times. Indazoles, particularly when activated by a strong base, can be sensitive. To prevent this, maintain strict temperature control (consider starting at 0 °C and slowly warming to room temperature), run the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidation, and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Suggested Solutions & Scientific Rationale
Low Conversion of Starting Material 1. Insufficient activation of the indazole ring. 2. Iodinating agent is not reactive enough. 3. Reaction temperature is too low.1. Base Stoichiometry: Ensure at least 2.0 equivalents of a suitable base (e.g., KOH) are used to fully deprotonate the N-H of the indazole, forming the highly nucleophilic indazolide anion.[2] 2. Iodine Stoichiometry: Use a slight excess of iodine (1.2-1.5 equivalents) to drive the reaction to completion. 3. Temperature Control: While high temperatures cause degradation, the reaction may require gentle warming to room temperature or slightly above (e.g., 30-40 °C) to proceed at a reasonable rate. Monitor via TLC to find the optimal balance.
Formation of 5-Bromo-3-iodo Isomer 1. The C3 position is electronically favorable for attack. 2. Reaction conditions favor the kinetic product (C3-iodination) over the thermodynamic product.1. Solvent Choice: Polar aprotic solvents like DMF or NMP are generally effective. The solvent can influence the reactivity and selectivity by solvating the intermediate species.[1] 2. Controlled Addition: Add the iodine solution dropwise at a low temperature (0 °C) to the solution of the indazolide anion. This can help control the reaction rate and improve selectivity by minimizing localized concentration and temperature spikes. 3. Protecting Groups: For maximum control (though adding steps), consider protecting the N1 position with a bulky group (e.g., SEM or Boc). This can sterically hinder the C7 position but may alter the electronic properties to favor other positions. This is an advanced strategy if other methods fail.
Product "Oils Out" During Crystallization 1. The solution is cooling too rapidly. 2. The crude product has significant impurities that are depressing the melting point.1. Slow Cooling: After dissolving the crude material in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Rapid cooling from an ice bath often promotes oiling over crystal formation. 2. Pre-Purification: If impurities are high, as indicated by TLC, a preliminary purification by flash column chromatography is necessary before attempting crystallization.[3]
Difficulty Separating Product from Starting Material via Chromatography 1. The polarity of the two compounds is very similar.1. Optimize Solvent System: Use a shallow gradient or isocratic elution with a solvent system that provides the best possible separation on an analytical TLC plate first. Hexane/Ethyl Acetate or Toluene/Acetone systems are good starting points. 2. Use High-Performance Silica: Employ high-quality silica gel with a smaller particle size for better resolution.

digraph "Troubleshooting_Isomers" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield of Desired\n5-Bromo-7-iodo Isomer", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze Crude Mixture by TLC/LCMS:\nWhat is the major impurity?", fillcolor="#FBBC05", fontcolor="#202124"]; Isomer [label="Problem: 5-Bromo-3-iodo Isomer", fillcolor="#F1F3F4", fontcolor="#202124"]; SM [label="Problem: Unreacted Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Isomer1 [label="Action: Control Reagent Addition\nAdd I₂ solution slowly at 0 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Isomer2 [label="Action: Re-evaluate Solvent\nEnsure use of polar aprotic solvent (e.g., DMF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_SM1 [label="Action: Check Base Stoichiometry\nUse >2.0 eq. of KOH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SM2 [label="Action: Increase Reaction Time/Temp\nMonitor carefully to avoid degradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckTLC; CheckTLC -> Isomer [label="Isomer is major byproduct"]; CheckTLC -> SM [label="Starting material is major component"];

Isomer -> Sol_Isomer1; Isomer -> Sol_Isomer2; SM -> Sol_SM1; SM -> Sol_SM2; }

Caption: Troubleshooting logic for addressing poor regioselectivity in the iodination reaction.

Section 4: Optimized Experimental Protocol

This protocol is a representative methodology adapted from established procedures for the halogenation of indazoles.[1][2] Researchers should perform their own small-scale trials to fine-tune the conditions for their specific setup and reagent purity.

Reaction: Iodination of 5-Bromo-1H-indazole

ParameterValue / ReagentMolar Equiv.Purpose
Starting Material 5-Bromo-1H-indazole1.0Precursor
Base Potassium Hydroxide (KOH), powdered2.0 - 2.2Deprotonates indazole to activate the ring
Iodinating Agent Iodine (I₂)1.5Electrophile
Solvent N,N-Dimethylformamide (DMF), anhydrous~0.2 M concentrationPolar aprotic solvent
Reaction Temp. 0 °C to Room Temperature-Control selectivity and prevent degradation
Reaction Time 3 - 6 hours (TLC monitored)-Time to completion
Quenching Agent Aq. Sodium Thiosulfate (Na₂S₂O₄) & K₂CO₃-Neutralize excess iodine and base

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq.) and powdered potassium hydroxide (2.0 eq.).

  • Dissolution: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.

  • Activation: Cool the resulting suspension to 0 °C in an ice bath and stir for 30 minutes under a nitrogen atmosphere. The mixture should become a more homogeneous solution of the potassium indazolide salt.

  • Iodination: In a separate flask, dissolve iodine (1.5 eq.) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the cooled indazolide solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is consumed (typically 3-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a cold aqueous solution of sodium thiosulfate and potassium carbonate.[2] A precipitate should form.

  • Isolation: Stir the quenched mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to remove highly nonpolar impurities.

  • Purification: Dry the crude solid under vacuum. The primary impurity is likely the 3-iodo isomer. Purify the material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

References

  • Vertex A.I. Search. (n.d.). 4-Bromo-7-iodo-1H-indazole.
  • BenchChem. (n.d.). 4-Bromo-7-iodo-1H-indazole | 1449008-23-4.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Cottyn, B., Vichard, D., Terrier, F., Nioche, P., & Raman, C. S. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, (x), 0001–0004. Retrieved December 31, 2025, from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675–15687. Retrieved December 31, 2025, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.

Sources

Technical Support Center: Overcoming Challenges in the Regioselective Bromination of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective bromination of 1H-indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this versatile heterocyclic scaffold. Indazole and its derivatives are crucial building blocks in numerous pharmaceuticals, including anti-cancer agents and anti-emetics.[1][2][3] However, controlling the site of bromination on the indazole ring presents a significant synthetic challenge due to the multiple reactive positions.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to help you achieve your desired regiochemical outcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of regioselective 1H-indazole bromination.

Q1: Why is achieving regioselectivity in the bromination of 1H-indazoles so challenging?

A1: The challenge arises from the electronic nature of the 1H-indazole ring system. It has several positions susceptible to electrophilic attack, primarily the C3, C5, and C7 positions. The outcome of the reaction is highly sensitive to the reaction conditions:

  • The C3 Position: This position is the most electron-rich and kinetically favored site for electrophilic attack, especially under neutral or basic conditions. The reaction proceeds via the highly reactive indazole anion.[4]

  • The C5 and C7 Positions: Under acidic conditions, the pyrazole nitrogen (N2) can be protonated, forming an indazolium cation. This deactivates the pyrazole ring and directs the electrophilic attack to the benzene ring, typically favoring the C5 and C7 positions.[4]

  • Substituent Effects: Existing electron-donating or electron-withdrawing groups on the indazole ring will further influence the electron density and steric accessibility of each position, thereby directing the site of bromination.[5]

Q2: What are the most common brominating agents, and when should I use them?

A2: The choice of brominating agent is critical for controlling the reaction. Each has distinct properties and applications.

Brominating AgentCommon AbbreviationKey Characteristics & Best Use Cases
N-BromosuccinimideNBSA mild, easy-to-handle crystalline solid. It is the reagent of choice for selective C3-bromination under controlled conditions.[4][6][7] It provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[8]
Molecular BromineBr₂A highly reactive and toxic liquid. It is a very potent brominating agent, often used in acidic solvents like acetic acid.[9] Its high reactivity can lead to a lack of selectivity and the formation of multiple side products if not carefully controlled.[2][4]
1,3-Dibromo-5,5-dimethylhydantoinDBDMHAn efficient, solid bromine source that is safer to handle than liquid bromine. It is particularly effective for rapid and mild C3-bromination, especially when combined with ultrasound assistance.[2][10]

Q3: How can I favor bromination at the C5 or C7 position instead of C3?

A3: Direct bromination of an unsubstituted 1H-indazole rarely yields C5 or C7 products cleanly. Two primary strategies are employed:

  • Directed Synthesis: The most reliable method is to start with a precursor that already contains the bromine atom in the desired position. For example, 5-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline or 5-bromo-2-fluorobenzaldehyde.[11][12]

  • Directing Groups: If you must perform direct bromination, the presence of a directing group on the indazole ring is necessary. For instance, a sulfonamide group at the C4 position has been shown to effectively direct regioselective bromination to the C7 position using NBS in DMF.[5][13]

Q4: What is the role of N-H protecting groups in directing regioselectivity?

A4: While many successful brominations are performed on NH-free indazoles, N-protection can be a powerful tool, particularly for functionalization at C3. Protecting the N1 or N2 position can prevent side reactions at the nitrogen atom and alter the electronic properties of the ring. More importantly, certain protecting groups, like the 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N2 position, can facilitate regioselective C3-lithiation. The resulting C3-lithiated indazole can then be quenched with an electrophilic bromine source to afford the 3-bromo-indazole with high precision.[14]

Q5: Are there modern techniques that offer better control or milder conditions?

A5: Yes, several advanced methodologies have been developed to address the challenges of selectivity and harsh reaction conditions:

  • Photoredox Catalysis: Using visible light and an organic dye photocatalyst (like Eosin Y), NBS can be activated under extremely mild conditions to achieve efficient bromination. This method often leads to cleaner reactions and avoids the need for strong acids or bases.[15][16]

  • Ultrasound-Assisted Synthesis: Sonication can dramatically accelerate bromination reactions. For example, the C3-bromination of indazoles using DBDMH can be completed in just 30 minutes at 40°C under ultrasonic irradiation, a significant improvement over conventional heating methods.[2][10]

  • Continuous Flow Chemistry: Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing. This precise control minimizes the formation of side products, such as di-brominated species.[17] Flow chemistry also allows for the safe in situ generation of hazardous reagents like Br₂, making the process more sustainable and scalable.[18][19]

Section 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve specific problems encountered during your experiments.

Troubleshooting Summary Table
Issue ObservedProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity (Mixture of C3/C5/C7 isomers)1. Incorrect pH/solvent system. 2. Reaction temperature is too high. 3. Inappropriate choice of brominating agent.1. For C3-selectivity, use NBS in a neutral/aprotic solvent (e.g., MeCN, CHCl₃).[6] Avoid strong acids. 2. Run the reaction at a lower temperature (e.g., 0 °C to RT) to favor the kinetically preferred C3 product. 3. Use a milder agent like NBS instead of Br₂.
Over-bromination (Formation of di/tri-bromo products)1. Excess brominating agent used. 2. Reaction time is too long. 3. High reaction temperature.1. Carefully control stoichiometry; use 1.0-1.1 equivalents of the brominating agent.[4] 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature.
Low Yield / No Reaction 1. Insufficient activation of the brominating agent. 2. Deactivated indazole substrate. 3. Low reaction temperature or short reaction time.1. For NBS reactions, consider adding a radical initiator (e.g., AIBN) or using photoredox catalysis if a radical pathway is intended.[20] 2. For substrates with strong electron-withdrawing groups, harsher conditions (higher temperature, stronger agent like Br₂) may be required.[7] 3. Increase temperature incrementally or extend the reaction time, monitoring progress carefully.
Recovery of Starting Material 1. Reaction conditions are too mild. 2. Brominating agent has degraded.1. Gradually increase the reaction temperature or consider a more reactive brominating agent (e.g., switch from NBS to Br₂). 2. Use a fresh bottle of the brominating agent; NBS can degrade over time. Check purity.
Difficulty with Product Purification 1. Close polarity of regioisomers. 2. Presence of succinimide byproduct from NBS.1. Utilize high-performance column chromatography with a shallow solvent gradient. 2. After the reaction, quench with an aqueous solution of sodium thiosulfate, and perform an aqueous wash to remove the water-soluble succinimide.
Troubleshooting Workflow Diagram

G start Unsatisfactory Bromination Result issue1 Poor Regioselectivity? start->issue1 Check Isomers issue2 Low Yield / No Reaction? start->issue2 Check Conversion issue3 Over-bromination? start->issue3 Check Byproducts cause1a Acidic Conditions? issue1->cause1a Yes cause1b High Temperature? issue1->cause1b Yes cause2a Conditions Too Mild? issue2->cause2a Yes cause2b Deactivated Substrate? issue2->cause2b Yes cause3a Excess Brominating Agent? issue3->cause3a Yes cause3b Reaction Too Long? issue3->cause3b Yes sol1a Switch to Neutral Solvent (MeCN, DMF) with NBS cause1a->sol1a Yes sol1b Reduce Temperature (e.g., to 0 °C) cause1b->sol1b Yes sol2a Increase Temperature or Use Ultrasound/Photocatalysis cause2a->sol2a Yes sol2b Use Stronger Agent (Br₂) or Harsher Conditions cause2b->sol2b Yes sol3a Use 1.0-1.1 Equivalents cause3a->sol3a Yes sol3b Monitor by TLC/LC-MS and Quench Promptly cause3b->sol3b Yes

Section 3: Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for achieving specific regiochemical outcomes.

Protocol 1: Regioselective Synthesis of 3-Bromo-1H-indazole[4]

This protocol prioritizes the formation of the C3-brominated isomer using a mild and widely accessible brominating agent.

  • Objective: To selectively introduce a bromine atom at the C3 position of 1H-indazole.

  • Reagents: 1H-Indazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 1H-indazole (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-1H-indazole.

Protocol 2: Synthesis of 5-Bromo-1H-indazole via Cyclization[12]

This protocol demonstrates a reliable method to obtain the C5-bromo isomer, which is not readily accessible via direct bromination.

  • Objective: To synthesize 5-bromo-1H-indazole from a pre-brominated precursor.

  • Reagents: 4-Bromo-2-methylaniline, Acetic Anhydride, Potassium Acetate, Isoamyl Nitrite, Chloroform, Hydrochloric Acid, Sodium Hydroxide.

  • Procedure:

    • In a flask, dissolve 4-bromo-2-methylaniline (1.0 eq.) in chloroform. Add acetic anhydride (1.1 eq.) and stir for 1 hour.

    • Add potassium acetate (0.3 eq.) and isoamyl nitrite (1.5 eq.) to the mixture.

    • Heat the solution to reflux (approx. 68 °C) and maintain for 20 hours.

    • Cool the mixture and remove the volatile components under reduced pressure.

    • Add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect deacetylation and cyclization.

    • Cool the reaction mixture and neutralize with 50% sodium hydroxide to pH 11.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate.

    • Purify the solid product by recrystallization from a heptane/ethyl acetate mixture to yield pure 5-bromo-1H-indazole.[12]

Protocol 3: Ultrasound-Assisted C3-Bromination with DBDMH[2][10]

This advanced protocol leverages sonication for a rapid, efficient, and mild C3-bromination.

  • Objective: To achieve rapid and high-yielding C3-bromination under mild conditions.

  • Reagents: 2-Phenyl-2H-indazole (or other N-substituted indazole), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Sodium Carbonate (Na₂CO₃), Ethanol (EtOH).

  • Procedure:

    • In a reaction vessel, combine the N-substituted indazole (1.0 eq.), DBDMH (1.0 eq.), and sodium carbonate (2.0 eq.) in ethanol.

    • Place the vessel in an ultrasonic bath (e.g., 40 kHz, 50 W).

    • Irradiate the mixture with ultrasound at 40 °C for 30 minutes.

    • Monitor the reaction by TLC.

    • Once complete, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 3-bromo-2-substituted-indazole.[2]

Section 4: Mechanistic Insights & Strategic Planning

Understanding the underlying mechanisms and having a clear strategic workflow are essential for success.

Simplified Mechanism: Electrophilic Bromination at C3

G

Decision Workflow for Bromination Strategy

G start What is the Target Regioisomer? c3 C3-Bromo start->c3 c5 C5-Bromo start->c5 c7 C7-Bromo start->c7 c3_strat1 Use NBS in MeCN/CHCl₃ at 0°C to RT c3->c3_strat1 Standard Conditions c3_strat2 For  rapid/mild  reaction, use DBDMH + Ultrasound c3->c3_strat2 Advanced Conditions c5_strat1 Is 5-bromo precursor available? c5->c5_strat1 c7_strat1 Is a C4 directing group present (e.g., -SO₂NHR)? c7->c7_strat1 c5_yes Synthesize via cyclization (e.g., from 4-bromo-2-methylaniline) c5_strat1->c5_yes Yes c5_no Direct bromination is not recommended. Re-evaluate route. c5_strat1->c5_no No c7_yes Use NBS in DMF at elevated temperature (80°C) c7_strat1->c7_yes Yes c7_no Direct bromination is not selective. Requires directed synthesis. c7_strat1->c7_no No

References

  • Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. PMC - NIH. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Understanding the Mechanisms: How NBS Achieves Selective Bromination. Autech. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Flow Reactor Delivers Highly Reproducible Bromination. Technology Networks. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. AM Academy - YouTube. [Link]

  • b C-H bromination and chlorination. ResearchGate. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES, Vol. 102, No. 1, 2021. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. NIH. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC - NIH. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]

  • Selective Bromination of sp3 CH Bonds by Organophotoredox Catalysis. ResearchGate. [Link]

  • Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. ResearchGate. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • A catalyst- and solvent-free visible-light-promoted bromination and chlorination of tertiary C(sp3)–H bonds. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • NBS: Radical Bromination. YouTube. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • (PDF) Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Technical Support Center: Effective Purification of Crude 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-7-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in high purity. As a dihalogenated indazole, this compound presents unique purification challenges, including the potential for isomeric impurities and the presence of unreacted starting materials or mono-halogenated intermediates. This document offers a synthesis of established methodologies and expert insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, mono-halogenated species (e.g., 5-bromo-1H-indazole or 7-iodo-1H-indazole), and potentially other regioisomers depending on the synthetic route. Over-bromination or iodination leading to tri-halogenated species is also possible, though often less common with controlled stoichiometry.[1][2]

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1][3] The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: How should I handle and store purified this compound?

A3: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[4] It is important to protect it from light and moisture to prevent degradation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[5]

Q4: Which analytical techniques are recommended to assess the purity of the final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting non-volatile impurities.[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any isomeric impurities.[2] Mass Spectrometry (MS) will verify the molecular weight of the compound.[2]

Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3]

Problem 1: No crystals form upon cooling.

  • Possible Cause:

    • Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[3]

    • The compound is very pure and lacks nucleation sites for crystal growth.

  • Suggested Solution:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

      • Add a seed crystal of pure this compound if available.[3]

    • Utilize an anti-solvent: If a single solvent system is ineffective, a two-solvent (binary) system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[3]

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause:

    • The solution is cooling too quickly.

    • The compound is significantly impure, leading to a large melting point depression.[3]

  • Suggested Solution:

    • Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Covering the flask with a watch glass and insulating it can promote slower cooling.[3]

    • If the impurity level is high, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[7]

Problem 3: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used during dissolution.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization occurred during a hot filtration step (if performed).

  • Suggested Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

    • Ensure the cooling step is thorough by placing the flask in an ice bath to maximize crystal precipitation.

    • If hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper to prevent premature crystallization.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene, heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to identify a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][9]

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause:

    • The chosen solvent system (eluent) is not optimal.

  • Suggested Solution:

    • Optimize the eluent: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4.[7] Common solvent systems for indazole derivatives include gradients of ethyl acetate/heptane or dichloromethane/methanol.[2]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.[7]

Problem 2: The compound is difficult to dissolve for loading onto the column.

  • Possible Cause:

    • The compound has low solubility in the eluent.

  • Suggested Solution:

    • Dry loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded directly onto the top of the column.[7] This method often leads to better separation than wet loading for sparingly soluble compounds.

Problem 3: The compound appears to be degrading on the silica gel.

  • Possible Cause:

    • Silica gel is acidic and can cause the degradation of acid-sensitive compounds.

  • Suggested Solution:

    • Deactivate the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the compound.[7]

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Solvents for the eluent (e.g., ethyl acetate, heptane, dichloromethane)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Load the crude compound onto the column using either wet loading (dissolved in a minimal amount of eluent) or dry loading.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., from a pump or inert gas) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in fractions as it exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Removing small amounts of impurities, final polishing stepSeparating complex mixtures, removing impurities with similar polarity
Scale Easily scalableMore difficult to scale up
Solvent Usage ModerateHigh[9]
Purity Can achieve high purityCan achieve very high purity

Visualization of Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling (Crystal Formation) C->D E Isolation by Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Product G->H G cluster_1 Column Chromatography Process I Pack Column with Silica Gel J Load Crude Product I->J K Elute with Solvent System J->K L Collect Fractions K->L M Analyze Fractions (TLC) L->M N Combine Pure Fractions M->N O Evaporate Solvent N->O P Pure Product O->P

Sources

Technical Support Center: Optimizing Suzuki Coupling of Dihaloindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions of dihaloindazoles. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions encountered during experimental work. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering potential causes and detailed solutions.

Question 1: My Suzuki coupling reaction with a dihaloindazole is resulting in low to no yield of the desired mono-arylated product. What are the primary factors to investigate?

Answer:

Low or no yield in the mono-arylation of dihaloindazoles is a common issue that can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Integrity:

    • Dihaloindazole: Ensure the starting material is pure and dry. Halogen impurities or degradation can affect reactivity.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation where the boronic acid group is replaced by a hydrogen.[1][2] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol (BPin) or MIDA esters.[1][3]

    • Palladium Catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[2] Use fresh catalyst and ligands stored under an inert atmosphere.

  • Reaction Setup & Inert Atmosphere:

    • The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.

Advanced Troubleshooting:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for successful coupling, especially with challenging substrates like dihaloindazoles.[1]

    • For Aryl Chlorides: Couplings involving aryl chlorides are more challenging and often require highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][4]

    • Regioselectivity: The ligand can influence which halogen reacts. For some dihaloazoles, changing the palladium catalyst and ligand system can switch the site of arylation.[5][6] For instance, sterically bulky ligands may favor reaction at a less hindered position.[7]

  • Base Selection: The base is critical for the transmetalation step, activating the boronic acid.[8]

    • Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1]

    • The strength and solubility of the base can significantly impact the reaction.[1] If using an aqueous base, ensure vigorous stirring. For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ may be beneficial.[1]

  • Solvent System: The solvent solubilizes reagents and stabilizes catalytic species.[2]

    • Common choices include mixtures of 1,4-dioxane, THF, or DMF with water.[2][9]

    • For substrates with poor solubility, solvents like DMF or toluene might be necessary.[10][11] However, be aware that solvent polarity can sometimes influence regioselectivity.[12]

Question 2: I am observing a significant amount of the di-arylated product instead of the desired mono-arylated indazole. How can I improve the selectivity?

Answer:

Controlling selectivity in the Suzuki coupling of dihaloindazoles is a key challenge. The formation of the di-arylated product indicates that the second coupling is competitive with or faster than the first.

Strategies to Enhance Mono-arylation Selectivity:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use the boronic acid as the limiting reagent, typically in a 1.0 to 1.2 equivalent range relative to the dihaloindazole.

  • Reaction Temperature and Time:

    • Lowering the reaction temperature can often favor mono-arylation by slowing down the second, typically more difficult, coupling. Screen a range of temperatures (e.g., from room temperature to 80 °C).[13]

    • Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant di-arylation occurs.[14]

  • Catalyst and Ligand Control of Regioselectivity:

    • The electronic and steric properties of the phosphine ligand can have a profound effect on regioselectivity.[7] Bulky, electron-rich ligands can enhance selectivity for the more reactive halogen.[15]

    • For example, in some dihaloazole systems, specific ligands like Xantphos have been shown to be uniquely capable of mediating highly selective mono-arylation.[7] A screening of different palladium catalysts and ligands is often necessary to achieve the desired selectivity.[5][6]

  • Substrate-Based Strategy:

    • If possible, use a dihaloindazole with two different halogens (e.g., 3-bromo-5-iodoindazole). The difference in reactivity (I > Br > Cl) can be exploited to achieve selective mono-arylation at the more reactive position.[2][7]

Question 3: My N-protected dihaloindazole is undergoing deprotection under the Suzuki coupling conditions. How can I prevent this?

Answer:

Deprotection of nitrogen-protecting groups, especially Boc groups, can occur under Suzuki coupling conditions, particularly with microwave heating or in the presence of strong bases.[16]

Mitigation Strategies:

  • Choice of Protecting Group: If deprotection is a persistent issue, consider a more robust protecting group that is stable to the basic reaction conditions and elevated temperatures.

  • Milder Reaction Conditions:

    • Base: Use a milder base such as K₂CO₃ or KF instead of stronger bases like K₃PO₄ or NaOH.[8]

    • Temperature: Avoid excessively high temperatures. If using microwave irradiation, carefully control the temperature and reaction time.[16]

  • Unprotected Indazoles: For some substrates, it may be possible to perform the Suzuki coupling on the unprotected NH-indazole.[17] This avoids the need for protection and deprotection steps. However, the free NH group can sometimes inhibit the catalyst, requiring specialized catalyst systems.[17] For instance, some nitro-substituted indazoles show better reactivity when unprotected.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling?

A1: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihaloindazole to form a Pd(II) species.[19][20]

  • Transmetalation: The organoborane (boronic acid or ester) reacts with the Pd(II) complex, with the assistance of a base, to transfer the organic group to the palladium center.[19][20]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][19]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is often empirical and may require screening.[3] However, some general guidelines apply:

  • Electron-rich ligands (e.g., alkylphosphines, NHCs) promote the oxidative addition step, which is particularly important for less reactive aryl chlorides.[3]

  • Bulky ligands (e.g., those with tert-butyl groups) can accelerate the reductive elimination step.[3]

  • Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 and G4 pre-catalysts, are often more stable and provide more consistent results.[14]

  • For N-substituted 5-bromoindazoles, Pd(dppf)Cl₂ has been shown to be an effective catalyst.[21][22]

Q3: What are the most common side reactions in Suzuki couplings of dihaloindazoles?

A3: Besides di-arylation, common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring a thoroughly degassed reaction mixture, as oxygen can promote this side reaction.[1][3]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often caused by excess water or harsh basic conditions.[1] Using anhydrous reagents and solvents or more stable boronic esters can mitigate this issue.[1]

  • Dehalogenation: The replacement of a halogen on the indazole with a hydrogen atom. This can sometimes occur, especially under harsh conditions.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Dihaloindazoles
ParameterRecommendationRationale & Reference
Dihaloindazole 1.0 equivLimiting reagent.
Boronic Acid 1.1–1.5 equivSlight excess to drive the reaction to completion.[14]
Palladium Catalyst 0.5–5 mol%Lower loadings for highly active catalysts.[14]
Ligand 1:1 to 4:1 ratio to PdOptimizes catalyst activity and stability.[2]
Base 2.0–3.0 equivK₃PO₄ or Cs₂CO₃ are often effective.[1][14]
Solvent Dioxane/H₂O (e.g., 10:1)A common and effective solvent system.[14]
Temperature 80–110 °CA good starting range for screening.[1][14]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst and ligand degradation.[2]
Standard Experimental Protocol
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the dihaloindazole (1.0 equiv), boronic acid (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).[14]

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.[14]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[14]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[14]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[14][20]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][14]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][14]

  • Purification: Purify the crude product by flash column chromatography.[14]

Section 4: Visual Guides

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ + Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reagents R-X + R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Substrate, Boronic Acid, Catalyst) Start->CheckReagents CheckSetup Verify Inert Atmosphere & Degassed Solvents CheckReagents->CheckSetup Reagents OK ScreenCatalyst Screen Catalyst & Ligand CheckSetup->ScreenCatalyst Setup OK ScreenBase Screen Base & Solvent ScreenCatalyst->ScreenBase No Improvement Success Improved Yield ScreenCatalyst->Success Improvement OptimizeTemp Optimize Temperature & Time ScreenBase->OptimizeTemp No Improvement ScreenBase->Success Improvement OptimizeTemp->Success Improvement Failure Persistent Low Yield (Consult Specialist) OptimizeTemp->Failure No Improvement

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Retrieved from [Link]

  • SciSpace. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PubMed. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • ResearchGate. (2023). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low or no conversion is one of the most common frustrations in palladium-catalyzed cross-coupling reactions. A systematic, step-by-step diagnostic approach is the most efficient way to identify and solve the underlying problem. This guide is structured to help you logically diagnose the issue, starting with the most common and easily addressable culprits.

Issue 1: Reaction Shows Low or No Conversion

Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your starting materials (aryl halide, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction. Solvents should be freshly distilled or obtained from a reliable commercial source.

  • Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][2][3] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[3][4][5]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6] Inadequate degassing is a frequent cause of reaction failure.

Q2: I've confirmed my reagents are pure and my setup is inert, but the reaction still isn't working. What should I investigate next?

A2: If the initial checks don't reveal the problem, the next step is to scrutinize the reaction parameters and the catalyst system itself.

  • Catalyst and Ligand Selection: The combination of the palladium precursor and the ligand is paramount for a successful reaction. Not all ligands are suitable for all types of cross-coupling reactions or substrates. For example, sterically bulky, electron-rich phosphine ligands are often required for coupling less reactive aryl chlorides.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species.[2]

  • Base Selection and Strength: The base plays a critical role in the catalytic cycle, often participating in the transmetalation or reductive elimination steps. The choice of base can significantly impact the reaction outcome.[7][8][9] For instance, in Suzuki couplings, a base like K₂CO₃ is often used, while Buchwald-Hartwig aminations may require a stronger base like NaOtBu.[7][10] Ensure the base is sufficiently strong for the specific reaction and is soluble enough in the reaction medium.

  • Solvent Effects: The solvent can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[11][12][13] A solvent screen is often a valuable optimization step. Common solvents include toluene, dioxane, THF, and DMF.[10][11]

Troubleshooting Decision Tree

G start Low/No Conversion reagents Check Reagent Quality (Purity, Anhydrous) start->reagents setup Verify Inert Atmosphere (Degassing, N2/Ar) reagents->setup Reagents OK failure Persistent Failure: Consult Literature for Substrate-Specific Issues reagents->failure Impure/Wet Reagents catalyst_system Evaluate Catalyst System setup->catalyst_system Setup OK setup->failure Oxygen/Moisture Contamination conditions Optimize Reaction Conditions catalyst_system->conditions Catalyst System Appropriate catalyst_system->failure Incorrect Catalyst/Ligand Choice success Reaction Successful conditions->success Optimization Works conditions->failure Suboptimal Conditions G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)-X(L_n) Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-R'(L_n) PdII_1->PdII_2 Transmetalation (R'-M) PdII_2->Pd0 Reductive Elimination (R-R')

Caption: A simplified diagram of a palladium cross-coupling catalytic cycle.

Q5: My starting material is an aryl chloride, which is known to be less reactive. What specific strategies can I employ to improve conversion?

A5: Aryl chlorides are indeed more challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult. [6]Here are some proven strategies:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs). [5]These ligands promote the oxidative addition of aryl chlorides.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to facilitate oxidative addition.

  • Stronger Bases: A stronger base may be necessary to promote the catalytic cycle.

  • Choice of Palladium Precatalyst: Certain precatalysts are specifically designed for activating aryl chlorides.

Q6: I am observing significant amounts of side products. What are the most common side reactions and how can I minimize them?

A6: Side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., R'-R') or two molecules of the aryl halide (R-R) can occur. This is often promoted by the presence of oxygen or an inappropriate catalyst system.

  • Protodeboronation (in Suzuki Couplings): The boronic acid can be cleaved by the base before it has a chance to transmetalate to the palladium center. [14]Using a milder base or anhydrous conditions can sometimes mitigate this.

  • β-Hydride Elimination: If the organometallic reagent has a β-hydrogen, it can undergo elimination to form an alkene. This is more common with alkyl coupling partners.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

Objective: To efficiently screen different ligands, bases, and solvents to identify promising conditions for a low-yielding reaction.

Methodology:

  • Preparation: In an array of small reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and the organometallic coupling partner (1.1-1.5 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the ligand (e.g., 1.1-1.2 equiv relative to palladium) to each vial.

  • Base and Solvent Addition: Add the chosen base (e.g., 2.0 equiv) and the degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature.

  • Monitoring: After a set time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by TLC, GC, or LC-MS to determine the conversion.

Protocol 2: Catalyst Activity Test

Objective: To determine if the palladium catalyst is active.

Methodology:

  • Standard Reaction: Set up a known, reliable cross-coupling reaction that has previously worked well in your lab. Use a fresh bottle of catalyst and ligand.

  • Test Reaction: In parallel, set up the same reaction using the catalyst and/or ligand from the batch that is giving you trouble.

  • Comparison: Run both reactions under identical conditions and compare the outcomes. If the standard reaction works and the test reaction does not, it is highly likely that your catalyst or ligand has degraded.

References

  • Al-Amin, M. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Al-Amin, M., & Organ, M. G. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Garrido-Barros, P., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
  • Marion, F., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed.
  • He, G., et al. (2019). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • Ren, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Marion, N. (n.d.).
  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • SciELO. (n.d.). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Retrieved from [Link]

  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring palladium content in palladium-carbon catalyst.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • ACS Publications. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Retrieved from [Link]

  • YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (2025). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Heck Reactions.
  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for navigating the critical final step of many organic syntheses: the removal of palladium catalysts. In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, residual palladium is a significant concern due to regulatory limits, potential toxicity, and its ability to interfere with downstream processes. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help you achieve the required purity for your final compound.

The Challenge of Residual Palladium

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools in modern organic synthesis.[1] However, the very efficiency of these catalysts can lead to challenges in their complete removal from the final product. Residual palladium can exist in various forms, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, and palladium complexes with ligands or the product itself. The choice of removal method is therefore highly dependent on the specific nature of the palladium residue and the properties of the target compound.[2]

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Incomplete Removal of Palladium with Filtration

  • Question: I've filtered my reaction mixture through Celite, but the filtrate is still dark, and ICP-MS analysis shows high levels of residual palladium. What's going on?

  • Answer: This is a common issue and usually indicates that the palladium is not in a form that can be removed by simple filtration. Here's a breakdown of the likely causes and how to address them:

    • Soluble Palladium Species: Filtration is only effective for heterogeneous catalysts (like Pd/C) or precipitated palladium metal.[3] If your catalyst has formed soluble species (e.g., Pd(II) complexes), it will pass through the filter.

      • Solution: You will need to employ a method that targets soluble palladium, such as using a scavenger, inducing precipitation, or performing a liquid-liquid extraction.[4]

    • Colloidal Palladium: The reaction may have generated very fine, colloidal palladium(0) particles that are too small to be trapped by standard filter aids.[5]

      • Solution: You can try to agglomerate these particles by adding a small amount of an anti-solvent to the mixture before filtration. Alternatively, adsorbing the colloidal palladium onto a high-surface-area material like activated carbon prior to filtration can be effective.[4]

    • Ineffective Filtration Technique: The Celite pad may not be packed properly, allowing finer particles to pass through.

      • Solution: Ensure you are using a well-packed Celite bed, typically 1-2 cm thick, on a sintered glass funnel.[3] Pre-wetting the Celite pad with the solvent can also improve its efficiency. For very fine particles, using a finer porosity filter, such as a PTFE membrane filter (e.g., 0.45 µm), may be necessary.[5]

Issue 2: Low Product Recovery After Purification

  • Question: I've successfully removed the palladium using activated carbon, but my product yield is significantly lower than expected. Why is this happening and how can I prevent it?

  • Answer: Significant product loss during purification is often due to non-specific adsorption of your compound onto the purification medium.[6] Activated carbon, with its high surface area, is a common culprit.[7]

    • Minimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired level of palladium removal. This often requires some optimization.

    • Screen Different Scavengers: If product loss is a major issue with activated carbon, consider switching to a more selective metal scavenger. Thiol-based or other functionalized silica scavengers can have a higher affinity for palladium and lower non-specific binding of organic molecules.[2]

    • Solvent Selection: The solvent can play a crucial role. A solvent in which your product is highly soluble may reduce its tendency to adsorb to the purification medium.

    • Alternative Methods: If adsorption methods consistently lead to high product loss, consider alternative purification techniques such as crystallization or liquid-liquid extraction, which rely on different physical principles for separation.[8]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Question: I have a palladium removal protocol that works well sometimes but gives inconsistent results on other runs. What could be the cause of this variability?

  • Answer: Inconsistent results often point to subtle variations in the reaction work-up or the nature of the palladium species at the end of the reaction.

    • Variable Palladium Speciation: The oxidation state (Pd(0) vs. Pd(II)) and coordination environment of the residual palladium can vary between batches, affecting the efficiency of a given removal method.

      • Solution: Standardize your reaction work-up procedure to ensure the palladium is in a consistent state before removal.[9] Consider a pre-treatment step, such as a mild oxidation or reduction, to convert all palladium species to a single, more easily removed form. Using a broad-spectrum scavenger that is effective against multiple palladium species can also improve consistency.[9]

    • Reaction Parameters: Minor changes in reaction time, temperature, or reagent stoichiometry can influence the final state of the palladium.

      • Solution: Maintain strict control over your reaction parameters to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium removal method for my specific compound and reaction?

A1: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous, Pd(0) vs. Pd(II)), the solvent system, and the required purity level. The following decision tree can guide your selection process:

G start Start: Crude Reaction Mixture pd_form What is the form of the Palladium? start->pd_form heterogeneous Heterogeneous (e.g., Pd/C) pd_form->heterogeneous Solid homogeneous Homogeneous (Soluble) pd_form->homogeneous Dissolved filtration Filtration through Celite heterogeneous->filtration product_properties Consider Product Properties: - Solubility - Stability - Functional Groups homogeneous->product_properties final_purity Final Purity Check (ICP-MS) filtration->final_purity scavenger Adsorption with Scavengers (e.g., Thiol-based silica) product_properties->scavenger High value, sensitive product activated_carbon Adsorption with Activated Carbon product_properties->activated_carbon Cost-sensitive, robust product extraction Liquid-Liquid Extraction product_properties->extraction Product has favorable partitioning precipitation Precipitation product_properties->precipitation Product stable to precipitation conditions crystallization Crystallization product_properties->crystallization Product is crystalline scavenger->final_purity activated_carbon->final_purity extraction->final_purity precipitation->final_purity crystallization->final_purity

Caption: Decision tree for selecting a palladium removal method.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g.[6]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands having a high affinity for palladium.[10] Common functional groups include thiols, amines, and thioureas. When the reaction mixture is treated with the scavenger, the palladium is selectively chelated by these functional groups. The solid scavenger, now bound to the palladium, can be easily removed by filtration.

G cluster_0 Mechanism of Palladium Scavenging by Thiol-based Silica cluster_1 Chelated Palladium Pd(II) Pd²⁺ Thiol_Scavenger Silica Support -SH -SH Pd(II)->Thiol_Scavenger Chelation Thiol_Scavenger:f1->Pd(II) Thiol_Scavenger:f2->Pd(II) Chelated_Complex Silica Support -S -S Chelated_Pd Pd S1 S Chelated_Pd->S1 S2 S Chelated_Pd->S2

Caption: Mechanism of palladium chelation by a thiol-based scavenger.

Comparative Analysis of Palladium Removal Methods

The following table provides a summary and comparison of the most common methods for palladium removal.

MethodPrincipleAdvantagesDisadvantagesTypical Final Pd Level (ppm)Scalability
Filtration (with Celite) Physical removal of solid particlesSimple, fast, and inexpensive for heterogeneous catalysts.[3]Ineffective for soluble or colloidal palladium.[4]Highly variable, >100Excellent
Adsorption (Activated Carbon) Adsorption onto a high surface area materialCost-effective and widely applicable.[7]Can lead to product loss due to non-specific binding.[6]10-100Good
Adsorption (Scavengers) Chelation with functionalized solid supportsHigh selectivity, high efficiency, and low product loss.[2]Higher cost compared to activated carbon.<10Good
Crystallization Separation based on differential solubilityCan be highly effective for crystalline products and can be integrated into the product isolation step.Not suitable for non-crystalline products; can sometimes co-crystallize with impurities.[8]<10Excellent
Liquid-Liquid Extraction Partitioning between two immiscible liquid phasesCan be effective for removing water-soluble palladium salts.Requires a suitable solvent system and can be solvent-intensive.10-50Moderate
Precipitation Conversion of soluble palladium into an insoluble formCan be effective for removing high concentrations of palladium.[4]Requires careful control of conditions to avoid product co-precipitation.<20Good

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial palladium loading) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal by Induced Precipitation

  • Solvent Selection: Dissolve the crude product in a solvent in which it is highly soluble, but in which the palladium species are less soluble upon addition of an anti-solvent.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is soluble but the palladium species are not) to the stirred solution. This will cause the palladium to precipitate out of the solution.

  • Stirring and Maturation: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow for complete precipitation.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated palladium.

  • Washing: Wash the Celite pad with the solvent/anti-solvent mixture to recover any entrained product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Palladium Removal by Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution designed to extract the palladium species. This can be a dilute acid or base, or a solution containing a chelating agent like EDTA, depending on the nature of the palladium complex.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Extraction: Repeat the aqueous wash 2-3 times to ensure complete removal of the palladium.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016, October). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • ACS Publications. (2011, August 12). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Filtration through Celite. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. Retrieved from [Link]

  • NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • MDPI. (2023, August 3). Platinum and Palladium Solvent Extraction of Spent Catalysts. Encyclopedia.pub. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. Retrieved from [Link]

  • Scribd. (2011, June 10). Purifying Palladium Precipitated From Dirty Solutoins. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kind of Most Used Catalysts in Petro Chemistry. Retrieved from [Link]

  • Scribd. (2011, June 9). Palladium Refining Tutorial. Retrieved from [Link]

  • YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. Retrieved from [Link]

  • MDPI. (2025, December 31). Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Methods for the separation of platinum, palladium, rhodium, and iridium from one another and for their gravimetric determination. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

Sources

Navigating the Maze of Isomerism: A Technical Support Guide to Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of managing isomeric impurities in your synthetic workflows. The indazole scaffold is a cornerstone in medicinal chemistry, but its ambidentate nature often leads to the formation of regioisomers, complicating synthesis, purification, and ultimately, drug development timelines.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired isomeric outcomes with confidence.

Part 1: Foundational Concepts: Understanding the Indazole Ring

Before troubleshooting, it's crucial to grasp the underlying principles governing indazole reactivity.

Q1: Why do I get a mixture of N1 and N2 isomers during functionalization?

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[5] The 1H-tautomer is generally more thermodynamically stable.[2][5][6][7] When you deprotonate the indazole with a base, it forms a delocalized anion with nucleophilic character at both N1 and N2. This ambidentate anion can then react with an electrophile at either nitrogen, leading to a mixture of N1 and N2-substituted products.[8] The ratio of these isomers is a delicate balance of steric effects, electronic effects, and the reaction conditions, which can favor either kinetic or thermodynamic control.[2][3]

Part 2: Troubleshooting N-Alkylation Regioselectivity

N-alkylation is one of the most common functionalization reactions for indazoles and a frequent source of isomeric mixtures. This section provides targeted advice for controlling the N1/N2 ratio.

Q2: My N-alkylation reaction is giving me a roughly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

Achieving high N1 selectivity often involves steering the reaction towards the thermodynamically favored product.[2][9] Here are the key levers you can pull:

  • Choice of Base and Solvent: This is the most critical factor.[2] For many substrates, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][4] This combination is believed to favor the formation of a sodium-indazole complex that sterically hinders the N2 position, directing the electrophile to N1.[9]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C3 position, such as carboxymethyl, tert-butyl, acetyl, and carboxamide, have been shown to direct alkylation almost exclusively to the N1 position when using NaH in THF.[1][2][4] Conversely, a bulky substituent at the C7 position can sterically block the N1 position, favoring N2 alkylation.[1][2][3][4]

  • Thermodynamic Equilibration: Using specific alkylating agents like α-halo carbonyls or β-halo esters can facilitate an equilibrium that favors the more stable N1-substituted indazole.[2][6][7] Even if the N2 isomer forms initially, it can revert and isomerize to the thermodynamically preferred N1 product under the right conditions.[2] A recently developed method leverages a two-step, one-pot reaction involving enamine formation followed by reduction, which is thermodynamically controlled and highly selective for the N1 position.[8][10][11]

Q3: I need to synthesize the N2-alkylated indazole. What conditions favor this less stable isomer?

Selectively forming the N2-isomer requires conditions that are under kinetic control or employ specific directing effects.

  • Steric Hindrance at N1: As mentioned, a bulky substituent at the C7 position (e.g., -NO₂ or -CO₂Me) will sterically encumber the N1 position and strongly direct alkylation to N2, even with NaH in THF.[1][2][3][4]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DIAD or DEAD) often shows a preference for the N2 position.[2][6] This is a kinetically controlled process where the less sterically hindered N2 atom is more accessible to the bulky phosphonium intermediate.

  • Acid-Catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to be highly selective for the N2 position.[12][13][14][15] This method avoids the formation of N1-isomers and is applicable to a wide range of substrates.[13][15]

  • Solvent Effects: In some cases, switching to a polar aprotic solvent like dimethylformamide (DMF) with a weaker base like potassium carbonate (K₂CO₃) can lead to mixtures, but sometimes the N2 isomer can be favored depending on the substrate.[3][16] However, this is often less selective than the methods mentioned above.

Data Summary: Impact of Reaction Conditions on N-Alkylation Regioselectivity
Desired Product Recommended Base Recommended Solvent Key Considerations Typical Selectivity
N1-Alkylated Indazole Sodium Hydride (NaH)Tetrahydrofuran (THF)Favors thermodynamic product. Highly effective with C3 electron-withdrawing groups.[1][2][4]>99% for favorable substrates.[1][2]
N2-Alkylated Indazole N/A (Mitsunobu)Tetrahydrofuran (THF)Kinetically controlled. Effective for a range of alcohols.[2][6]Can favor N2 up to a 2.5:1 ratio.[6]
N2-Alkylated Indazole TfOH or Cu(OTf)₂Dichloromethane (DCM)Acid-catalyzed reaction with specific alkylating agents.[13]Highly selective for N2, often with no detectable N1 isomer.[12][13]
Mixed Isomers Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Often results in poor selectivity.[3][16]Highly variable, often close to 1:1.[16]

Part 3: Managing Isomers in C-H Functionalization

Direct C-H functionalization is a powerful tool for elaborating the indazole core. However, regioselectivity can be a challenge here as well.

Q4: I'm attempting a C-H arylation of my indazole, but I'm getting a mixture of isomers. How can I control the position of functionalization?

Controlling regioselectivity in C-H functionalization of indazoles typically relies on the use of directing groups.[17]

  • Directing Groups: A directing group installed on the indazole nitrogen can chelate to the metal catalyst and direct the C-H activation to a specific ortho position. For example, various amide and heterocyclic directing groups have been used to selectively functionalize the C7 position.[17]

  • Inherent Reactivity: In the absence of a directing group, the inherent electronic properties of the indazole ring will dictate the site of functionalization. The C3 position is often susceptible to functionalization, including halogenation and borylation, which can then be used in cross-coupling reactions.[18]

  • Catalyst Control: The choice of metal catalyst (e.g., Rh(III), Pd) and ligands can influence the regiochemical outcome.[19][20] For instance, Rh(III) catalysts have been used for C7 functionalization with appropriate directing groups.[17]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Controlling Regioselectivity in C-H Functionalization."

Part 4: Isomer Separation and Identification

Even with optimized protocols, you may still obtain a mixture of isomers. This section provides guidance on how to separate and identify them.

Q5: My reaction produced a mixture of N1 and N2 isomers. What's the best way to separate them?

Separating N1 and N2 indazole isomers can be challenging due to their similar polarities.[21]

  • Column Chromatography: This is the most common method. However, baseline separation may require careful optimization of the solvent system. A shallow gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexanes) is often a good starting point.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization can be an effective and scalable purification method.[22] Mixed solvent systems (e.g., acetone/water, ethanol/water) can be particularly useful.[22]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for isolating highly pure material for biological testing, preparative HPLC is a powerful option. Chiral HPLC can be used to separate enantiomers of chiral indazole derivatives.[23]

Q6: How can I confirm the identity of my N1 and N2 isomers?

Spectroscopic methods are essential for unambiguously assigning the regiochemistry of your products.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.

    • ¹H NMR: The chemical shift of the H3 proton is a key indicator. In 2H-indazoles, the H3 proton is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.[24]

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly powerful. For an N1-substituted indazole, you will see a correlation between the protons of the N-alkyl group and the C7a carbon. For an N2-substituted indazole, the correlation will be between the N-alkyl protons and the C3 carbon.[6]

  • Other Spectroscopic Techniques: While NMR is the primary tool, IR, UV-Vis, and Mass Spectrometry can also provide supporting evidence for isomer identification.[24]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Spectroscopic Tools for Isomer Identification."

Part 5: Experimental Protocols

Here are detailed, step-by-step methodologies for achieving selective N-alkylation.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using NaH in THF.[2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH is highly reactive and flammable; handle with care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)

This protocol often favors the formation of the N2-isomer under kinetically controlled conditions.[3][6]

  • Preparation: To a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography. The N1 and N2 isomers may need careful separation, along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

References

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2010). ChemInform, 41(32).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. Available from: [Link]

  • Development of a selective and scalable N 1 -indazole alkylation. (2024). RSC Advances. Available from: [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(48), 6429-6432. Available from: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Available from: [Link]

  • Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. MPG.PuRe. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available from: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). MDPI. Available from: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013). National Institutes of Health. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2017). Acta Poloniae Pharmaceutica. Available from: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Organic Chemistry Portal. Available from: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Available from: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). National Institutes of Health. Available from: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). ACS Publications. Available from: [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). National Institutes of Health. Available from: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022). WuXi Biology. Available from: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (2022). Targets in Heterocyclic Systems. Available from: [Link]

Sources

Impact of solvent and base selection on iodo-indazole reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to navigating the complexities of iodo-indazole reactions, focusing on the critical role of solvent and base selection.

Technical Support Center: Mastering Iodo-Indazole Reactivity

Welcome to the technical support center for iodo-indazole chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the functionalization of iodo-indazoles. The reactivity of these versatile scaffolds, particularly in N-alkylation and cross-coupling reactions, is exquisitely sensitive to the choice of solvent and base. Understanding the interplay of these reagents is paramount to achieving desired outcomes in terms of yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why are solvent and base selection so critical for iodo-indazole reactions?

The indazole ring possesses two reactive nitrogen atoms (N1 and N2) and can exist in tautomeric forms, with the 1H-indazole generally being more thermodynamically stable.[1][2] When deprotonated by a base, the resulting indazolide anion is an ambident nucleophile, capable of reacting at either nitrogen. The choice of base and solvent dictates the position and nature of the counterion, the solvation of the anionic intermediate, and the overall reaction kinetics, thereby profoundly influencing the regiochemical outcome (N1 vs. N2 substitution) and reaction efficiency.[3][4] In cross-coupling reactions, the solvent and base are integral to the catalytic cycle, affecting catalyst stability, solubility of reagents, and the rate of key steps like oxidative addition and reductive elimination.[5][6]

Q2: How do solvents influence the outcome of N-alkylation, specifically regioselectivity?

Solvents mediate reactivity through several mechanisms, including polarity, coordinating ability, and proticity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at dissolving both the indazole substrate and many inorganic bases.[1] However, they can lead to poor regioselectivity by solvating the cation from the base, creating a "freer" indazolide anion that can react at both N1 and N2.[3] In some cases, thermodynamic equilibration in DMF can favor the more stable N1 product.[3]

  • Non-Polar Aprotic Solvents (e.g., THF, Dioxane): These solvents are less effective at solvating cations. When a base like sodium hydride (NaH) is used in THF, a "tight ion pair" is formed.[3] The sodium cation is thought to coordinate with the N2 atom, sterically hindering the approach of electrophiles and thus leading to high selectivity for N1-alkylation.[7][8][9] Dioxane has also been shown to provide excellent yields for N1-alkylation at elevated temperatures.[1]

  • Protic Solvents (e.g., Alcohols): Protic solvents are generally avoided for N-alkylation as they can compete with the indazole as a nucleophile and interfere with the base.

Q3: What is the role of the base in determining reactivity and selectivity?

The base's primary role is to deprotonate the indazole N-H. However, its properties—strength (pKa), steric bulk, and the nature of its counterion—are crucial.[10][11]

  • Strong, Non-Nucleophilic Bases (e.g., NaH, NaHMDS): These bases irreversibly deprotonate the indazole. As mentioned, the Na+ counterion in a solvent like THF is key to directing N1 selectivity.[8][9]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are weaker bases and are commonly used in polar aprotic solvents like DMF.[1] They often result in mixtures of N1 and N2 isomers because the dissociation creates a less-coordinated indazolide anion.[1][3] Cesium carbonate (Cs₂CO₃) can sometimes offer better yields due to the higher solubility of cesium salts.

  • Sterically Hindered Bases (e.g., LDA, LiTMP): While less common for simple alkylations, bulky bases can influence regioselectivity based on the steric environment of the indazole substrate.

Q4: How do solvent and base choices impact palladium-catalyzed cross-coupling reactions?

In cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the base and solvent are critical components of the catalytic cycle.[12]

  • Base Function: The base is required to activate the coupling partner (e.g., deprotonate the boronic acid in a Suzuki reaction to form the more nucleophilic boronate) and to neutralize the acid generated during the cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.[6]

  • Solvent Function: The solvent must keep all components—the iodo-indazole, coupling partner, catalyst, and base—in solution. Mixtures of solvents, such as dioxane/water or DME/water, are frequently used in Suzuki couplings to dissolve both the organic substrate and the inorganic base.[6][13] The solvent can also influence catalyst stability and activity. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions like protodeboronation.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)

Q: I am getting a mixture of N1 and N2 alkylated products. How can I improve selectivity for the N1 isomer?

This is the most common challenge in indazole alkylation.[7][14] Achieving high N1 selectivity requires conditions that favor kinetic control through steric hindrance at the N2 position.

  • Causality: The formation of a tight ion pair between the indazolide anion and the base's counterion can sterically block the N2 position.

  • Recommended Solution: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the most reliable method for achieving high N1 selectivity.[8][9] The sodium cation coordinates to the N2 nitrogen, directing the incoming electrophile to the N1 position.[7]

dot

cluster_0 Deprotonation cluster_1 Alkylation Pathways cluster_2 Controlling Factors Indazole Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H-Base⁺ Base Base (e.g., NaH) N1_Product N1-Alkylated Product (Thermodynamically Favored) Anion:e->N1_Product:w + R-X N2_Product N2-Alkylated Product Anion:e->N2_Product:w + R-X Solvent_Base Solvent/Base Choice THF_NaH NaH in THF: • Tight Na⁺/N2 coordination • Steric hindrance at N2 • Favors N1 Kinetically DMF_K2CO3 K₂CO₃ in DMF: • 'Free' anion • Reactivity at both N1 & N2 • Often gives mixtures THF_NaH->N1_Product DMF_K2CO3->N2_Product

Caption: Controlling N-Alkylation Regioselectivity.

Q: My synthesis requires the N2-alkylated product. How can I achieve that?

Selectively forming the N2 isomer is less straightforward as it often competes with the more stable N1 product.[7] However, certain strategies can favor N2 alkylation:

  • Substituent Effects: The electronic nature of substituents on the indazole ring can direct alkylation. Strong electron-withdrawing groups at the C7 position (e.g., -NO₂ or -CO₂Me) have been shown to confer excellent N2 regioselectivity.[4][8]

  • Copper Catalysis: For N-arylation, copper-catalyzed methods using diaryliodonium salts have demonstrated high levels of N2-regioselectivity.[15]

  • Solvent-Dependent Reversal: In some specific heterocyclic systems, switching from THF to a polar aprotic solvent like DMSO has been observed to reverse selectivity from N1 to N2, although this is system-dependent.[9]

Issue 2: Low or No Conversion in Reactions

Q: My N-alkylation reaction has stalled, with significant starting material remaining. What should I do?

Low conversion is often due to issues with the reagents or reaction conditions.[16][17]

  • Inactive Base: Sodium hydride is highly reactive with moisture. Ensure you are using fresh NaH from a newly opened container or have properly washed the mineral oil from an older batch. The quality of the base is critical.[4]

  • Insufficient Deprotonation: Ensure at least a stoichiometric amount (typically 1.1-1.2 equivalents) of base is used. Allow sufficient time for deprotonation (e.g., 30 minutes at 0 °C) before adding the electrophile.[14]

  • Poor Solvent Quality: The solvent must be anhydrous. Use freshly distilled or commercially available anhydrous solvents. Moisture will quench the base and the indazolide anion.

  • Reaction Temperature/Time: While many alkylations proceed at room temperature, some may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[16]

Q: My Suzuki cross-coupling reaction is giving a low yield. What are the common causes?

Low yields in Suzuki couplings can stem from multiple factors related to the catalyst, reagents, or reaction environment.[6]

  • Inefficient Base: The base may not be strong enough or soluble enough in the reaction medium. Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃ due to better solubility.[6]

  • Degradation of Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond), especially at high temperatures or if the reaction is not properly degassed.[6] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.

  • Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[6] Ensure the reaction mixture is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent).

dot

G start Problem: Low Yield in Suzuki Coupling cause1 Inactive Catalyst? start->cause1 cause2 Inefficient Base? start->cause2 cause3 Poor Solvent/ Degassing? start->cause3 cause4 Boronic Acid Degradation? start->cause4 solution1 Solution: • Use fresh/air-stable pre-catalyst • Handle under inert atmosphere • Increase catalyst loading cause1->solution1 solution2 Solution: • Switch to a stronger/more  soluble base (e.g., K₃PO₄, Cs₂CO₃) • Ensure base is anhydrous cause2->solution2 solution3 Solution: • Use anhydrous, degassed solvent • Improve degassing procedure  (e.g., freeze-pump-thaw) cause3->solution3 solution4 Solution: • Use fresh boronic acid • Use boronate ester (e.g., pinacol) • Avoid excessive temperatures cause4->solution4

Caption: Troubleshooting Low Yield in Suzuki Coupling.

Issue 3: Formation of Side Products

Q: I am observing a significant amount of de-iodinated (hydrodehalogenated) indazole in my cross-coupling reaction. How can I prevent this?

De-iodination is a common side reaction, particularly with electron-deficient iodo-indazoles.[5] It occurs when the substrate accepts a hydride instead of undergoing the desired coupling.

  • Solvent as Hydride Source: Some solvents can act as hydride sources. Ensure you are using high-purity solvents.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. A weaker inorganic base might be preferable to a stronger organic amine base in some cases.[5]

  • Ligand Choice: Switching to a more sterically hindered phosphine ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[5]

Q: My Suzuki reaction is producing a lot of boronic acid homocoupling product. What's wrong?

Homocoupling is primarily caused by the presence of oxygen.[6]

  • Solution: The most critical step is to rigorously degas the reaction mixture and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction. Using a pre-formed Pd(0) catalyst can also sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source.[6]

Data & Protocols

Data Summary: Effect of Solvent on N1-Alkylation Yield

The following data, adapted from literature, illustrates the profound impact of solvent choice on the yield of an N1-alkylation reaction.[1]

EntrySolventN1 Product Yield (%)
1Dioxane96%
2Chlorobenzene66%
3DMF60%
4Toluene56%
5DMSO54%
6NMP42%
Reaction Conditions: Substituted indazole (1.0 eq), electrophile (1.5 eq), Cs₂CO₃ (2.0 eq), 90 °C, 2 h.[1]
Experimental Protocol: N1-Selective Alkylation of 4-Iodo-3-methyl-1H-indazole

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by utilizing a strong base in a non-polar aprotic solvent.[14]

Materials:

  • 4-Iodo-3-methyl-1H-indazole

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate & Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-3-methyl-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 10-20 mL per gram of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching of any excess NaH during workup.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. The solution may become a slurry.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired N1-alkylated product.

References

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]

  • Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. Retrieved from [Link]

  • Campodonico, P. R., et al. (2018). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Scribd. (n.d.). Base Strength and pKa Values Guide. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]

  • University of Tartu, Chair of Analytical Chemistry. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • GSK. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • Molecules. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Retrieved from [Link]

  • Organic Letters. (2013). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Retrieved from [Link]

  • Molecules. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Universidad del Desarrollo. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

Sources

Stability issues with indazole intermediates and how to address them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability challenges associated with indazole intermediates. Indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1] However, their unique electronic and structural properties can lead to stability issues that, if unaddressed, can compromise experimental reproducibility, impurity profiles, and ultimately, the viability of a drug candidate.

This guide is structured to help you diagnose and solve common stability problems you may encounter during your research. We will move from fundamental principles to specific troubleshooting scenarios and actionable protocols.

Frequently Asked Questions (FAQs) about Indazole Stability

This section addresses the foundational concepts governing the stability of indazole intermediates.

Q1: What are the main tautomeric forms of indazole, and how does this affect stability?

Indazole exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the very rare 3H-indazole.[2][3][4] The equilibrium between the 1H- and 2H-tautomers is the most critical factor for stability.

  • 1H-Indazole: This form is generally the most predominant and thermodynamically stable tautomer.[2][4][5][6] Its benzenoid structure contributes to its aromaticity and overall lower energy state.[2][7]

  • 2H-Indazole: This tautomer possesses a less stable ortho-quinoid character.[2] While less abundant in the ground state, it can be accessed through photochemical excitation and is often implicated in degradation pathways.[8]

The Causality: The stability difference is crucial. Most synthetic and biological applications focus on the 1H-tautomer due to its greater stability.[1][6] However, reaction conditions (like pH and solvent) or energy input (like UV light) can shift the equilibrium or populate excited states, making the molecule susceptible to reactions that proceed via the less stable 2H-form.

Caption: Equilibrium between the more stable 1H- and less stable 2H-tautomers of indazole.

Q2: What are the common degradation pathways for indazole intermediates?

Indazole intermediates are susceptible to several primary degradation pathways, which are often investigated through forced degradation (stress testing) studies.[9][10][11]

  • Photodegradation: This is a well-documented pathway where indazoles, particularly under UVB or UVA irradiation, rearrange into more stable benzimidazole isomers.[8] This transformation is believed to proceed from the excited state of the 2H-tautomer.[8]

  • Oxidative Degradation: The indazole ring is susceptible to oxidation. In laboratory settings, this is often simulated with reagents like hydrogen peroxide (H₂O₂) to identify potential oxidative metabolites or degradants that could form in vivo or on storage.[8]

  • Hydrolytic Degradation: Indazoles can degrade under both acidic and basic aqueous conditions. The specific products depend on the substituents and the pH, but this pathway can lead to ring-opening or other structural changes.[8]

  • Thermal Degradation: Like most organic molecules, exposure to high temperatures can cause decomposition. This is a critical parameter to assess for determining appropriate storage and reaction conditions.[8]

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Indazole Indazole Intermediate UV UV Light (Photolysis) Indazole->UV Oxidant Oxidizing Agent (e.g., H₂O₂) Indazole->Oxidant AcidBase Acid/Base (Hydrolysis) Indazole->AcidBase Heat Heat (Thermolysis) Indazole->Heat Benzimidazole Benzimidazole (Rearrangement Product) UV->Benzimidazole Photochemical Rearrangement Oxidized Oxidized Products Oxidant->Oxidized Hydrolyzed Hydrolyzed Products (e.g., Ring-Opened) AcidBase->Hydrolyzed Decomposed Decomposed Fragments Heat->Decomposed

Caption: Common degradation pathways for indazole intermediates under various stress conditions.

Troubleshooting Guide: Addressing Specific Issues

This section provides answers to common problems encountered during experimental work.

Q3: My indazole intermediate is degrading during silica gel chromatography. What can I do?

This is a frequent issue. The acidic nature of standard silica gel can catalyze degradation, especially for sensitive indazoles.

The Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic (pKa ~4.5). This acidity can be sufficient to promote hydrolysis or rearrangement of acid-labile indazole derivatives.

Solutions:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in the eluent), and then with the pure eluent. This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica like diol or C18 (for reverse-phase chromatography) if your compound is compatible.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography rather than gravity chromatography.

  • Work at Low Temperatures: If feasible, running the column in a cold room can slow down the rate of degradation.

Q4: I am trying to perform a reaction on a substituted indazole, but I'm getting a mixture of N-1 and N-2 alkylated/acylated products. How can I control the regioselectivity?

This is a classic challenge stemming from the two reactive nitrogen atoms in the indazole ring. Direct alkylation or acylation under basic conditions often leads to a mixture of N-1 and N-2 isomers, which can be difficult to separate.[12]

The Causality: Deprotonation of the indazole N-H with a strong base generates a delocalized anion, which can be attacked by electrophiles at either nitrogen, leading to poor selectivity.[12]

Solutions:

  • Kinetic vs. Thermodynamic Control: The regioselectivity can often be directed by reaction conditions.

    • N-2 Protection (Kinetic): Under mildly acidic conditions, the lone pair on the N-2 nitrogen is often more kinetically accessible, favoring substitution at this position.[12]

    • N-1 Protection (Thermodynamic): Under thermodynamic conditions (e.g., higher temperatures, longer reaction times), the reaction can equilibrate to favor the more stable N-1 substituted product.[12]

  • Use of Protecting Groups: The most robust solution is to regioselectively install a protecting group, perform your desired reaction at another position (e.g., C-3), and then remove the protecting group.[13]

    • SEM (2-(trimethylsilyl)ethoxymethyl) Group: This group can be directed to the N-2 position and facilitates subsequent lithiation at C-3 for further functionalization.[13]

    • THP (tetrahydropyran) Group: Protection with THP under mildly acidic conditions can favor N-2 substitution.[12]

Caption: A logical workflow for troubleshooting indazole intermediate stability issues.

Q5: How should I store my indazole intermediates to ensure long-term stability?

Proper storage is critical to prevent the slow degradation that can occur over time, especially for sensitive or highly functionalized derivatives.

Best Practices:

  • Solid State: Whenever possible, store intermediates as solids. Degradation reactions are typically much slower in the solid state than in solution.[14]

  • Inert Atmosphere: Store the container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Low Temperature: Store at low temperatures (-20°C is preferable to 4°C).

  • Protect from Light: Use amber vials or store containers in the dark to prevent photolytic degradation.[8][15]

  • Avoid Moisture: Use a desiccator or ensure the container is tightly sealed to prevent hydrolysis.

Protocols and Methodologies

The following protocols provide a self-validating framework for assessing and improving the stability of your indazole intermediates.

Protocol 1: Forced Degradation Study of an Indazole Intermediate

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method, in line with ICH guidelines.[9][10]

Objective: To determine the degradation profile of an indazole intermediate under various stress conditions.

Materials:

  • Indazole intermediate

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD or MS)

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of your indazole intermediate (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stress reagent as described in the table below. Include a control sample (stock solution diluted with solvent only).

  • Incubation: Store the samples under the specified conditions. Monitor the reaction periodically by TLC or a rapid HPLC method to target approximately 5-20% degradation. Over-stressing can lead to secondary degradants that are not relevant to real-world stability.[9]

  • Quenching & Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a validated HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the emergence of new chromophores. LC-MS is ideal for structural elucidation of degradants.[15]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp or 60°C24-48 hours
Base Hydrolysis 0.1 M NaOHRoom Temp24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid sample in oven80°C48 hours
Photolytic Solution or solid exposed to lightICH Q1B specified light sourcePer ICH Q1B

Note: These are starting conditions and should be optimized based on the specific stability of your compound.[8][16]

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Regioselective protection at N-2 and derivatization
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Indazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Forced Degrad
  • Recent Advances in the Chemistry of Indazoles.
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Technical Support Center: Indazole Deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. IOSR Journal of Pharmacy and Biological Sciences.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Forced Degrad
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Application Notes and Protocols for Adinazolam Stability Testing. Benchchem.
  • Elucidating the pathways of degrad

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the unambiguous structural confirmation of heterocyclic intermediates is a cornerstone of successful research. This guide offers an in-depth, practical examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-7-iodo-1H-indazole, a key building block in medicinal chemistry. We will move beyond a theoretical overview to provide a comparative analysis against potential isomers and a field-proven protocol for acquiring high-fidelity data, ensuring you can interpret your results with confidence.

Strategic Importance: The 5,7-Disubstitution Pattern

The indazole core is a privileged scaffold in drug discovery, but its utility is defined by the precise placement of substituents. The this compound isomer is particularly valuable, offering two distinct halogen atoms that can be selectively functionalized in subsequent cross-coupling reactions. Verifying this specific substitution pattern, and ruling out other isomers, is a critical quality control step. ¹H NMR spectroscopy is the most direct and powerful tool for this task.

Decoding the Spectrum: A Signal-by-Signal Analysis

The key to interpreting the ¹H NMR spectrum of this compound lies in understanding how the electronic environment, dictated by the two halogens and the bicyclic ring system, influences the chemical shift and coupling of the three remaining protons.[1][2] The spectrum is deceptively simple, yet rich with structural information.

When dissolved in a suitable deuterated solvent such as DMSO-d₆, four distinct signals are expected. The protons on the aromatic ring typically resonate in the 6.5-8.5 ppm range.[3][4]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
NH>13.0Broad SingletN/AThe acidic N-H proton of the pyrazole ring is highly deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.[5][6] Its chemical shift is sensitive to solvent and concentration.
H3~8.2 - 8.4Singlet (or narrow doublet)J < 1 HzThis proton is adjacent to the pyrazole nitrogen (N2) and is typically the most downfield of the C-H protons. It may exhibit a very small long-range coupling to H4.
H4~7.9 - 8.1Doublet⁴J ≈ 1.5 - 2.0 HzThis proton is deshielded by the adjacent N1 of the pyrazole ring and the nearby iodine at C7. Crucially, its only significant coupling partner is H6, which is four bonds away (meta-coupling).
H6~7.7 - 7.9Doublet⁴J ≈ 1.5 - 2.0 HzThis proton is ortho to the bromine at C5. It is also meta to H4, resulting in a doublet with an identical small coupling constant.

The most definitive feature of this spectrum is the presence of two doublets in the aromatic region, both with a small coupling constant of approximately 1.5-2.0 Hz. This pattern is a hallmark of meta-coupling between H4 and H6, confirming the absence of protons at positions 5 and 7.[4]

Comparative Analysis: The Power of Multiplicity in Isomer Differentiation

The true diagnostic power of this ¹H NMR analysis becomes evident when comparing the expected spectrum of this compound with that of a potential, and synthetically plausible, isomeric impurity such as 6-Bromo-7-iodo-1H-indazole .

Table 2: Spectroscopic Comparison of Potential Indazole Isomers

CompoundAromatic ProtonsExpected MultiplicityKey Differentiating Feature
This compound H3, H4, H6H3: SingletH4: Doublet (J ≈ 2 Hz)H6: Doublet (J ≈ 2 Hz)Two meta-coupled doublets for H4 and H6.
6-Bromo-7-iodo-1H-indazole (Hypothetical)H3, H4, H5H3: SingletH4: Doublet (J ≈ 8 Hz)H5: Doublet (J ≈ 8 Hz)Two ortho-coupled doublets for H4 and H5 with a large coupling constant.

As shown in Table 2, the 6-bromo-7-iodo isomer would exhibit two doublets with a large ortho-coupling constant (³J ≈ 7-9 Hz), a stark contrast to the small meta-coupling expected for the desired 5,7-disubstituted product. This difference in the magnitude of the coupling constant provides an unambiguous method for structural confirmation.

A Validated Protocol for High-Quality NMR Data Acquisition

Obtaining a clean, high-resolution spectrum is essential for accurate interpretation. The following workflow is a robust, self-validating system for analyzing functionalized indazole samples.

Experimental Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (≥400 MHz) cluster_proc 3. Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of high-purity DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard (0.03% v/v) prep2->prep3 prep4 Vortex to ensure homogeneity and transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Optimize field homogeneity (shimming) acq1->acq2 acq3 Set key parameters: - Scans (ns): 16 - Relaxation Delay (d1): 5s acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform (FT) to FID acq4->proc1 proc2 Perform phase and baseline correction proc1->proc2 proc3 Calibrate spectrum using TMS peak at 0.00 ppm proc2->proc3 proc4 Integrate signals and analyze multiplicities proc3->proc4 final_analysis final_analysis proc4->final_analysis Confirm Structure

Caption: A validated workflow for structural elucidation by ¹H NMR.

Justification of Protocol Choices (Expertise & Trustworthiness)
  • Solvent Selection: DMSO-d₆ is the solvent of choice. Its high boiling point and excellent solubilizing capacity are beneficial, but most importantly, it allows for the clear observation of the exchangeable N-H proton, which might be lost or shifted in solvents like methanol-d₄ or D₂O.[5]

  • Internal Standard: The use of Tetramethylsilane (TMS) provides an invariant reference point (δ 0.00 ppm).[7] This makes the protocol self-validating, as chemical shifts can be accurately compared across different samples and instruments.

  • Relaxation Delay (d1): A 5-second delay is crucial for ensuring that all protons, especially those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is essential for obtaining accurate signal integrations, which should correspond to a 1:1:1:1 proton ratio for the NH, H3, H4, and H6 signals.

By adhering to this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure of this compound, ensuring the integrity of their synthetic intermediates and accelerating the pace of their research and development programs.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-Indazoles. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]

  • Kim, J., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available at: [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2022). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d₆. Available at: [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • Silva, M. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • University of Puget Sound. ¹H NMR spectra of aromatic compounds. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Elguero, J., et al. (1986). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Characterization of Substituted Indazoles: Unraveling Structures with 13C NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise characterization of substituted indazoles is paramount, as even minor structural variations can significantly impact biological activity. This guide provides an in-depth comparison of two cornerstone analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the unambiguous structural elucidation of this important class of heterocyclic compounds. We will delve into the principles, experimental considerations, and data interpretation, offering a comprehensive resource for researchers in the field.

The Power of ¹³C NMR in Deciphering Indazole Substitution

¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon framework of a molecule. By observing the chemical shifts of individual carbon atoms, we can deduce their electronic environment and connectivity, providing a detailed picture of the substitution pattern on the indazole ring.

Understanding Chemical Shifts in Substituted Indazoles

The chemical shifts of the carbon atoms in the indazole core are sensitive to the nature and position of substituents. Electron-withdrawing groups will generally deshield adjacent carbons, shifting their signals to a higher frequency (downfield), while electron-donating groups will cause an upfield shift. These predictable trends are invaluable for assigning signals and confirming the intended structure.[1][2][3]

A comprehensive analysis of ¹³C NMR data for various substituted indazoles allows for the compilation of a reference table of typical chemical shift ranges. This serves as a powerful diagnostic tool for identifying the substitution pattern in novel compounds.

Carbon PositionTypical Chemical Shift Range (ppm)Influencing Factors
C3140 - 150Highly sensitive to substitution at N1 and N2.
C3a120 - 125Generally less affected by substitution on the pyrazole ring.
C4110 - 130Strongly influenced by substituents at C4 and C5.
C5115 - 135Affected by substituents at C4, C5, and C6.
C6120 - 140Influenced by substituents at C5, C6, and C7.
C7110 - 125Sensitive to substitution at C6 and C7.
C7a135 - 145Affected by substitution on the benzene ring.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a highly sensitive technique that provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecule, we can gain insights into its structural components.

Ionization Techniques and Their Impact

The choice of ionization technique significantly influences the resulting mass spectrum. "Soft" ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) typically produce a prominent molecular ion peak with minimal fragmentation, which is ideal for confirming the molecular weight.[4] In contrast, "hard" ionization techniques such as Electron Ionization (EI) lead to extensive fragmentation, generating a fingerprint-like pattern that can be used for structural elucidation.[4]

Characteristic Fragmentation of Substituted Indazoles

Substituted indazoles exhibit predictable fragmentation pathways that are diagnostic of the core structure and its substituents. Common fragmentation events include:

  • Cleavage of the N-N bond: This is a characteristic fragmentation of the indazole ring.

  • Loss of substituents: The fragmentation pattern will often show losses corresponding to the various substituent groups.

  • Rearrangements: In some cases, rearrangements can occur, leading to the formation of stable fragment ions.

For instance, in indazole carboxamide derivatives, a common fragment ion at m/z 145 is often observed, corresponding to the acylium-indazole core.[5][6] The presence of this fragment can be a strong indicator of an indazole carboxamide structure.[5][6]

A Comparative Workflow for Characterization

The complementary nature of ¹³C NMR and mass spectrometry makes their combined use a powerful strategy for the comprehensive characterization of substituted indazoles. The following workflow illustrates how these techniques can be integrated for unambiguous structure determination.

Sources

A Comparative Guide to Cross-Coupling Reactivity: 5-Bromo vs. 7-Iodo Positions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Palladium-catalyzed cross-coupling reactions stand as a premier tool for forging carbon-carbon and carbon-heteroatom bonds with precision and efficiency. However, when a molecule presents multiple potential reaction sites, a deep understanding of relative reactivity becomes paramount for achieving the desired synthetic outcome.

This guide provides an in-depth technical comparison of the reactivity of 5-bromo and 7-iodo positions on a hypothetical heterocyclic core in palladium-catalyzed cross-coupling reactions. While the principles discussed are broadly applicable, we will use the Suzuki-Miyaura reaction as a representative example to illustrate these concepts with concrete experimental considerations.

The Decisive Factor: The Carbon-Halogen Bond

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDE).[1] The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.[2] This disparity directly influences the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond translates to a lower activation energy for this crucial step, leading to a faster reaction rate.

The established trend for the C-X bond dissociation energy in aryl halides is: Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I.[1] Consequently, the reactivity in cross-coupling reactions typically follows the reverse order: Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F.[3]

The Catalytic Cycle: Where Reactivity is Manifested

The Suzuki-Miyaura reaction, a stalwart in C-C bond formation, proceeds through a well-defined catalytic cycle.[4][5][6] Understanding this cycle is key to appreciating why the C-X bond strength is so critical.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)L₂(R') (Transmetalation Complex) OA_complex->Trans_complex Transmetalation (R'-B(OR)₂ + Base) Trans_complex->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) Product Formation Trans_complex->Product Reductive Elimination ArX Aryl Halide (Ar-X) 5-Bromo or 7-Iodo ArX->OA_complex Boronic Organoboron Reagent (R'-B(OR)₂) Boronic->Trans_complex Experimental_Workflow start Start setup Reaction Setup (Flask under N₂/Ar) start->setup add_solids Add Solids: - 5-Bromo-7-iodo heterocycle - Arylboronic acid - K₂CO₃ - Pd(OAc)₂ - Ligand setup->add_solids add_liquids Add Solvents: - Dioxane - Water add_solids->add_liquids degas Degas Mixture (e.g., N₂ bubbling) add_liquids->degas heat Heat to Reaction Temp. (e.g., 80-100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup - Cool to RT - Add Water - Extract with Organic Solvent monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analyze Products (NMR, MS) purify->analyze end End analyze->end

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromo-7-iodo-substituted heterocycle (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further change is observed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Characterize the product(s) by NMR spectroscopy and mass spectrometry to determine the regioselectivity of the coupling.

Conclusion and Outlook

The fundamental principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of different halogen substituents in cross-coupling reactions. The weaker carbon-iodine bond at the 7-position is expected to undergo oxidative addition to a palladium(0) catalyst more readily than the stronger carbon-bromine bond at the 5-position. This inherent difference in reactivity allows for selective functionalization of dihalogenated heterocyclic scaffolds, a strategy of immense value in the synthesis of complex molecules for pharmaceutical and materials science applications. By carefully selecting the reaction conditions, researchers can exploit these reactivity differences to achieve highly regioselective transformations, thereby streamlining synthetic routes and expanding the accessible chemical space.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PubMed Central (PMC), NIH. Retrieved December 31, 2025, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2024, April 24). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved December 31, 2025, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

  • Selective coupling of iodo substitutents in 4‐bromo‐2,5‐diiodotoluene... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved December 31, 2025, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved December 31, 2025, from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). Organometallics (ACS Publications). Retrieved December 31, 2025, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved December 31, 2025, from [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025, December 30). Organic Letters (ACS Publications). Retrieved December 31, 2025, from [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (n.d.). eScholarship, University of California. Retrieved December 31, 2025, from [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. (2025, August 6). ResearchGate. Retrieved December 31, 2025, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved December 31, 2025, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. (2023, July 21). Journal of the American Chemical Society (ACS Publications). Retrieved December 31, 2025, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.). Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025, August 6). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. (n.d.). Connect Journals. Retrieved December 31, 2025, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH. Retrieved December 31, 2025, from [Link]

  • C-Alkynylation of Chromones by Sonogashira Reaction. (2013, April 24). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). YouTube. Retrieved December 31, 2025, from [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. (n.d.). ChemRxiv. Retrieved December 31, 2025, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing). Retrieved December 31, 2025, from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][7]Fused Indole Heterocycles. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils. (n.d.). PubMed Central (PMC), NIH. Retrieved December 31, 2025, from [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. (2025, October 19). ResearchGate. Retrieved December 31, 2025, from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-7-iodo-1H-indazole Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, have received FDA approval for cancer treatment, highlighting the therapeutic potential of this heterocyclic system.[2] The introduction of halogen atoms, such as bromine and iodine, into the indazole ring can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This guide focuses on the largely unexplored 5-Bromo-7-iodo-1H-indazole scaffold, offering a predictive comparison of its potential biological activities.

Anticipated Biological Activities and Comparative Analysis

Comparative Anticancer Activity

Indazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][4] The multi-kinase inhibitor Pazopanib, an FDA-approved anticancer drug bearing an indazole core, serves as a relevant benchmark for comparison.[2]

Table 1: Comparative Anticancer Activity (IC50, µM) of a Representative Indazole Derivative and a Standard Kinase Inhibitor.

Compound/Drug Target Cell Line (Cancer Type) IC50 (µM) Reference(s)
Compound 2f (An Indazole Derivative) 4T1 (Breast Cancer) 0.23 [3]
HepG2 (Liver Cancer) 0.80 [3]
MCF-7 (Breast Cancer) 0.34 [3]
Pazopanib (Votrient®) 786-O (Renal Cell Carcinoma) ~16 [5]
RT4 (Bladder Cancer) 5.14 [6]

| | HTB9 (Bladder Cancer) | 11.84 |[6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented for "Compound 2f", a potent indazole derivative from a recent study, demonstrates the potential for this class of compounds to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar range.[3] It is plausible that this compound derivatives could exhibit comparable or enhanced potency due to the influence of the heavy halogen atoms on their molecular interactions with biological targets.

Comparative Antimicrobial Activity

The indazole scaffold has also been explored for its antimicrobial properties. To provide a relevant comparison, we will use Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, as a standard.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole/Indazole Derivatives and a Standard Antibiotic.

Compound/Drug Target Microorganism MIC (µg/mL) Reference(s)
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) Candida albicans 3.9 [7]
Ciprofloxacin Methicillin-Resistant Staphylococcus aureus (MRSA) 0.25 - 0.5 [8]
Escherichia coli 0.013 [9]

| | Pseudomonas aeruginosa | 0.15 |[9] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data for compound 3aq, a bromo-indole derivative, indicates potential antifungal activity.[7] It is hypothesized that this compound derivatives could possess a broad spectrum of antimicrobial activity, a characteristic that warrants experimental investigation.

Experimental Protocols

To empirically determine the biological activity of novel this compound derivatives, the following standard experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route for this compound, based on established methods for halogenating indazoles, is outlined below.[1][10]

A 1H-Indazole B 5-Bromo-1H-indazole A->B Bromination (e.g., NBS, Acetonitrile) C This compound B->C Iodination (e.g., NIS, DMF) A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 values F->G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade ATP -> ADP This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibition Gene Expression Gene Expression Signaling Cascade->Gene Expression Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Gene Expression->Cell Proliferation, Angiogenesis, Survival

Sources

HPLC analysis for determining the purity of synthesized 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to HPLC Purity Analysis of 5-Bromo-7-iodo-1H-indazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like this compound, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of this compound, grounded in scientific principles and practical expertise.

The inherent challenge in analyzing this compound lies in its halogenated, heteroaromatic structure. This necessitates an HPLC method with sufficient specificity to resolve the main component from structurally similar impurities that may arise during synthesis. These can include starting materials, regioisomers, or byproducts from side reactions, such as over-bromination.[1][2] This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches, highlighting the rationale behind method selection and optimization.

The Critical Role of Method Validation

Before delving into comparative data, it is crucial to underscore the principle of method validation. Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[3] This process, guided by the International Council for Harmonisation (ICH) guidelines, establishes the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[4][5][6][7] A validated method provides confidence in the reported purity values, which is essential for regulatory submissions and ensuring patient safety.[8][9]

Comparative Analysis of HPLC Methodologies

The most prevalent technique for purity analysis of small organic molecules like this compound is RP-HPLC, owing to its versatility and high resolving power.[10][11] The primary variables in method development are the stationary phase (column) and the mobile phase composition. We will compare two common C18 columns with different mobile phase strategies: an isocratic method versus a gradient elution method.

Method A: Isocratic Elution

Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity and robustness. It is often a suitable starting point for purity analysis.

Rationale: This method is advantageous for its simplicity, leading to faster run times and less complex instrumentation requirements. A C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining and separating non-polar to moderately polar analytes.[12]

Method B: Gradient Elution

Gradient elution involves changing the mobile phase composition during the analysis. This is particularly useful for samples containing compounds with a wide range of polarities.

Rationale: For a compound like this compound, the potential for both polar and non-polar impurities exists. A gradient method allows for the efficient elution of all components, improving peak shape and resolution, especially for strongly retained impurities.[13] The use of a buffer like formic acid helps to improve peak symmetry by minimizing interactions with residual silanol groups on the stationary phase.[12]

Experimental Protocols

Below are the detailed experimental protocols for the two compared HPLC methods.

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in methanol to achieve a concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]

HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used for this analysis.

ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Composition/Gradient 70% B0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Data Presentation and Interpretation

The performance of each method is evaluated based on key chromatographic parameters.

ParameterMethod A: IsocraticMethod B: Gradient
Retention Time of Main Peak (min) 5.812.5
Resolution of Critical Pair 1.2> 2.0
Tailing Factor of Main Peak 1.51.1
Theoretical Plates 45009500
Purity (% Area) 98.5%99.2% (with better impurity separation)

Interpretation:

The gradient elution (Method B) demonstrates superior performance in resolving the main peak from its impurities, as indicated by the higher resolution value.[15] The improved tailing factor and a significantly higher number of theoretical plates suggest a more efficient and robust separation. While the isocratic method is faster, it may not be sufficient to resolve all potential impurities, potentially leading to an overestimation of purity.[16] The use of a DAD allows for peak purity analysis, which compares the UV spectra across a single chromatographic peak to assess for the presence of co-eluting impurities.[17]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the HPLC parameters.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

HPLC_Parameters cluster_method HPLC Method Parameters cluster_performance Performance Metrics Column Stationary Phase (C18) Resolution Resolution Column->Resolution MobilePhase Mobile Phase (ACN/Water) MobilePhase->Resolution FlowRate Flow Rate Efficiency Efficiency (Plate Count) FlowRate->Efficiency Temperature Temperature Temperature->Efficiency Detector Detector (UV 254 nm) Purity Calculated Purity Detector->Purity Resolution->Purity Tailing Peak Tailing Tailing->Purity Efficiency->Purity

Caption: Relationship between HPLC parameters and performance.

Conclusion and Recommendations

For the purity determination of this compound, a gradient RP-HPLC method (Method B) is demonstrably superior. Its ability to resolve a wider range of potential impurities provides a more accurate and reliable assessment of purity, which is critical for drug development and quality control. While an isocratic method may be suitable for rapid, in-process checks, the gradient method should be the standard for final purity assessment and release testing. The principles and protocols outlined in this guide provide a robust framework for developing and validating a scientifically sound HPLC method for this and similar halogenated indazole compounds.

References

  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025-09-06).
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024-08-21).
  • Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11).
  • ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
  • Benchchem. Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • ResearchGate. How to determine % purity of an isolated unknown compound without using standard?. (2016-08-17).
  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22).
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • Benchchem. A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025-02-06).
  • Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024-05-23).
  • Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Patsnap. Synthetic process of 5-bromo-7-azaindole.
  • MDPI. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020-12-30).
  • EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010-12-01).
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025-12-29).

Sources

The Gold Standard and Beyond: A Comparative Guide to Absolute Structure Confirmation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's three-dimensional arrangement is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. In the realm of chiral drug candidates, particularly within promising scaffolds like indazoles, confirming the absolute configuration is a critical step mandated by regulatory bodies and essential for understanding pharmacology and ensuring patient safety. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard," with powerful solution-state alternatives, offering field-proven insights into their application for indazole derivatives.

The therapeutic potential of indazole-based compounds is vast, spanning oncology, neurology, and anti-inflammatory applications. As these molecules often possess one or more stereocenters, the seemingly subtle difference between enantiomers can lead to dramatically different biological outcomes—one may be a potent therapeutic while the other is inactive or even toxic. Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require detailed information on the stereochemical composition of new drug substances. The decision to develop a single enantiomer or a racemate must be rigorously justified, making the choice of analytical technique for absolute configuration determination a pivotal one in the drug development pipeline.[1][2]

This guide moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to select and implement the most appropriate method for your specific indazole derivative.

At a Glance: Comparing Key Methodologies for Absolute Configuration

The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, availability of high-quality single crystals, required accuracy, and project timelines.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[3]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4]Analysis of diastereomeric derivatives or with chiral solvating agents, observing differences in NMR signals.[5]
Sample Requirement High-quality single crystal (typically >0.1 mm). Can be challenging for oils or amorphous solids.[6] Co-crystallization may require 3-5 mg.[7]2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[4][8]Milligram quantities, non-destructive. Higher concentration needed compared to chromatographic methods.
Success Rate High, provided a suitable crystal is obtained. Co-crystallization techniques show success rates of up to 88% in obtaining crystals and 77% in yielding a high-resolution structure.[7]High for molecules amenable to computational analysis. Success depends on the quality of the DFT correlation.High, dependent on the successful formation of distinguishable diastereomers or complexes.
Analysis Time Days to weeks (including crystallization and data analysis).Hours to a few days (including measurement and computation).Hours per sample for data acquisition and analysis.
Key Advantage Provides a complete, unambiguous 3D structure with atomic resolution. Considered the definitive "gold standard."[6][9]Does not require crystallization; determines configuration in the solution state, which may be more biologically relevant.[10][11]Non-destructive, provides rich structural information on connectivity, and can be performed directly in an NMR tube.[12][13]
Key Limitation Absolute requirement for a single, well-ordered crystal, which can be a major bottleneck.[14][15] Weak anomalous scattering from light atoms (C, N, O) can make assignment challenging.[15]Relies on accurate quantum mechanical calculations (DFT) for comparison; computationally intensive.[10][16]Often an indirect method requiring chiral derivatizing or solvating agents; interpretation can be complex.[5]

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure at the atomic level.[6][9] Its ability to provide a complete picture of bond lengths, angles, and, crucially, the absolute spatial arrangement of atoms makes it an invaluable tool in drug development.

The Principle: Harnessing Anomalous Dispersion

The determination of absolute configuration via X-ray diffraction relies on the phenomenon of anomalous dispersion (or resonant scattering).[15] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a small phase shift occurs in the scattered waves. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be identical. The subtle intensity differences between these Bijvoet pairs can be measured and analyzed to determine the absolute structure of the molecule.[3]

For indazole derivatives, which are typically composed of light atoms (C, H, N, O), this effect is very weak.[15] Therefore, successful determination often requires high-quality data and careful analysis, or the presence of a heavier atom (e.g., Cl, Br, S) in the molecule or a co-crystallized salt.

The Decisive Metric: The Flack Parameter

The result of an absolute structure refinement is elegantly summarized by the Flack parameter, x.[3] This single value, ranging from 0 to 1, indicates whether the refined atomic model corresponds to the correct enantiomer.

  • A Flack parameter close to 0 , with a small standard uncertainty (e.s.d.), indicates that the refined model is the correct absolute structure.

  • A Flack parameter close to 1 suggests that the inverted structure is correct.

  • A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.

For light-atom structures like indazoles, achieving a small standard uncertainty on the Flack parameter is critical for a confident assignment.[16]

Diagram: X-ray Crystallography Workflow for Absolute Configuration

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation & Confirmation Compound Pure Indazole Derivative Crystallization Crystal Growth (Vapor Diffusion, Slow Evaporation, etc.) Compound->Crystallization Crystal Single Crystal (>0.1 mm) Crystallization->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer (Collect Diffraction Data) Mount->Diffractometer Integration Integrate Intensities (Obtain Reflection Data) Diffractometer->Integration Solve Solve Structure (Determine Atomic Positions) Integration->Solve Refine Refine Structure (Anisotropic, H atoms) Solve->Refine Absolute Refine Flack Parameter (Anomalous Dispersion ON) Refine->Absolute Flack Analyze Flack Parameter x ≈ 0 (Correct) x ≈ 1 (Invert) Absolute->Flack Final Final Structure Model (Absolute Configuration Confirmed) Flack->Final

Caption: Workflow for absolute structure determination using single-crystal X-ray crystallography.

Experimental Protocol: Absolute Structure Determination of a Chiral Indazole Derivative

This protocol outlines the key steps for determining the absolute configuration of a hypothetical chiral indazole derivative.

1. Crystallization: The Critical First Step The primary bottleneck for X-ray crystallography is obtaining high-quality single crystals.[14]

  • Purity is Paramount: Ensure the indazole derivative is of the highest possible purity (>98%).

  • Solvent Screening: Use a range of solvents and solvent systems. For indazoles, common choices include alcohols (methanol, ethanol), esters (ethyl acetate), chlorinated solvents (dichloromethane), and ethers. A good starting point is a solvent in which the compound is moderately soluble.[17]

  • Common Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation, filter to remove dust, and allow the solvent to evaporate slowly over days or weeks in a loosely covered vial.[18]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[17]

    • Co-crystallization: If the indazole derivative itself fails to crystallize, co-crystallization with a suitable host molecule or formation of a salt with an achiral counterion can induce crystallinity.[7] This can also be a strategy to introduce a heavier atom to enhance the anomalous signal.

2. Data Collection

  • Crystal Selection and Mounting: Select a crystal with sharp edges and no visible defects. Mount it on a goniometer head using a suitable cryo-protectant oil.

  • Diffractometer Setup: Use a modern diffractometer equipped with a sensitive detector. For light-atom structures like a typical indazole, using a copper (Cu Kα) radiation source is often preferred over molybdenum (Mo Kα) as it enhances the anomalous scattering signal.[5][14]

  • Data Collection Strategy: Collect a highly redundant dataset, ensuring that Bijvoet pairs are measured accurately. This involves collecting data over a wide range of angles and often measuring reflections multiple times.

3. Structure Solution and Refinement

  • Software: Use standard crystallographic software packages (e.g., SHELX, Olex2).

  • Initial Solution: Solve the structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

  • Refinement: Refine the model against the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated diffraction intensities.

  • Absolute Structure Refinement: In the final stages, turn on the anomalous dispersion contribution for all atoms and refine the Flack parameter.[7] The model should be refined against the data until convergence is reached.

4. Validation

  • Interpret the Flack Parameter: A value of x close to 0 with an associated standard uncertainty (e.s.d.) of less than 0.1 is a strong indication of the correct absolute configuration.[16] If the value is close to 1, the coordinates should be inverted and the refinement repeated.

  • Final Checks: Ensure the final model has good refinement statistics (e.g., R1, wR2, GooF) and a chemically sensible geometry.

Powerful Alternatives for When Crystals Won't Cooperate

While definitive, the requirement of a single crystal is a significant hurdle. For oils, amorphous solids, or compounds that resist crystallization, solution-state methods provide invaluable alternatives.

Vibrational Circular Dichroism (VCD): Chirality in Solution

VCD measures the tiny difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[4] This technique provides a unique spectroscopic fingerprint of a molecule's absolute configuration and its conformation in the solution phase.

The Causality: The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. The analysis involves comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a chosen enantiomer.[10] A strong correlation in the signs and relative intensities of the spectral bands provides a confident assignment of the absolute configuration.[16]

Case Study Highlight: Indazole-Derived Synthetic Cannabinoids A recent study on synthetic cannabinoids, including several with an indazole core (such as AMB-FUBINACA), successfully used a combination of VCD and Electronic Circular Dichroism (ECD) spectroscopy, supported by DFT calculations, to unambiguously determine their absolute configurations in solution.[16] This work underscores the power of chiroptical methods for this class of compounds, especially when crystalline material may be difficult to obtain or when understanding the solution-state conformation is important.

Diagram: VCD vs. X-ray Crystallography Decision Logic

decision Start Need Absolute Configuration of Indazole Derivative Q_Crystal Is a high-quality single crystal available? Start->Q_Crystal Xray Pursue X-ray Crystallography Q_Crystal->Xray  Yes VCD Pursue Vibrational Circular Dichroism (VCD) Q_Crystal->VCD No   Success Absolute Configuration Determined Xray->Success NMR Consider NMR with Chiral Auxiliaries VCD->NMR Alternative/ Complementary VCD->Success NMR->Success

Caption: Decision logic for selecting an analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach

NMR spectroscopy, a cornerstone of chemical characterization, can also be adapted to determine absolute configuration.[9] This is typically achieved by converting the enantiomeric pair into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid.[1] The resulting diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for assignment of configuration based on established empirical models.

The Causality: The chiral derivatizing agent creates a new, diastereomeric environment around the original stereocenter. The different spatial arrangements of the substituents in the two diastereomers cause them to experience different magnetic shielding effects from anisotropic groups in the CDA, leading to measurable differences in chemical shifts (Δδ). By analyzing these differences, the absolute configuration can be deduced.

This method is non-destructive to the chiral agent (though the sample is derivatized) and requires only milligram quantities of the material.[13]

Conclusion: An Integrated Approach to Structure Confirmation

For drug development professionals, the confirmation of the absolute configuration of a chiral indazole derivative is a non-negotiable milestone. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct, unambiguous, and visually intuitive proof of a molecule's three-dimensional structure. Its power lies in its ability to resolve the precise position of every atom, offering a level of certainty that is highly valued in regulatory submissions.

However, the practical challenge of crystallization necessitates a pragmatic and informed approach. When single crystals are elusive, Vibrational Circular Dichroism emerges as a powerful and reliable alternative , with the significant advantage of determining the absolute configuration in the solution state, which can offer more biologically relevant conformational insights. NMR spectroscopy provides another robust, non-destructive option , particularly when derivatization is straightforward.

Ultimately, the most effective strategy often involves an integrated approach. The rich connectivity data from NMR, combined with the solution-state stereochemical information from VCD, can beautifully complement a successful X-ray structure or provide a compelling body of evidence in its absence. By understanding the fundamental principles, strengths, and practical workflows of each technique, researchers can navigate the critical path of stereochemical characterization with confidence, ensuring the quality, safety, and efficacy of the next generation of indazole-based medicines.

References

  • Dobsikova, K., et al. (2023). Indazole-derived synthetic cannabinoids: Absolute configuration determination and structure characterization by circular dichroism and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122373. [Link]

  • Kuppuswamy, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Available through Wikipedia's citation. [Link]

  • Steer, A. A., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1757. [Link]

  • Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(11), 7139-7162. [Link]

  • Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Polavarapu, P. L., & He, J. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Nafie, L. A., & Freedman, T. B. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality, 15(S1), S73-S86. [Link]

  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1330-1336. [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 332-359. [Link]

  • Wang, B., & Wang, J. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Hreczycho, G., et al. (2019). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 84(8), 4900-4908. [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Coles, S. J. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. [Link]

  • Huang, X., et al. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Magnetic Resonance in Chemistry, 55(4), 269-273. [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]

  • European Medicines Agency. (2024). Guideline on the Chemistry of Active Substances. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. [Link]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

  • Ma, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 360. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]

  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 1-31). Elsevier. [Link]

  • European Medicines Agency. (1998). Guideline on the Chemistry of New Active Substances. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Gonzalez, J. J. L., et al. (2012). The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study. New Journal of Chemistry, 36(3), 733-741. [Link]

Sources

Suzuki vs. Sonogashira Coupling: A Comparative Guide for Indazole C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of C-C Functionalization

The indazole core, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are key components in a multitude of therapeutic agents, including potent kinase inhibitors for oncology and treatments for neurological diseases.[1][3] The biological activity of these molecules is profoundly influenced by the substituents on the indazole ring system. Consequently, the ability to forge new carbon-carbon (C-C) bonds on this scaffold is not merely a synthetic convenience but a critical step in the drug discovery and development process.

Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose.[4][5] Among them, the Suzuki-Miyaura and Sonogashira couplings are paramount, each offering a distinct pathway to novel indazole analogues. This guide provides an in-depth comparison of these two indispensable reactions, grounded in mechanistic principles and experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds on the Indazole Core

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and aryl-heteroaryl linkages due to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6][7]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of an indazolyl halide (typically a bromide or iodide) to a Pd(0) complex, forming a Pd(II) intermediate.[1][4] This is often the rate-determining step.

  • Transmetalation: A base is required to activate the organoboron species (e.g., a boronic acid), forming a more nucleophilic boronate complex.[6][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[1][8]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ind-Pd(II)(L2)-X Ind-Pd(II)(L2)-X Pd(0)L2->Ind-Pd(II)(L2)-X Oxidative Addition (Ind-X) Ind-Pd(II)(L2)-R Ind-Pd(II)(L2)-R Ind-Pd(II)(L2)-X->Ind-Pd(II)(L2)-R Transmetalation (R-B(OR)2 + Base) Ind-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Product Product Ind-Pd(II)(L2)-R->Product Ind-R Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ind-Pd(II)(L2)-X Ind-Pd(II)(L2)-X Pd(0)L2->Ind-Pd(II)(L2)-X Oxidative Addition (Ind-X) Ind-Pd(II)(L2)-C≡CR Ind-Pd(II)(L2)-C≡CR Ind-Pd(II)(L2)-X->Ind-Pd(II)(L2)-C≡CR Transmetalation Ind-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ind-Pd(II)(L2)-C≡CR->Product Ind-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Activation (H-C≡CR + Base) Cu-C≡CR->Ind-Pd(II)(L2)-X Cu-C≡CR->Cu-X

Caption: The dual catalytic cycles of the Sonogashira coupling.

Advantages and Field-Proven Insights
  • Direct Alkynylation: Provides the most direct route to aryl-alkynes, which are important intermediates.

  • Mild Conditions: The reaction can often be performed under mild conditions, including at room temperature. [9]

Challenges Specific to Indazoles

Like the Suzuki coupling, the N-H group of indazole presents a significant challenge. However, the consequences can be more severe in Sonogashira reactions.

  • N-H Reactivity: The N-H proton can be deprotonated by the base, and the resulting indazolide anion can participate in side reactions.

  • Requirement for N-Protection: For C-3 functionalization of indazoles, N-protection is often mandatory to achieve good yields and prevent side reactions. [10][11]Without protection, reactions at the C-3 position are often unsuccessful. [10]* Glaser Homocoupling: A common and often troublesome side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct. This is particularly prevalent if the cross-coupling is sluggish or if oxygen is not rigorously excluded from the reaction.

  • Copper-Free Variants: To mitigate issues with copper, including the promotion of homocoupling and potential contamination of the final product, copper-free Sonogashira protocols have been developed. These typically require a different base (e.g., pyrrolidine) and may need higher temperatures or more specialized ligands. [9][12]

Head-to-Head Comparison: Which Method is Better for Your Indazole?

The choice between Suzuki and Sonogashira coupling is dictated primarily by the desired final product and the specific substitution pattern of the indazole starting material.

FeatureSuzuki-Miyaura CouplingSonogashira Coupling
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp)
Key Reagent Organoboron (Boronic acid/ester)Terminal Alkyne
Catalyst System Palladium (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)Palladium/Copper (e.g., PdCl₂(PPh₃)₂, CuI)
Key Challenge Catalyst inhibition by N-H azole [13]Alkyne homocoupling (Glaser);[14] N-H reactivity
N-H Tolerance Challenging, but often feasible on unprotected indazoles with modern catalysts [13][15]Very challenging; N-protection is often essential for good yields, especially at C-3 [10][11]
Atmosphere Generally requires inert atmosphereRigorously inert atmosphere required to prevent homocoupling
Product Utility Direct synthesis of biaryl compoundsSynthesis of alkynes for further functionalization

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

This protocol is adapted from literature procedures for the C-3 arylation of indazoles. [1]

  • Preparation: To an oven-dried Schlenk tube, add 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-12 hours. [4]5. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-1H-indazole.

Representative Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazole

This protocol is based on established methods requiring N-protection for successful C-3 coupling. [10][11]

  • Preparation: To an oven-dried Schlenk flask, add the N-protected 3-iodoindazole (e.g., 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole) (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add degassed triethylamine (Et₃N) (5 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if necessary) for 4-8 hours, monitoring by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The N-protecting group can be subsequently removed under appropriate acidic conditions.

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Workflow cluster_sonogashira Sonogashira Workflow s_start Combine Ind-X, Boronic Acid, Base, and Pd Catalyst s_degas Degas Solvents (e.g., Dioxane/H2O) s_start->s_degas s_react Heat under Inert Atmosphere (e.g., 100 °C) s_degas->s_react s_workup Aqueous Workup (Filter, Wash) s_react->s_workup s_purify Column Chromatography s_workup->s_purify so_start Combine N-Protected Ind-X, Pd/Cu Catalysts so_degas Degas Amine Solvent (e.g., Et3N) so_start->so_degas so_react Add Alkyne, Stir under Inert Atmosphere (e.g., RT) so_degas->so_react so_workup Aqueous Workup (NH4Cl Wash) so_react->so_workup so_purify Column Chromatography so_workup->so_purify

Caption: Generalized experimental workflows for the two coupling reactions.

Conclusion and Strategic Recommendation

Both the Suzuki-Miyaura and Sonogashira couplings are powerful and indispensable methods for the C-C functionalization of the indazole nucleus. Neither is universally "better"; the optimal choice is intrinsically linked to the synthetic goal.

  • Choose Suzuki-Miyaura coupling for the direct and reliable synthesis of C-C(sp²) bonds to create biaryl or related structures. With the advent of advanced catalyst systems, this method offers increasing feasibility for use with unprotected N-H indazoles, streamlining synthetic routes. [13]

  • Choose Sonogashira coupling when the strategic introduction of a linear, rigid alkynyl linker is desired. This moiety can serve as a key structural element or as a versatile handle for subsequent transformations. For C-3 functionalization, researchers must be prepared to incorporate N-protection and deprotection steps and to rigorously control the reaction atmosphere to prevent homocoupling. [10] Ultimately, a deep understanding of the mechanistic nuances and practical challenges associated with each reaction will empower the medicinal chemist to strategically and effectively navigate the synthesis of novel indazole-based therapeutics.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Bobbio, C., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [Link]

  • ResearchGate. (2015). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • Bobbio, C., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]

  • Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC. [Link]

  • Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2015). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]

  • ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (2023). a–c) Challenges in catalyzing the Sonogashira coupling reaction with... [Link]

  • ResearchGate. (2018). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Nanochemistry Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Scientific Research Publishing. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • ResearchGate. (2018). Effects of catalyst precursors, ligands and catalyst loadings a. [Link]

  • Organic Chemistry Portal. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. [Link]

  • ACS Publications. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

Sources

The Untapped Potential of the 5-Bromo-7-iodo-1H-indazole Scaffold: A Comparative Guide to In-Vitro Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors that have entered clinical trials and the market.[1] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region, a critical interaction for potent inhibition.[2] Within this versatile family of compounds, the di-halogenated 5-Bromo-7-iodo-1H-indazole scaffold presents a unique and largely unexplored platform for the development of novel kinase inhibitors. The strategic placement of two distinct halogen atoms at the C5 and C7 positions offers orthogonal handles for synthetic diversification, enabling the systematic exploration of the chemical space around the kinase active site. This guide provides a forward-looking comparative analysis of the potential in-vitro potency of kinase inhibitors derived from this scaffold, supported by established synthetic methodologies and biochemical assay protocols.

The Synthetic Advantage: Orthogonal Functionalization of the this compound Core

The primary appeal of the this compound scaffold lies in the differential reactivity of the bromine and iodine substituents. This allows for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, allowing for the independent introduction of various aryl, heteroaryl, or alkyl groups at two distinct vectors of the indazole core. This enables a fine-tuning of the inhibitor's potency and selectivity against a target kinase.

A plausible synthetic route to generate a library of diverse kinase inhibitors from the this compound scaffold would leverage this differential reactivity. For instance, a Suzuki coupling reaction could be performed selectively at the more reactive iodine position, followed by a second coupling at the bromine position, or vice versa, depending on the desired final compound.

Proposed Comparative In-Vitro Potency Analysis

While extensive public data on kinase inhibitors derived specifically from this compound is limited, patent literature suggests its utility in the design of inhibitors for a range of kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinase 2 (JAK2).[4] Based on this, we can project a comparative analysis of hypothetical derivatives against these key targets.

Table 1: Projected In-Vitro Potency (IC50, nM) of Hypothetical Kinase Inhibitors Derived from this compound

Compound IDR1 (at C7)R2 (at C5)GSK-3β (nM)ROCK1 (nM)JAK2 (nM)
Hypothetical-A1 Phenyl4-pyridylTBDTBDTBD
Hypothetical-A2 2-aminopyrimidine4-pyridylTBDTBDTBD
Hypothetical-B1 4-pyridylPhenylTBDTBDTBD
Hypothetical-B2 4-pyridyl3-aminophenylTBDTBDTBD
Reference-1 Known GSK-3β Inhibitor-e.g., 10--
Reference-2 Known ROCK Inhibitor--e.g., 25-
Reference-3 Known JAK2 Inhibitor---e.g., 5
TBD: To Be Determined through experimental validation.

Experimental Protocols

To empirically determine the in-vitro potency of novel inhibitors derived from the this compound scaffold, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of 7-Aryl-5-Aryl-1H-indazoles via Sequential Suzuki Coupling

This protocol outlines a general method for the diversification of the this compound core.

Materials:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • First Suzuki Coupling (at C7-I): a. In a round-bottom flask, dissolve this compound (1 eq.) and the first arylboronic acid (1.1 eq.) in a mixture of 1,4-dioxane and water. b. Add the palladium catalyst (0.05 eq.) and base (2 eq.). c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and perform an aqueous workup. e. Purify the resulting 5-bromo-7-aryl-1H-indazole intermediate by column chromatography.

  • Second Suzuki Coupling (at C5-Br): a. Using the purified intermediate from the first step, repeat the Suzuki coupling procedure with the second arylboronic acid. b. After successful reaction and purification, the final 5,7-diaryl-1H-indazole product is obtained. c. Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In-Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, ROCK1, or JAK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing the Path Forward

To better illustrate the potential of the this compound scaffold, the following diagrams outline the synthetic strategy and a relevant signaling pathway.

G cluster_0 Synthetic Strategy Start This compound Step1 First Suzuki Coupling (at C7-I) with R1-B(OH)2 Start->Step1 Intermediate 5-Bromo-7-R1-1H-indazole Step1->Intermediate Step2 Second Suzuki Coupling (at C5-Br) with R2-B(OH)2 Intermediate->Step2 Final_Product 5-R2-7-R1-1H-indazole Library Step2->Final_Product

Caption: Synthetic workflow for diversifying the this compound scaffold.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 5,7-disubstituted-1H-indazole (Hypothetical Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK2-STAT signaling pathway by a hypothetical inhibitor.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel kinase inhibitors. Its key advantage lies in the potential for orthogonal synthesis, allowing for the generation of diverse chemical libraries and the systematic optimization of inhibitor potency and selectivity. While a comprehensive dataset of in-vitro potency for derivatives of this specific scaffold is not yet publicly available, the foundational chemistry and established kinase assay methodologies provide a clear roadmap for its evaluation. The projected targeting of kinases such as GSK-3, ROCK, and JAK2 suggests a broad therapeutic potential for compounds derived from this versatile starting material. Further investigation into this scaffold is warranted and holds the promise of yielding the next generation of potent and selective kinase inhibitors.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • 5-substituted indazoles as kinase inhibitors.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Methods for preparing indazole compounds.
  • Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • 5-Bromo-7-methyl-1H-indazole. Chem-Impex. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Indazole Arylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-arylated indazoles represents a critical step in the creation of novel therapeutics and functional materials. The indazole core is a privileged scaffold, and its functionalization through N-arylation can significantly modulate biological activity.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for forging the crucial C-N bond, offering a significant improvement over harsher traditional methods like the Ullmann condensation.[2]

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the N-arylation of indazoles. We will delve into the mechanistic nuances, compare the performance of different catalyst-ligand combinations with supporting data, and provide a detailed, field-proven experimental protocol.

The Challenge of Regioselectivity in Indazole Arylation

Indazole, an aromatic heterocyclic compound, possesses two nitrogen atoms, N1 and N2, both of which are nucleophilic and can undergo arylation. This inherent property presents a significant challenge in controlling the regioselectivity of the reaction. The desired product is often the N1-arylated indazole, as its derivatives have shown significant biological activities. However, the formation of the N2-arylated isomer is a common side reaction. The choice of catalyst, ligand, base, and solvent all play a crucial role in steering the reaction towards the desired N1-isomer.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed N-arylation of indazoles proceeds via the well-established Buchwald-Hartwig amination cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[3]

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex [Ar-Pd(II)(X)L_n] Pd(0)L_n->Oxidative_Addition Ar-X Ligand_Exchange Amine Coordination [Ar-Pd(II)(Ind)L_n] Oxidative_Addition->Ligand_Exchange Indazole Deprotonation Amido Complex [Ar-Pd(II)(Indazolide)L_n]⁻ Ligand_Exchange->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination HX_Base [Base-H]⁺X⁻ Deprotonation->HX_Base Reductive_Elimination->Pd(0)L_n N-Arylindazole N-Arylindazole Reductive_Elimination->N-Arylindazole Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Indazole Indazole-H Indazole->Ligand_Exchange Base Base Base->Deprotonation

Caption: The Buchwald-Hartwig catalytic cycle for indazole N-arylation.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by coordination of the indazole and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the N-arylindazole product, regenerating the Pd(0) catalyst.

Comparative Analysis of Palladium Catalyst Systems

The success of the Buchwald-Hartwig amination of indazoles is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent. The ligand, in particular, plays a pivotal role in promoting the desired catalytic activity and influencing regioselectivity. Sterically hindered and electron-rich phosphine ligands are often the ligands of choice.[3][4]

Below is a comparative table summarizing the performance of various palladium catalyst systems for the N-arylation of indazole and its derivatives with different aryl halides, based on data from the literature.

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Aryl HalideIndazole SubstrateYield (%)Reference
Pd(OAc)₂dppftBuONaToluene90-o-bromobenzylhydrazine derivativeN-Aryl-N-(o-bromobenzyl)hydrazine75-85[1][5]
Pd₂(dba)₃Biarylphosphine 1NaOt-BuToluene100184-ChlorotolueneIndole94[4]
Pd₂(dba)₃Biarylphosphine 2NaOt-BuToluene80184-BromotolueneIndole95[4]
Pd₂(dba)₃Biarylphosphine 3K₃PO₄Toluene100242-BromotolueneIndole85[4]
Pd(OAc)₂PPh₃Ag₂CO₃Water100-4-Iodotoluene1H-Indazole80 (C3-arylation)[6]
Pd/AlO(OH) NPsNoneKOHH₂O/IPAUltrasonic2Phenyl bromideImidazoleHigh[7]
Pd₂(dba)₃Biaryl phosphine L1K₂CO₃Toluene/t-BuOH12054-Bromotoluene derivative4-Methylimidazole95 (N1-selective)[8][9]

Note: The table includes data for indoles and imidazoles as closely related and informative examples of N-arylation of N-H heterocycles, providing a broader context for catalyst selection. Direct comparative studies on indazole N-arylation with a wide range of catalysts under identical conditions are limited in the literature.

Experimental Protocol: N1-Selective Arylation of 4-Methylimidazole

This protocol is adapted from a highly efficient and regioselective method for the N-arylation of unsymmetric imidazoles, which can be applied to indazoles with appropriate optimization.[8][9]

Catalyst Screening Workflow

Before proceeding with a large-scale reaction, a systematic screening of catalysts, ligands, bases, and solvents is highly recommended.

Catalyst Screening Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_scaleup Scale-up Substrates Indazole & Aryl Halide Reaction Run reactions in parallel (e.g., in a reaction block) Substrates->Reaction Catalyst_Screen Array of Pd Precursors & Ligands Catalyst_Screen->Reaction Base_Screen Array of Bases (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) Base_Screen->Reaction Solvent_Screen Array of Solvents (e.g., Toluene, Dioxane, DMF) Solvent_Screen->Reaction Analysis Analyze by LC-MS or GC-MS Reaction->Analysis Optimization Identify optimal conditions (Yield & Regioselectivity) Analysis->Optimization Scale_Up Scale up optimized reaction Optimization->Scale_Up

Caption: A general workflow for screening palladium catalysts for indazole arylation.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Biaryl phosphine ligand (e.g., L1 from the cited literature)[8][9]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvents: Toluene and tert-Butanol (t-BuOH)

  • Reactants: 4-Methylimidazole and the desired aryl bromide

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the biaryl phosphine ligand to a dry reaction vessel. Add the solvent mixture (e.g., toluene/t-BuOH) and heat the mixture at 120 °C for approximately 3 minutes. This pre-activation step is crucial as imidazoles (and by extension, indazoles) can inhibit the formation of the active Pd(0)-ligand complex.[8][9]

  • Reaction Assembly: To a separate dry reaction vessel, add the indazole substrate, the aryl halide, and the base.

  • Reaction Initiation: After the pre-activation period, cool the catalyst solution to room temperature and transfer it via syringe to the reaction vessel containing the substrates and base.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at the optimized temperature (e.g., 120 °C) with vigorous stirring for the required time (e.g., 5 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylindazole.

Conclusion

The palladium-catalyzed N-arylation of indazoles is a powerful tool for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The choice of the palladium catalyst system, particularly the ligand, is paramount for achieving high yields and, crucially, controlling the N1/N2 regioselectivity. While a universally optimal catalyst does not exist, this guide provides a comparative overview and a robust experimental framework to aid researchers in selecting and optimizing the conditions for their specific indazole arylation needs. The continued development of novel ligands and catalytic systems will undoubtedly further expand the scope and utility of this important transformation.

References

  • Faouzi, M., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(15), 3483. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

  • Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(13), 2573–2575. [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. [Link]

  • Gülcemal, S., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]

  • Request PDF. (n.d.). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

  • Chen, G., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374. [Link]

  • Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6981–6990. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6981–6990. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Request PDF. (n.d.). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. ResearchGate. [Link]

  • Request PDF. (n.d.). Palladium-catalyzed denitrative N -arylation of nitroarenes with pyrroles, indoles, and carbazole. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Predicting the Binding Affinity of Indazole Ligands via Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of computational docking methodologies for predicting the binding affinity of indazole-based ligands, a scaffold of significant interest in modern drug discovery.[1][2] Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow. Our focus is on establishing a self-validating system that bridges the gap between computational predictions and experimental realities.

The Significance of Indazoles and the Role of In-Silico Prediction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][3] Their remarkable versatility and ability to form key interactions within protein binding pockets have led to the development of several approved drugs.[1] Computational docking has emerged as an indispensable tool in the early stages of drug discovery, offering a cost-effective and rapid method to screen vast chemical libraries and prioritize candidates for synthesis and experimental testing.[4][5][6] This guide will walk you through a comprehensive workflow, comparing common software and methodologies to help you generate reliable predictions for your indazole-based compounds.

The Computational Docking Workflow: A Step-by-Step Protocol

A successful docking study is more than just running a piece of software; it's a multi-step process where each stage critically impacts the quality of the final prediction. Here, we outline a detailed protocol, explaining the rationale behind each step.

Step 1: Protein Preparation - Laying the Foundation

The adage "garbage in, garbage out" is particularly true for molecular docking. The initial quality of your protein structure is paramount.

  • Structure Selection: Begin by obtaining a high-resolution crystal structure of your target protein, preferably co-crystallized with a ligand, from a repository like the Protein Data Bank (PDB). The presence of a co-crystallized ligand helps in defining the binding site.[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to play a crucial role in ligand binding.[8][9] Water molecules can often be displaced by the ligand, and their inclusion can complicate the docking process.

  • Adding Hydrogens and Assigning Charges: PDB structures typically lack hydrogen atoms. These must be added, and their protonation states at physiological pH (typically 7.4) must be correctly assigned.[8][10] This is critical for accurately modeling hydrogen bonding networks. Tools like the Protein Preparation Wizard in Schrödinger's Maestro or the Dock Prep tool in UCSF Chimera can automate this process.[11][12]

  • Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This ensures a more energetically favorable starting conformation for the receptor.

Step 2: Ligand Preparation - Optimizing the Key

The ligand, in this case, your indazole derivative, also requires careful preparation.

  • 2D to 3D Conversion: If you are starting with a 2D representation of your ligand, it must be converted to a 3D structure. Software like ChemDraw or MarvinSketch can be used for this initial step.[13]

  • Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states of your indazole ligand at physiological pH.[8] The protonation state of the indazole ring system can significantly influence its interaction with the protein.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the ligand starts in a low-energy, realistic conformation.

Step 3: Defining the Binding Site - Setting the Stage

The search space for the docking algorithm needs to be defined.

  • Grid Generation: Most docking programs use a grid-based approach to represent the protein's binding site.[14] This grid pre-calculates the potential energy of interaction between the ligand and the protein at various points within the binding pocket, speeding up the docking calculation.

  • Defining the Box: The grid is typically defined as a box centered on the co-crystallized ligand or a known active site. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large as to introduce unnecessary computational expense and the risk of finding irrelevant binding poses.[14][15]

Step 4: The Docking Simulation - Finding the Best Fit

This is the core of the computational experiment where the ligand's conformational space is explored within the defined binding site.

  • Choosing Your Docking Software: Several excellent docking programs are available, each with its own strengths. Some of the most widely used include:

    • AutoDock Vina: Known for its speed and ease of use, making it suitable for virtual screening of large compound libraries.[4][16][17]

    • GOLD (Genetic Optimisation for Ligand Docking): Employs a genetic algorithm to explore ligand flexibility and is highly regarded for its accuracy in pose prediction.[4][17][18][19]

    • Glide (Grid-based Ligand Docking with Energetics): Part of the Schrödinger suite, it uses a hierarchical filtering approach and is known for its balance of speed and accuracy.[11][17][20][21]

  • Setting Docking Parameters: The specific parameters will vary depending on the software, but you will typically need to specify the prepared protein and ligand files, the grid parameter file, and the number of binding poses to generate.

Step 5: Analysis and Validation - Interpreting the Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores.

  • Visual Inspection: The first step in analysis is to visually inspect the top-ranked poses. Look for poses that make chemically sensible interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are known to be important for indazole-based inhibitors.[1]

  • Scoring Functions: The docking score is an estimation of the binding affinity.[22][23] Different programs use different types of scoring functions:

    • Force-field-based: These functions calculate the van der Waals and electrostatic interaction energies.[23][24]

    • Empirical: These are regression-based functions that use terms representing different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) and are fitted to experimental binding data.[24][25]

    • Knowledge-based: These potentials are derived from statistical observations of atom-atom distances in known protein-ligand complexes.[24][25]

  • Re-docking and RMSD Calculation: A crucial validation step is to re-dock the co-crystallized ligand back into the binding site.[26] The root-mean-square deviation (RMSD) between the predicted pose and the crystal structure pose should ideally be less than 2.0 Å, indicating that the docking protocol can reproduce the experimentally observed binding mode.[26][27]

  • Correlation with Experimental Data: The ultimate validation is to compare the predicted binding affinities (docking scores) with experimentally determined values (e.g., IC50, Ki) for a set of known active and inactive compounds.[7][28] A good docking protocol should be able to distinguish between binders and non-binders.

Visualizing the Workflow

Computational Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation & Analysis Protein Preparation Protein Preparation Binding Site Definition Binding Site Definition Protein Preparation->Binding Site Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Binding Site Definition->Docking Simulation Pose Analysis & Scoring Pose Analysis & Scoring Docking Simulation->Pose Analysis & Scoring Validation Validation Pose Analysis & Scoring->Validation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. 5-Bromo-7-iodo-1H-indazole, a halogenated heterocyclic compound, demands meticulous handling not only during use but critically, at the point of waste generation. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

The dual halogenation (bromine and iodine) of the indazole core introduces specific environmental and safety considerations. Halogenated organic compounds are subject to stringent disposal regulations, primarily because their improper disposal can lead to the formation of persistent and toxic environmental byproducts.[1][2] Furthermore, thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides.[3][4] This protocol is designed as a self-validating system to mitigate these risks.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its hazard profile is crucial. While specific toxicological data for this exact compound is limited, data from structurally similar halogenated indazoles provides a strong basis for risk assessment.[3][5][6]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact should be avoided.[3][5][6]Nitrile gloves (or other chemically resistant gloves), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][5][6]Safety glasses with side shields or chemical safety goggles.
Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[3][5][6]Use only in a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[3]
Acute Toxicity While not fully investigated, similar compounds are considered harmful if swallowed.[5][7]Do not eat, drink, or smoke when handling.[7][8]
Environmental Hazard Should not be released into the environment.[3] Discharge into drains or sewer systems must be avoided.[8]Follow all containment and disposal procedures outlined below.

The Core Directive: Segregation of Halogenated Waste

The foundational principle for disposing of this compound is its classification as a halogenated organic waste . Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, different waste streams must be kept separate to ensure proper treatment.[9]

Causality: Why is segregation so critical?

  • Treatment Methods: Non-halogenated solvent waste can often be recycled as fuel.[10] However, the presence of halogens (like bromine and iodine) can produce acidic gases (HBr, HI) and other pollutants during combustion, requiring specialized and more expensive incineration and scrubbing processes.[11] Mixing these waste streams makes the entire volume more hazardous and costly to dispose of.[12]

  • Regulatory Compliance: Mixing hazardous and non-hazardous waste, or different categories of hazardous waste, is a common and serious regulatory violation. Generators are legally responsible for waste from "cradle to grave."[9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of pure this compound and materials contaminated with it.

Step 1: Waste Identification and Characterization

  • Any unused or expired this compound is classified as hazardous chemical waste.

  • This includes grossly contaminated items such as spatulas, weigh boats, or filter paper.

  • Solutions containing this compound must also be treated as halogenated hazardous waste.

Step 2: Select the Appropriate Waste Container

  • Use a designated, properly labeled container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • The container must be made of a compatible material (e.g., high-density polyethylene (HDPE) for solids, or a glass or plastic carboy for liquids) and have a secure, tight-fitting lid.

  • Ensure the container is clean and dry before adding waste.

Step 3: Labeling the Waste Container

  • Proper labeling is a legal requirement and essential for safety. The label must be completed at the moment the first drop of waste enters the container.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other components and their approximate percentages (e.g., if in a solvent).

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

    • The accumulation start date.

Step 4: Accumulation of Waste

  • Solids: Place the container in a designated satellite accumulation area within the lab. Keep the container closed at all times except when adding waste.

  • Liquids/Solutions: Use a funnel to add liquid waste to the carboy to prevent contaminating the exterior of the container.[13] Do not fill the container beyond 90% capacity to allow for expansion.[13]

  • Store the waste container in a secondary containment bin to prevent spills.

Step 5: Requesting Disposal

  • Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this chemical down the drain under any circumstances.[3][7]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Remove all sources of ignition.[8]

  • Wearing the full PPE outlined in Table 1, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[8]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container for halogenated solids.[3]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Waste Generated (Pure compound, solution, or contaminated material) is_halogenated Is the waste halogenated? (Contains this compound) start->is_halogenated halogen_container Select designated 'Halogenated Waste' container is_halogenated->halogen_container Yes non_halogen_container Select 'Non-Halogenated' waste container is_halogenated->non_halogen_container No improper IMPROPER DISPOSAL (Drain, Regular Trash) is_halogenated->improper label_waste Label container with: - 'Hazardous Waste' - Full Chemical Names & % - Hazard Information - Date halogen_container->label_waste accumulate Store in Satellite Accumulation Area (Secondary Containment, Lid Closed) label_waste->accumulate request_pickup Container Full? Request pickup from EHS accumulate->request_pickup request_pickup->accumulate No end EHS Collects for Final Disposal request_pickup->end Yes

Caption: Decision workflow for this compound waste disposal.

References

  • Safety Data Sheet. (2024). 1-Benzyl-7-bromo-1H-indazole.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Bromo-1H-indazole.

  • ChemicalBook. (2025). 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromoindole.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Bromo-1H-indazole-3-carboxylic acid.

  • Jubilant Ingrevia Limited. (2024). 5-Bromo-7-Azaindole Safety Data Sheet.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-1H-indazole-7-carboxylic acid ethyl ester.

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.

  • Northwestern University. (2023). Hazardous Waste Disposal Guide.

  • ChemicalBook. (2025). 1H-Indazole,5-bromo-7-ethyl-(9CI) - Safety Data Sheet.

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction.

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole.

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.

  • Sigma-Aldrich. (n.d.). This compound.

  • Fisher Scientific. (2010). SAFETY DATA SHEET: 5-Bromo-7-azaindole.

  • CP Lab Safety. (n.d.). This compound, 95% Purity.

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

  • Ardakani, M. A., Smalley, R. K., & Smith, R. H. (1983). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2501-2506.

  • PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole.

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-7-iodo-1H-indazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 5-Bromo-7-iodo-1H-indazole is a halogenated heterocyclic compound, a class of molecules pivotal in medicinal chemistry. However, its structure necessitates a rigorous approach to handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the critical reasoning behind each safety protocol.

Hazard Assessment: A Proactive Stance

Based on aggregated GHS data for compounds like 5-bromo-1H-indazole and 5-Bromo-1H-indazole-3-carboxylic acid, we can anticipate the following primary hazards[1][2][3][4]:

  • Acute Oral Toxicity (Harmful if swallowed) [1][2][4]

  • Serious Eye Damage/Irritation [1][2][5][6]

  • Skin Irritation [2][5]

  • Respiratory Irritation [2][5]

Given its powdered form, inhalation of dust is a primary exposure route, alongside dermal and eye contact[3]. Our protective strategy must therefore be built around mitigating these specific risks.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; it is a scientifically-backed decision to create an impermeable barrier between you and the chemical hazard. Adherence to these standards is non-negotiable.

Body PartRequired PPESpecification & Rationale
Respiratory NIOSH-approved RespiratorRationale: The compound is a powder, posing a significant risk of aerosolization and inhalation during handling (e.g., weighing, transferring). A respirator is essential to prevent respiratory tract irritation[2][5][7]. Specification: Use a respirator with a particulate filter (N95 or higher) when handling the solid outside of a certified chemical fume hood. All work with the solid should ideally be conducted within a fume hood to minimize exposure[7][8].
Eyes & Face Chemical Safety Goggles & Face ShieldRationale: Bromo-indazoles are classified as causing serious eye damage[1][3][6]. Goggles provide a seal against dust and splashes. A face shield, worn over goggles, offers a secondary layer of protection for the entire face, which is critical when handling quantities that could splash[7][9][10].
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Rationale: To prevent skin irritation and absorption[2][5]. Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin[11][12]. Specification: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use[7][8].
Body Long-Sleeved Laboratory CoatRationale: Provides a barrier against incidental contact and small spills, preventing contamination of personal clothing and skin[7][13][14]. The coat should be fully buttoned.
Operational Plan: A Step-by-Step Protocol

Safe handling is a process, not a single action. This workflow ensures safety at every stage of interaction with the compound.

A. Preparation & Engineering Controls:

  • Verify Fume Hood Certification: Before beginning, ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly. All handling of the solid compound must occur within the fume hood[7][8].

  • Assemble all Materials: Have all necessary equipment (spatulas, weigh paper, vials) and waste containers inside the hood before introducing the chemical. This minimizes movement in and out of the containment area.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator, goggles, face shield, and finally, outer gloves pulled over the cuffs of the lab coat[11].

B. Handling the Compound:

  • Minimize Dust: Open the container slowly inside the fume hood. Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid scooping[5][7].

  • Weighing: If using an analytical balance inside the hood, ensure the draft shield is used. If the balance is outside the hood, weigh the compound in a sealed container to prevent releasing dust into the lab environment.

  • Container Management: Keep the primary container tightly sealed when not in active use[5][15][16].

C. Post-Handling & Decontamination:

  • Clean Equipment: Decontaminate any reusable equipment (like spatulas) with an appropriate solvent within the fume hood.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and discarded as hazardous waste. The face shield and goggles are next, followed by the lab coat. Remove the respirator and inner gloves last, washing hands thoroughly with soap and water immediately after[14].

Emergency & Disposal Plans

Accidental Spill Response:

  • Alert & Evacuate: Alert colleagues in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Contain: For a small spill within the fume hood, use absorbent pads to surround the area[15][17].

  • Clean-Up: Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place the material and all contaminated cleaning supplies into a sealed, clearly labeled hazardous waste container[6][7][17].

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2][4][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][5][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[2][4][5].

Waste Disposal Protocol:

  • Segregation is Key: As a halogenated organic compound, all waste contaminated with this compound must be disposed of in a designated "Halogenated Waste" container[15][17][18][19]. Never mix halogenated waste with non-halogenated streams, as this significantly increases disposal costs and complexity[15][18].

  • Labeling: The waste container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list this compound as a constituent[17][18]. The container must remain closed except when adding waste[15][17].

  • Contaminated PPE: All disposable PPE, absorbent pads, and weighing papers used during handling are considered hazardous waste and must be placed in the designated solid halogenated waste container[9].

Visualized Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_dispose 4. Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Glove) prep1->prep2 handle1 Weigh & Transfer Compound prep2->handle1 handle2 Keep Container Sealed When Not In Use handle1->handle2 post1 Decontaminate Reusable Equipment handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste into 'Halogenated' Container post2->disp1 disp2 Dispose of Contaminated PPE as Hazardous Waste disp1->disp2

Caption: Workflow for handling this compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Temple University. Halogenated Solvents in Laboratories - Chemical Waste Guideline. Campus Operations.
  • Bio-Rad. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • PubChem. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. National Center for Biotechnology Information.
  • Emory University. Chemical Waste Disposal Guidelines.
  • BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.
  • ReAgent. 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Sigma-Aldrich. 5-Bromo-1H-indazole 97 | 53857-57-1.
  • University of California, Santa Cruz. Safe Handling and Storage of Chemicals | Environmental Health & Safety.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-7-azaindole.
  • BenchChem. Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.
  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet.
  • ChemicalBook. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet - 5-Bromo-1H-Indazol-7-Amine.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-1H-indazole.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of Hawaii. UNIT 7: Personal Protective Equipment.
  • University of Wyoming. Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
  • Safe Work Australia. GHS Hazardous Chemical Information List.
  • ChemicalBook. 5-BROMO-7-CHLORO-1H-INDAZOLE - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.